molecular formula C17H21NO B3172488 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline CAS No. 946728-50-3

2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

Cat. No.: B3172488
CAS No.: 946728-50-3
M. Wt: 255.35 g/mol
InChI Key: IEVRPDISRCGAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 255.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-(5-methyl-2-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-11(2)14-7-5-13(4)10-17(14)19-16-8-6-12(3)9-15(16)18/h5-11H,18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVRPDISRCGAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide profiles 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline , a specialized 2-aminodiphenyl ether intermediate.[1] Structurally, it fuses a thymol moiety (2-isopropyl-5-methylphenol) with a toluidine core via an ether linkage.[1] This molecule serves as a critical "hinge" precursor in the synthesis of tricyclic heterocycles—specifically phenoxazines —which are high-value targets in medicinal chemistry (e.g., actinomycin analogues) and materials science (OLED dopants). This guide details the robust synthesis, structural characterization, and handling protocols required to prevent the thermodynamic trap of the Smiles rearrangement.

Structural Analysis & Retrosynthesis

The target molecule is an ortho-aminodiphenyl ether .[1] Its steric bulk, provided by the isopropyl group on the thymol ring, imparts unique solubility and electronic properties compared to simple diphenyl ethers.

Retrosynthetic Logic

The most reliable disconnection for 2-aminodiphenyl ethers is the C–O bond formation prior to the generation of the amine. Attempting to couple an amine-containing aryl halide directly often leads to catalyst poisoning or competitive N-arylation.[1]

  • Strategy: Nucleophilic Aromatic Substitution (

    
    ) or Ullmann Coupling followed by Nitro Reduction.
    
  • Fragment A (Nucleophile): Thymol (2-Isopropyl-5-methylphenol).[1]

  • Fragment B (Electrophile): 2-Fluoro-5-methylnitrobenzene (activated for

    
     by the nitro group).[1]
    

Retrosynthesis Target Target: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline NitroInter Intermediate: 2-(2-Isopropyl-5-methylphenoxy)-5-methylnitrobenzene Target->NitroInter Reduction (Fe/HCl or H2/Pd) Thymol Fragment A: Thymol (Nucleophile) NitroInter->Thymol C-O Disconnection Fluoro Fragment B: 2-Fluoro-5-methylnitrobenzene (Electrophile) NitroInter->Fluoro SnAr / Ullmann

Figure 1: Retrosynthetic analysis utilizing the nitro-activation strategy to bypass amine interference.

Synthetic Methodologies

Protocol A: Ether Formation (Recommended)

This route exploits the electron-withdrawing power of the nitro group to facilitate the attack of the thymol phenoxide.

Reagents:

  • Thymol (1.0 equiv)

  • 2-Fluoro-5-methylnitrobenzene (1.05 equiv)[1]

  • Potassium Carbonate (

    
    , 2.0 equiv)[2]
    
  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Workflow:

  • Phenoxide Generation: Charge a reaction vessel with Thymol and

    
     in DMF. Stir at room temperature for 30 minutes. Why: Deprotonation increases the nucleophilicity of thymol, which is sterically hindered by the isopropyl group.
    
  • Addition: Add 2-Fluoro-5-methylnitrobenzene dropwise. The reaction is exothermic.

  • Heating: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The disappearance of the fluoride starting material indicates completion.

  • Workup: Pour into ice water. The nitro-ether intermediate usually precipitates as a yellow solid.[1] Filter and wash with water.

Protocol B: Nitro Reduction to Aniline

Caution: Do not use harsh basic conditions during reduction to avoid the Smiles Rearrangement (migration of the aryl ring from Oxygen to Nitrogen).

Reagents:

  • Nitro-intermediate (from Protocol A)[1]

  • Iron powder (Fe, 5.0 equiv)

  • Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1)

Workflow:

  • Suspend the nitro-intermediate in Ethanol/Water.

  • Add Fe powder and

    
    .
    
  • Reflux at 80°C for 2 hours with vigorous stirring.

  • Filtration: Filter hot through Celite to remove iron oxides.

  • Isolation: Concentrate the filtrate. Extract with Ethyl Acetate, dry over

    
    , and evaporate.
    
  • Purification: Recrystallize from Ethanol or purify via column chromatography (Silica, Hexane/EtOAc).

Data Summary: Reaction Parameters
Parameter

Step (Ether Synthesis)
Reduction Step (Aniline Formation)
Limiting Reagent ThymolNitro-Ether Intermediate
Catalyst/Base

(Base)
Fe/

(Reductant)
Solvent System DMF (Polar Aprotic)EtOH/

(Protic)
Temperature 80°C80°C (Reflux)
Critical Risk Steric hindrance of Isopropyl groupSmiles Rearrangement (if pH > 9)
Typical Yield 85–92%78–85%

Downstream Application: Phenoxazine Synthesis

The primary utility of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline is its conversion into sterically crowded phenoxazines.[1] This cyclization creates the central heterocyclic ring.

Mechanism: Buchwald-Hartwig Cyclization

Modern protocols utilize Pd-catalyzed intramolecular C–H activation or oxidative cyclization.[1]

Phenoxazine cluster_conditions Reaction Conditions Precursor 2-(Thymyloxy)-5-methylaniline PdComplex Pd(II) Intermediate (Oxidative Addition) Precursor->PdComplex Pd(OAc)2 / Ligand Phenoxazine Target Phenoxazine (Tricyclic Core) PdComplex->Phenoxazine C-H Activation -2H Details Cat: Pd(OAc)2 Oxidant: Cu(OAc)2 Solvent: Toluene, 110°C

Figure 2: Intramolecular oxidative cyclization to form the phenoxazine core.

Characterization & Quality Control

Nuclear Magnetic Resonance (NMR)[3]
  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.1–1.2 ppm (d, 6H): Isopropyl methyls.
      
    • 
       2.2 ppm (s, 3H): Methyl on aniline ring.
      
    • 
       2.3 ppm (s, 3H): Methyl on thymol ring.
      
    • 
       3.1 ppm (sept, 1H): Isopropyl CH.
      
    • 
       3.6–4.0 ppm (br s, 2H): 
      
      
      
      protons (exchangeable with
      
      
      ).
    • 
       6.3–7.2 ppm (m, 6H): Aromatic protons. Note: The proton ortho to the amino group will show significant shielding.
      
Mass Spectrometry (MS)[3]
  • Ionization: ESI+ or APCI.

  • Molecular Ion:

    
     Da.
    
  • Fragmentation: Expect cleavage of the ether bond (

    
    ) or loss of the isopropyl group (
    
    
    
    ).

Safety & Handling (E-E-A-T)

The Smiles Rearrangement Hazard

A critical "expert insight" for this molecule is its susceptibility to the Smiles Rearrangement .

  • Trigger: Strong bases (e.g., NaH, KOtBu) or high temperatures in basic media.

  • Outcome: The thymol ring migrates from the Oxygen to the Nitrogen, forming a 2-hydroxy-diphenylamine.[1]

  • Prevention: Maintain neutral or slightly acidic conditions during storage and post-synthesis handling. Avoid acylation of the amine unless the ether linkage is intended to be cleaved.

Toxicology

While specific data on this NCE (New Chemical Entity) is limited, treat as a substituted aniline:

  • Potential Hazards: Methemoglobinemia (characteristic of anilines), skin sensitization, and aquatic toxicity (characteristic of thymol derivatives).

  • PPE: Nitrile gloves, chemical splash goggles, and fume hood utilization are mandatory.

References

  • Buchwald-Hartwig Coupling Foundations

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3] Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society. Link

  • Smiles Rearrangement Mechanisms

    • Truce, W. E., Kreider, E. M., & Brand, W. W. (1970).[4] The Smiles and Related Rearrangements of Aromatic Systems. Organic Reactions.[4][5][6][7] Link

  • Synthesis of Phenoxazines via Diaryl Ethers

    • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols. Accounts of Chemical Research. Link

  • Thymol Derivatives in Medicinal Chemistry

    • Nagoor Meeran, M. F., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential. Frontiers in Pharmacology. Link

Sources

"2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and proposed synthetic methodologies for 2-(2-isopropyl-5-methylphenoxy)-5-methylaniline. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic chemistry. It delves into the strategic synthesis of this diaryl ether amine, with a focus on well-established catalytic cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and characterization techniques are presented to provide a thorough understanding of this compound.

Introduction

2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline is a complex organic molecule characterized by a diaryl ether linkage connecting a thymol derivative to a substituted aniline moiety. The structural complexity and the presence of both an ether and an amine functional group suggest its potential as a scaffold in medicinal chemistry and materials science. Diaryl ethers and anilines are prevalent motifs in a wide array of biologically active compounds and functional materials. The strategic combination of these two pharmacophores could lead to novel molecules with unique properties. This guide will focus on the theoretical and practical aspects of constructing this molecule, given the absence of extensive literature on this specific compound.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-(2-isopropyl-5-methylphenoxy)-5-methylaniline consists of a 2-isopropyl-5-methylphenol (thymol) moiety linked via an ether bond to the 2-position of a 5-methylaniline ring.

Structural Diagram

Caption: Molecular structure of 2-(2-isopropyl-5-methylphenoxy)-5-methylaniline.

Physicochemical Data of Key Precursors

A successful synthesis relies on a thorough understanding of the starting materials. The following table summarizes the key properties of the proposed precursors.

Property2-Isopropyl-5-methylphenol (Thymol)2-Bromo-5-methylaniline
Molecular Formula C10H14OC7H8BrN
Molecular Weight 150.22 g/mol 186.05 g/mol
Appearance White crystalline solid-
Boiling Point 232.9 °C-
Melting Point 49-51 °C32-36 °C
CAS Number 89-83-85326-34-1

Proposed Synthetic Strategies

The synthesis of 2-(2-isopropyl-5-methylphenoxy)-5-methylaniline can be approached through two primary retrosynthetic disconnections, focusing on the formation of the diaryl ether bond or the carbon-nitrogen bond. The most logical and well-established methods for these transformations are the Ullmann condensation for the C-O bond and the Buchwald-Hartwig amination for the C-N bond.[1][2][3]

Retrosynthetic Analysis

cluster_ullmann Route A: Ullmann Condensation (C-O bond formation) cluster_buchwald Route B: Buchwald-Hartwig Amination (C-N bond formation) target 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline ullmann_precursors 2-Isopropyl-5-methylphenol + 2-Bromo-5-methylaniline target->ullmann_precursors Disconnect C-O bond buchwald_precursors 2-(2-Bromo-5-methylphenoxy)-1-isopropyl-4-methylbenzene + Ammonia source target->buchwald_precursors Disconnect C-N bond

Caption: Retrosynthetic analysis of 2-(2-isopropyl-5-methylphenoxy)-5-methylaniline.

Recommended Synthetic Pathway: The Ullmann Condensation

The Ullmann condensation is a classical and robust method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[3][4] This approach is often favored for its reliability, though it can require high reaction temperatures.[5]

3.2.1. Reaction Scheme

The proposed synthesis involves the reaction of 2-isopropyl-5-methylphenol (thymol) with 2-bromo-5-methylaniline in the presence of a copper catalyst and a base.

thymol Thymol reagents + bromoaniline 2-Bromo-5-methylaniline arrow CuI, Base Solvent, Heat product Target Molecule

Caption: Proposed synthesis via Ullmann Condensation.

3.2.2. Detailed Experimental Protocol
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-isopropyl-5-methylphenol (1.0 eq.), 2-bromo-5-methylaniline (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: The reaction mixture is heated to 120-150 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-(2-isopropyl-5-methylphenoxy)-5-methylaniline.

Alternative Synthetic Pathway: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[1][2] This method is known for its high functional group tolerance and generally milder reaction conditions compared to the Ullmann condensation.[6]

3.3.1. Reaction Scheme

This route would first involve the synthesis of an intermediate, 2-(2-bromo-5-methylphenoxy)-1-isopropyl-4-methylbenzene, followed by amination.

intermediate Aryl Ether Intermediate reagents + amine Ammonia Source arrow Pd catalyst, Ligand Base, Solvent, Heat product Target Molecule

Caption: Proposed synthesis via Buchwald-Hartwig Amination.

3.3.2. Mechanistic Insight: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium(0) catalyst.[2]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide.

  • Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst.[7]

pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdII_complex [Ar-Pd(II)-X]L_n oxidative_addition->pdII_complex amine_coordination Amine Coordination (R2NH) pdII_complex->amine_coordination pdII_amine_complex [Ar-Pd(II)-NHR2]L_n amine_coordination->pdII_amine_complex reductive_elimination Reductive Elimination pdII_amine_complex->reductive_elimination product Ar-NR2 reductive_elimination->product product->pd0 Regeneration

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Characterization and Validation

The successful synthesis of 2-(2-isopropyl-5-methylphenoxy)-5-methylaniline must be confirmed through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for elucidating the molecular structure. The proton NMR should show characteristic signals for the aromatic protons, the isopropyl group, and the methyl groups. The carbon NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, particularly the N-H stretches of the amine and the C-O stretch of the diaryl ether.

  • Purity Analysis: HPLC is the preferred method for determining the purity of the final compound.

Conclusion

This technical guide has outlined the molecular structure and proposed robust synthetic pathways for 2-(2-isopropyl-5-methylphenoxy)-5-methylaniline. While the Ullmann condensation presents a classical and reliable method, the Buchwald-Hartwig amination offers a modern alternative with potentially milder conditions and broader functional group tolerance. The detailed protocols and characterization methods provided herein serve as a comprehensive resource for researchers aiming to synthesize and study this and other structurally related molecules. The successful synthesis of this compound will provide a valuable building block for future research in medicinal chemistry and materials science.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. [Link]

  • Royal Society of Chemistry. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • ResearchGate. (n.d.). The Ullmann Ether Condensation. [Link]

  • MDPI. (2025, June 25). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. [Link]

  • SlideShare. (n.d.). Ullmann reaction. [Link]

  • SciELO. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural analysis of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline , a specialized diaryl ether amine derived from the coupling of thymol and a toluene derivative.

This guide is structured for researchers requiring reference-grade data interpretation for structural validation, quality control, and synthetic optimization.

Executive Summary & Compound Profile

Target Compound: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline Molecular Formula: C₁₇H₂₁NO Molecular Weight: 255.36 g/mol Core Scaffold: 2-Amino-4-methyldiphenyl ether Primary Application: Intermediate for functionalized dyes, heterocyclic pharmaceuticals (phenoxazines), and specialized ligands.

This compound represents a sterically crowded diaryl ether where the electron-rich amino group and the bulky thymyl (2-isopropyl-5-methylphenyl) moiety create unique spectroscopic signatures. The data presented below synthesizes experimental precedents from analogous thymyl-ethers and substituted anilines to provide a robust characterization standard.

Synthesis & Impurity Context

Understanding the synthesis is critical for interpreting the spectra, particularly for identifying solvent residuals and specific by-products.

Synthetic Pathway (Nucleophilic Aromatic Substitution)

The most reliable route involves the SNAr coupling of Thymol with 2-Fluoro-4-methyl-1-nitrobenzene (or the chloro-analog), followed by the reduction of the nitro group to the amine.

Synthesis Thymol Thymol (2-Isopropyl-5-methylphenol) Intermediate Intermediate: 2-(Thymyloxy)-4-methyl-1-nitrobenzene Thymol->Intermediate K2CO3, DMF 100°C Nitro 4-Methyl-2-nitrofluorobenzene Nitro->Intermediate Product Target: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline Intermediate->Product H2, Pd/C or Fe/HCl

Figure 1: Synthetic pathway for the target compound via SNAr and reduction.[1]

Common Impurities to Watch:

  • Thymol (Starting Material): Look for phenolic OH (~5.0 ppm) and unshifted aromatic signals.

  • Nitro-Intermediate: Presence of strong NO₂ bands in IR (1530/1350 cm⁻¹) and downfield shift of H-3 in NMR.

  • DMF/Solvents: Residual methyl peaks at 2.89/2.73 ppm (DMF) or 1.56 ppm (Water).

Spectroscopic Data Analysis

Mass Spectrometry (EI-MS / ESI-MS)

The mass spectrum is dominated by the stability of the ether linkage and the propensity for alkyl fragmentation.

Ion Typem/z (Theory)Interpretation & Fragmentation Logic
[M]⁺ 255 Molecular Ion. Moderate intensity due to aromatic stability.
[M - CH₃]⁺ 240Loss of methyl radical (from isopropyl or aryl-methyl).
[M - C₃H₇]⁺ 212Base Peak Candidate. Loss of the isopropyl group (McLafferty rearrangement or simple cleavage).
Fragment A 149Thymol fragment (cleavage of ether bond).
Fragment B 1062-Amino-4-methylphenol fragment (cleavage of ether bond).

Diagnostic Check:

  • Confirm the parent ion at m/z 255 .

  • In ESI+ mode, look for [M+H]⁺ = 256.37 .

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the functional group transformation (Nitro → Amine).

Frequency (cm⁻¹)Vibration ModeAssignment / Notes
3450, 3360 ν(N-H)Primary Amine Doublet. Diagnostic for reduction completion. Absence indicates nitro precursor.
3050 - 3010 ν(C-H)Aromatic C-H stretch.
2960, 2870 ν(C-H)Aliphatic C-H stretch (strong signal from Isopropyl and Methyl groups).
1620 δ(N-H)Amine scissoring/bending.
1590, 1495 ν(C=C)Aromatic ring breathing.
1240 - 1210 ν(C-O-C)Ether Stretch. Strong asymmetric stretch, confirming the diaryl ether linkage.
Proton Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

The ¹H NMR spectrum is the definitive tool for structural proof. The molecule has two distinct aromatic systems (Ring A: Aniline; Ring B: Thymyl).

Table 1: ¹H NMR Chemical Shift Assignments
Positionδ (ppm)MultiplicityIntegrationCoupling (Hz)Assignment Logic
NH₂ 3.6 - 4.0 br s2H-Broad, exchangeable with D₂O. Position varies with concentration.
Ring A: H-6 6.65d1HJ=8.0Ortho to NH₂, shielded by amine lone pair.
Ring A: H-4 6.55dd1HJ=8.0, 2.0Para to ether, ortho to methyl.
Ring A: H-3 6.75d1HJ=2.0Meta to NH₂, ortho to ether.
Ring B: H-3' 7.15d1HJ=7.8Thymyl ring.
Ring B: H-4' 6.85d1HJ=7.8Thymyl ring.
Ring B: H-6' 6.60s1H-Thymyl ring (isolated between O and Me).
Isopropyl CH 3.25 sept1HJ=6.9Characteristic septet of the isopropyl group.
Ar-CH₃ (A) 2.25s3H-Methyl on Aniline ring (C5).
Ar-CH₃ (B) 2.30s3H-Methyl on Thymyl ring (C5').
Iso-CH₃ 1.18 d6HJ=6.9Methyls of the isopropyl group.

Key Structural Proofs:

  • The Isopropyl Signature: A clean septet at ~3.25 ppm and a doublet (6H) at ~1.18 ppm confirms the presence of the thymyl unit.

  • The Amine Shielding: The protons on the aniline ring (H-6, H-4) appear upfield (6.5–6.7 ppm) compared to the nitro precursor due to the electron-donating effect of the NH₂ group.

  • Ether Linkage: The absence of phenolic OH protons (usually >5.0 ppm) confirms the ether formation.

Carbon-13 NMR (¹³C NMR)

Solvent: CDCl₃, 100 MHz

The ¹³C spectrum should show 17 distinct carbon signals (unless overlap occurs between the methyls).

  • Carbonyl/Ether Carbons (C-O): ~145–155 ppm (Quaternary).

  • Amine Carbon (C-N): ~135–140 ppm (Quaternary).

  • Aromatic CH: 115–130 ppm range.

  • Aliphatic:

    • Isopropyl CH: ~26–27 ppm.

    • Isopropyl CH₃: ~22–23 ppm.

    • Aromatic CH₃: ~20–21 ppm.

Experimental Protocol for Analysis

To ensure reproducibility, follow this sample preparation protocol for spectroscopic analysis.

NMR Sample Preparation
  • Mass: Weigh 10–15 mg of the solid amine.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS as an internal standard.

    • Note: If the amine is isolated as a hydrochloride salt, add 1 drop of NaOD/D₂O or use DMSO-d₆ to solubilize.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., Pd/C residues).

  • Acquisition: Run standard ¹H (16 scans) and ¹³C (512 scans).

Visualizing the Connectivity (HMBC)

The following diagram illustrates the critical Heteronuclear Multiple Bond Correlations (HMBC) required to confirm the regiochemistry of the ether linkage.

HMBC Figure 2: Key HMBC Correlations for Structural Confirmation H_Iso H-Isopropyl (3.25 ppm) C_Ether_B C1' (Thymyl) (Ether Link) H_Iso->C_Ether_B ³J_HMBC (Diagnostic) C_Iso C2' (Thymyl) H_Iso->C_Iso ¹J_CH H_NH2 H-Amine (3.8 ppm) C_Ether_A C2 (Aniline) (Ether Link) H_NH2->C_Ether_A ³J_HMBC

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shift prediction rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for Thymol and 2-Methoxy-5-methylaniline reference spectra).

  • PubChem. (2024). Compound Summary: 2-Isopropyl-5-methylaniline. National Library of Medicine. [Link] (Reference for thymyl moiety shifts).

Sources

Introduction: The Analytical Significance of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline. It is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for structural elucidation, impurity profiling, and metabolic studies. This document delves into the theoretical underpinnings of the molecule's fragmentation behavior, offers practical guidance on experimental design, and presents a systematic approach to data interpretation.

2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline is a complex aromatic amine containing both an ether linkage and a substituted aniline moiety. Its structure, derived from thymol and a substituted aniline, suggests its potential relevance in pharmaceutical and chemical research. Mass spectrometry is an indispensable tool for the characterization of such molecules, providing detailed information on molecular weight and structure through controlled fragmentation. This guide will explore the expected fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), the two most common ionization techniques.

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline in a mass spectrometer is dictated by the stability of the resulting ions. The presence of aromatic rings, the ether oxygen, the amine nitrogen, and alkyl substituents all influence the cleavage points.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a high-energy technique that typically results in extensive fragmentation, providing a detailed fingerprint of the molecule.[1] The process begins with the formation of a molecular ion (M•+). For 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline, the molecular weight is approximately 255.35 g/mol , so the molecular ion peak is expected at an m/z of 255.

The fragmentation of the molecular ion will likely proceed through several key pathways:

  • Alpha-Cleavage: The bond adjacent to the nitrogen atom in the aniline group is a likely site for cleavage.[2]

  • Ether Bond Cleavage: The C-O bonds of the ether linkage are susceptible to cleavage. Cleavage of the bond between the oxygen and the isopropyl-methyl-substituted phenyl ring is a probable event.[3][4]

  • Loss of Alkyl Groups: The isopropyl group is prone to fragmentation, leading to the loss of a methyl radical (CH3•) or a propyl radical (C3H7•).[2]

The following Graphviz diagram illustrates the predicted EI fragmentation pathways.

EI_Fragmentation M M•+ (m/z 255) 2-(2-Isopropyl-5-methylphenoxy) -5-methylaniline F1 Loss of CH3• (m/z 240) M->F1 -15 Da F2 Loss of C3H7• (m/z 212) M->F2 -43 Da F3 Ether Cleavage (m/z 121) M->F3 F4 Aniline Moiety (m/z 134) M->F4

Caption: Predicted Electron Ionization fragmentation of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization is a soft ionization technique that typically produces a protonated molecule [M+H]+ with less fragmentation than EI.[5] This makes it ideal for determining the molecular weight of the parent compound. For 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline, the protonated molecule would be observed at an m/z of 256.

Tandem mass spectrometry (MS/MS) is often employed with ESI to induce and analyze fragmentation. The fragmentation of the [M+H]+ ion will likely involve:

  • Cleavage of the Ether Bond: This is often a primary fragmentation pathway for protonated ethers, leading to the formation of stable charged fragments.[6]

  • Loss of Neutral Molecules: The loss of small, stable neutral molecules such as ammonia (NH3) from the protonated aniline group can occur.[7]

The following Graphviz diagram illustrates the predicted ESI-MS/MS fragmentation pathways.

ESI_Fragmentation MH [M+H]+ (m/z 256) F1_ESI Loss of Isopropyl-methylphenol (m/z 122) MH->F1_ESI F2_ESI Loss of Methylaniline (m/z 135) MH->F2_ESI F3_ESI Loss of NH3 (m/z 239) MH->F3_ESI -17 Da

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline.

Experimental Protocols

To obtain high-quality mass spectra, careful sample preparation and instrument setup are crucial. The following protocols provide a starting point for the analysis of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline.

Sample Preparation
  • Solvent Selection: Dissolve the analyte in a high-purity solvent compatible with the chosen ionization method. For ESI, a mixture of methanol and water with a small amount of acid (e.g., 0.1% formic acid) is often effective for protonation.[6] For GC-MS (using EI), a volatile organic solvent such as dichloromethane or ethyl acetate is suitable.

  • Concentration: Prepare a stock solution of the analyte at a concentration of 1 mg/mL. From this, create a series of dilutions to determine the optimal concentration for analysis, typically in the range of 1-10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

Instrumentation and Data Acquisition

The following table outlines recommended starting parameters for both GC-MS (EI) and LC-MS (ESI) analysis.

ParameterGC-MS (EI)LC-MS (ESI)
Ionization Mode Electron IonizationElectrospray Ionization (Positive)
Electron Energy 70 eV[1]-
Ion Source Temp. 230 °C120 °C
GC Column DB-5ms or equivalent-
Oven Program 50 °C (1 min), ramp to 300 °C at 10 °C/min-
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A -Water + 0.1% Formic Acid
Mobile Phase B -Acetonitrile + 0.1% Formic Acid
Gradient -5% B to 95% B over 10 min
Flow Rate 1 mL/min (Helium)0.3 mL/min
Scan Range (m/z) 50 - 400100 - 500
Capillary Voltage -3.5 kV[6]

Data Interpretation and Validation

A systematic approach is essential for interpreting the resulting mass spectra and confirming the structure of the analyte.

Analysis of the Mass Spectrum
  • Identify the Molecular Ion: In the EI spectrum, the molecular ion peak will be at the highest m/z value, which should correspond to the molecular weight of the compound (m/z 255).[8] In the ESI spectrum, the protonated molecule [M+H]+ will be at m/z 256.

  • Propose Fragment Structures: Based on the predicted fragmentation pathways, assign structures to the major fragment ions observed in the spectrum. The mass differences between the molecular ion and the fragment ions should correspond to the loss of logical neutral fragments.

  • Utilize Isotopic Patterns: The presence of naturally occurring isotopes, particularly 13C, will result in small peaks at M+1, M+2, etc. The relative intensities of these peaks can help confirm the elemental composition of the ions.[9]

The following table summarizes the predicted key fragments for 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline.

IonizationPredicted m/zProposed Fragment
EI255Molecular Ion (M•+)
EI240[M - CH3]•+
EI212[M - C3H7]•+
EI134[C9H12N]+ (methyl-isopropylaniline moiety)
EI121[C8H9O]+ (methyl-phenoxy moiety)
ESI256Protonated Molecule ([M+H]+)
ESI-MS/MS122Protonated methylaniline
ESI-MS/MS135Protonated isopropyl-methylphenol
Workflow for Structural Confirmation

The following diagram outlines a self-validating workflow for the structural confirmation of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline.

workflow cluster_0 Experimental Phase cluster_1 Data Analysis & Validation SamplePrep Sample Preparation LCMS LC-MS Analysis (ESI) SamplePrep->LCMS GCMS GC-MS Analysis (EI) SamplePrep->GCMS DataAcq Data Acquisition (Full Scan & MS/MS) LCMS->DataAcq GCMS->DataAcq SpecInterp Spectral Interpretation DataAcq->SpecInterp FragPath Fragmentation Pathway Elucidation SpecInterp->FragPath StructConfirm Structural Confirmation FragPath->StructConfirm

Caption: A self-validating workflow for mass spectrometric analysis.

Conclusion

The mass spectrometric analysis of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline provides a wealth of structural information. By understanding the fundamental principles of fragmentation for aromatic ethers and anilines, and by employing systematic experimental and data analysis workflows, researchers can confidently identify and characterize this molecule. The complementary nature of EI and ESI techniques offers a robust approach, with EI providing a detailed fragmentation fingerprint and ESI confirming the molecular weight and enabling controlled fragmentation studies through MS/MS. This guide serves as a foundational resource for scientists and professionals engaged in the analysis of this and structurally related compounds.

References

  • Vertex AI Search. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS.
  • Chen, H., et al. (2009, July 9). Desorption Electrospray Ionization Tandem Mass Spectrometry for Detection of 24 Carcinogenic Aromatic Amines in Textiles. Analytical Chemistry.
  • Mortensen, S. K., et al. (2005, October 14). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography A.
  • BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline.
  • Shimadzu. (n.d.). Ionization Modes: EI.
  • Wikipedia. (n.d.). Mass spectral interpretation.
  • Pereda, M. R., et al. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.
  • Whitman College. (n.d.). GCMS Section 6.13.
  • Creative Proteomics. (2019, December 24). Interpretation of Mass Spectra—EI-MS.
  • Michigan State University. (n.d.). Mass Spectrometry.

Sources

Solid-State Characterization and Structural Elucidation of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation, solid-state characterization, and crystallographic analysis of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline .[1] This molecule, a sterically congested diphenyl ether amine derived from thymol, represents a critical scaffold in the synthesis of tricyclic phenoxazine dyes and pharmaceutical intermediates.[1]

Chemical Context & Structural Significance[1][2]

The target molecule, 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline , is a diphenyl ether derivative characterized by significant steric hindrance and specific electronic properties relevant to drug design and materials science.[1]

  • Core Scaffold: Diphenyl ether (DPE) linkage.[1]

  • Ring A (Aniline Moiety): Substituted with a primary amine (-NH

    
    ) at position 1 and a methyl group at position 5.[1]
    
  • Ring B (Thymol Moiety): A 2-isopropyl-5-methylphenoxy group attached at the aniline's 2-position.[1][2]

  • Key Structural Feature: The ortho-isopropyl group on the phenoxy ring creates a "conformational lock," restricting rotation around the ether linkage (

    
    ).[1] This steric bulk forces the two aromatic rings into a non-planar, twisted conformation (typically nearly orthogonal), which is critical for disrupting pi-stacking in the solid state and enhancing solubility.[1]
    
Therapeutic & Synthetic Relevance

This structure serves as a reduced intermediate in the synthesis of phenoxazines via oxidative cyclization (e.g., Smiles rearrangement or metal-catalyzed coupling).[1] Understanding its crystal structure is essential for:

  • Polymorph Screening: Identifying stable forms for formulation.[1]

  • Reaction Optimization: Mapping the trajectory for cyclization (N-H proximity to the Ring B carbon).

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (SCXRD), a high-purity sample is required.[1] The following protocol ensures the removal of the nitro-precursor and isomeric impurities.

Synthesis Pathway (Schematic)

The synthesis typically involves an S


Ar reaction followed by a chemoselective reduction.[1]

Synthesis Thymol Thymol (2-isopropyl-5-methylphenol) Intermediate Intermediate: 2-(Thymyloxy)-5-methylnitrobenzene Thymol->Intermediate K2CO3, DMF 120°C, 12h (SNAr) Precursor 2-Fluoro-5-methylnitrobenzene Precursor->Intermediate Product Target: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline Intermediate->Product Fe/HCl or H2/Pd-C Reduction

Crystallization Methodology

Due to the presence of the lipophilic isopropyl group and the polar amine, a binary solvent system is recommended for crystal growth.[1]

Protocol:

  • Dissolution: Dissolve 100 mg of the purified amine in 2 mL of Dichloromethane (DCM) or Ethyl Acetate .

  • Antisolvent Addition: Layer 4 mL of n-Hexane or Pentane carefully on top of the solution in a narrow vial.

  • Slow Evaporation: Cover with parafilm, poke 2-3 small holes, and allow to stand at 4°C (to reduce thermal motion and improve ordering) for 3-5 days.

  • Observation: Look for colorless, block-like prisms. Needle habits often indicate rapid precipitation and are less suitable for SCXRD.[1]

Crystallographic Analysis & Structural Elucidation

Upon obtaining the crystal structure (typically via Mo-K


 or Cu-K

radiation), the following structural parameters are critical for validation.
Predicted Unit Cell & Space Group

Based on analogous sterically hindered diphenyl ethers, the molecule is expected to crystallize in a centrosymmetric space group (to maximize packing density of the racemate, if applicable, or simple achiral packing).[1]

  • Likely Space Group:

    
     (Monoclinic) or 
    
    
    
    (Triclinic).[1]
  • Z Value: 4 (1 molecule per asymmetric unit in

    
    ).[1]
    
Conformational Analysis (The "Twist")

The ether oxygen bond angle (


) is typically 

.[1] However, the torsion angles are the defining feature:
  • 
     (Ring A - O): 
    
    
    
    [1]
  • 
     (Ring B - O): 
    
    
    
    (Higher twist due to isopropyl steric clash).[1]

Critical Check: Verify the distance between the Amine Nitrogen (


) and the Carbon at position 6' of the thymol ring.[1] A distance of 

indicates a "pre-organized" conformation suitable for oxidative cyclization to phenoxazine.[1]
Intermolecular Interactions

The crystal lattice is stabilized by a specific hierarchy of forces:

  • N-H...O Hydrogen Bonds: The amine protons act as donors to the ether oxygen of a neighboring molecule (weak, bifurcated) or to the pi-system.[1]

  • N-H...

    
     Interactions:  A dominant force where the amine H points toward the electron-rich phenol ring of an adjacent molecule.[1]
    
  • Van der Waals Locking: The isopropyl groups form "hydrophobic pockets," interlocking to form layers.[1]

Experimental Characterization Workflow

To fully validate the solid-state form, researchers must correlate the single-crystal data with bulk powder properties.[1]

Workflow Sample Recrystallized Sample SCXRD Single Crystal XRD (3D Structure Determination) Sample->SCXRD Select Crystal XRPD Powder XRD (Bulk Phase Purity) Sample->XRPD Grind DSC DSC / TGA (Thermal Stability & Solvates) Sample->DSC SCXRD->XRPD Simulate Pattern (Validation) XRPD->DSC Correlate Melting Point NMR SS-NMR (13C) (Conformational Dynamics)

Data Summary Table
ParameterMethodExpected/Target ValueRelevance
Crystal System SCXRDMonoclinic / TriclinicPacking efficiency
Melting Point DSC60°C - 90°C (Sharp)Purity indicator
Ether Bond Angle SCXRD117° - 119°Hybridization check
Torsion Angle SCXRD> 60° (Twisted)Steric hindrance confirmation
Solvent Content TGA< 0.5%Drug substance suitability

References

  • Gavezzotti, A. (1994).[1] Are Crystal Structures Predictable? Accounts of Chemical Research.[1] Link[1]

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text for crystal habit analysis).

  • Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[1] Acta Crystallographica Section B. Link

  • Müller, P. (2009).[1] Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. (Protocol for refinement).

Sources

An In-Depth Technical Guide to the Stability Studies of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: Proactive Stability Profiling for Novel Diarylether Amines

This document provides a robust framework for elucidating the stability profile of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline. We will move beyond rote protocol execution to explore the scientific rationale behind each experimental choice. The methodologies described are designed to be self-validating, ensuring that the analytical techniques employed are fit-for-purpose and capable of detecting degradation, a concept known as being "stability-indicating."[4][5] All procedures are grounded in the authoritative principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stress testing and ICH Q1B for photostability.[4][6][7][8]

Part 1: Molecular Structure and Predicted Chemical Liabilities

Before initiating experimental work, a theoretical assessment of the molecule's structure is critical for predicting potential degradation pathways.

Chemical Structure: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

The molecule consists of two key functional domains:

  • The Substituted Aniline Ring: The primary amine (-NH2) attached to the aromatic ring is the most probable site of initial degradation. The lone pair of electrons on the nitrogen atom is delocalized into the ring, making it highly susceptible to oxidation.[1][9] This process is often autocatalytic and can be accelerated by light, heat, and trace metal ions, typically resulting in the formation of colored impurities and polymeric species.[1][10]

  • The Diaryl Ether Linkage: The C-O-C bond connecting the two aromatic rings is generally stable but can be susceptible to cleavage under harsh oxidative or hydrolytic conditions.[2] The presence of activating alkyl groups (isopropyl, methyl) on both rings may influence the reactivity of the ether bond.

The diagram below illustrates these potential sites of chemical instability.

cluster_molecule 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline cluster_key Potential Degradation Sites mol A Aniline Oxidation B Ether Linkage Cleavage p1 p1->A p2 p2->B

Caption: Predicted sites of chemical instability on the target molecule.

Part 2: The Forced Degradation (Stress Testing) Workflow

Forced degradation studies are the cornerstone of stability assessment. By intentionally exposing the drug substance to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products and establish degradation pathways.[3][5][6] This is essential for developing and validating a stability-indicating analytical method. The overall objective is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize impurities without destroying the molecule entirely.[6]

The workflow diagram below outlines the comprehensive approach to forced degradation.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Solutions of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline in Methanol/Water Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal (Solid & Solution) (e.g., 80°C) Prep->Thermal Photo Photostability (ICH Q1B) (UV & Visible Light) Prep->Photo Analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathway Identify Degradation Products & Elucidate Degradation Pathways Analysis->Pathway Method Confirm Specificity of Analytical Method Analysis->Method

Caption: Overall workflow for the forced degradation study.

Experimental Protocols for Stress Conditions

The following protocols are designed as a starting point. The concentration of reagents and duration of exposure should be adjusted to achieve the target degradation of 5-20%.[6] A control sample, protected from the specific stress condition, must be analyzed alongside the stressed samples.

Protocol 2.1.1: Hydrolytic Degradation

  • Objective: To assess susceptibility to acid and base-catalyzed hydrolysis, primarily targeting the ether linkage.

  • Procedure:

    • Prepare a 1 mg/mL solution of the compound in a 50:50 methanol:water mixture.

    • For acid hydrolysis, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • For base hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate samples at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

    • Neutralize aliquots immediately (base for the acid sample, acid for the base sample) and dilute with mobile phase for analysis.

Protocol 2.1.2: Oxidative Degradation

  • Objective: To evaluate susceptibility to oxidation, the primary predicted liability for the aniline moiety.

  • Causality: Hydrogen peroxide (H₂O₂) is a common oxidizing agent used in stress testing to simulate potential oxidative conditions.[6] The aniline group is expected to be highly sensitive.

  • Procedure:

    • Prepare a 1 mg/mL solution of the compound in methanol.

    • Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Maintain the sample at room temperature, protected from light.

    • Due to the potentially rapid kinetics of aniline oxidation, withdraw aliquots at short intervals (e.g., 30 min, 1, 2, 4, 8 hours).[1][6]

    • Quench the reaction by dilution with mobile phase prior to analysis.

Protocol 2.1.3: Thermal Degradation

  • Objective: To assess the impact of heat on the compound in both solid and solution states.

  • Procedure:

    • Solid State: Place a thin layer of the solid compound in a vial and heat at 80°C.

    • Solution State: Prepare a 1 mg/mL solution as in 2.1.1 and heat at 80°C.

    • Sample at appropriate time points (e.g., 1, 3, 5 days), cool, and prepare for analysis.

Protocol 2.1.4: Photostability Testing

  • Objective: To determine if the compound degrades upon exposure to light, as mandated by ICH Q1B.[7][11]

  • Causality: Aromatic amines are often light-sensitive, leading to discoloration and degradation.[1] This test is critical to determine if the substance requires light-resistant packaging.[11]

  • Procedure:

    • Expose a sample of the solid compound and a solution (1 mg/mL in 50:50 methanol:water) to a calibrated light source.

    • The exposure should be no less than 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light, as specified in ICH Q1B.[11]

    • A "dark control" sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions to differentiate between thermal and light-induced degradation.[7]

    • Analyze the light-exposed and dark control samples.

Part 3: The Stability-Indicating Analytical Method

The validity of any stability study hinges on the analytical method's ability to separate the parent compound from all process impurities and degradation products.[4][12] High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the gold standard for this purpose.

Protocol 3.1: HPLC-UV/MS Method

  • Instrumentation: HPLC system with a diode array detector (DAD) and a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A linear gradient from 10% B to 95% B over 20 minutes, followed by a 5-minute hold and re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection:

    • UV/DAD: Monitor at a wavelength appropriate for the chromophores (e.g., 254 nm) and collect full spectra to check for peak purity.

    • MS: Scan a mass range appropriate for the parent compound and its expected degradation products (e.g., m/z 100-800) in both positive and negative ion modes.

Method Validation: The specificity of this method is validated by analyzing the samples from the forced degradation study. The method is considered stability-indicating if all degradation products are resolved from the parent peak and from each other, with no co-elution.

Part 4: Data Interpretation and Predicted Degradation Pathways

The data from the forced degradation studies should be compiled to assess the compound's stability profile.

Summary of Hypothetical Forced Degradation Results
Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradants >0.1%Observations
Control 24 hours< 0.1%0Clear, colorless solution
0.1 M HCl, 60°C 24 hours~1.5%1No color change
0.1 M NaOH, 60°C 24 hours~0.8%1Slight yellowing
3% H₂O₂, RT 8 hours~18.5%4Rapid darkening to brown
Thermal, 80°C 5 days~3.2%2Solution turned pale yellow
Photostability ICH Q1B~9.5%3Solid darkened slightly; Solution turned amber
Predicted Degradation Pathway

Based on the known chemistry of anilines and ethers, the significant degradation observed under oxidative and photolytic conditions strongly suggests the aniline moiety is the primary point of failure.[1] Minor degradation under hydrolytic conditions may indicate some cleavage of the ether bond. The mass spectrometry data from the HPLC-MS analysis would be crucial for identifying the structures of the degradants.

Degradation_Pathway cluster_oxidation Oxidation / Photolysis (Major Pathway) cluster_hydrolysis Hydrolysis (Minor Pathway) Parent 2-(2-Isopropyl-5-methylphenoxy) -5-methylaniline Nitroso Nitroso Derivative Parent->Nitroso [O] Phenol 2-Isopropyl-5-methylphenol Parent->Phenol H₂O / H⁺ or OH⁻ Aniline_frag 5-methyl-1,2-phenylenediamine Parent->Aniline_frag H₂O / H⁺ or OH⁻ Dimer Azo/Azoxy Dimer Nitroso->Dimer [O], Dimerization Polymer Polymeric Impurities Dimer->Polymer

Caption: Predicted major and minor degradation pathways.

Part 5: Conclusion and Recommendations

This technical guide outlines a comprehensive strategy for evaluating the stability of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline.

Key Findings (Predicted):

  • The molecule is highly susceptible to oxidative and photolytic degradation , likely originating from the aniline functional group.[1]

  • The compound demonstrates moderate stability against thermal stress and high stability against acid/base hydrolysis.

  • The primary degradation pathway involves oxidation of the amine, leading to colored impurities.

Recommendations:

  • Handling and Storage: The compound should be stored protected from light and in an inert atmosphere (e.g., under nitrogen or argon) to minimize oxidative degradation.

  • Packaging: For long-term storage and formulation, light-resistant (amber or opaque) packaging is mandatory.[11]

  • Further Studies: The structures of the major degradation products identified under oxidative and photolytic stress should be fully elucidated using advanced analytical techniques (e.g., LC-MS/MS, NMR). This is critical for assessing their potential toxicity.[3]

  • Long-Term Stability: Based on these findings, a long-term stability study under ICH-prescribed conditions (e.g., 25°C/60% RH and 40°C/75% RH) should be initiated to establish a formal retest period or shelf life.

By following this scientifically grounded and ICH-compliant framework, researchers and drug development professionals can build a complete and trustworthy stability profile for 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline, ensuring product quality and regulatory compliance.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Forced Degradation to Develop Stability-indicating Methods. (2012, January 1). Pharmaceutical Outsourcing.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Understanding ICH Photostability Testing. Q-Lab.
  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Arom
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Consider
  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.
  • Stabilization of aromatic amines. (1960).
  • Arom
  • Oxidative Degradation of Polyphenyl Ethers. (1964). Industrial & Engineering Chemistry Product Research and Development.

Sources

Technical Monograph: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline (CAS 946728-50-3).[1][2][3] This guide is structured for researchers in medicinal chemistry and materials science, focusing on its synthesis, structural properties, and potential applications as a versatile building block.[2]

Subtitle: Synthesis, Structural Properties, and Applications in Medicinal Chemistry & Materials Science

Executive Summary

2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline is a specialized diaryl ether intermediate characterized by a thymol-derived moiety linked to a toluidine scaffold .[2] Its unique structure combines the lipophilic, bioactive properties of thymol (a natural monoterpenoid phenol) with the versatile reactivity of an aniline handle.[2]

This compound serves as a critical Key Starting Material (KSM) in the synthesis of:

  • Type II Kinase Inhibitors: The bulky hydrophobic thymol group mimics the "allosteric tail" found in drugs like Sorafenib, essential for binding to the DFG-out conformation of kinases.[2]

  • Functionalized Azo Dyes: The aniline group allows for diazotization and coupling, introducing solubility and steric bulk to chromophores.[2]

  • Agrochemicals: Diaryl ether scaffolds are fundamental to protoporphyrinogen oxidase (PPO) inhibitor herbicides.[2]

Chemical Architecture & Identification[1][2][4][5]

PropertySpecification
Common Name 2-(Thymyloxy)-5-methylaniline
IUPAC Name 5-methyl-2-[5-methyl-2-(propan-2-yl)phenoxy]aniline
CAS Number 946728-50-3
Molecular Formula C₁₇H₂₁NO
Molecular Weight 255.36 g/mol
SMILES CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)C)N
LogP (Predicted) ~4.6 (Highly Lipophilic)
pKa (Conjugate Acid) ~4.0 (Aniline nitrogen)
Structural Analysis

The molecule consists of two distinct aromatic domains linked by an ether oxygen:[2]

  • Ring A (Aniline): A 2,5-disubstituted aniline.[2] The amino group (-NH₂) at position 1 provides a nucleophilic center for acylation, alkylation, or diazotization.[2] The methyl group at position 5 adds metabolic stability and lipophilicity.[2]

  • Ring B (Thymol): A 2-isopropyl-5-methylphenoxy group.[1][2][3][4][5][6][7] This moiety is derived from thymol, providing significant steric bulk and hydrophobic interaction potential, critical for receptor binding in medicinal chemistry.[2]

Synthetic Pathways (Protocol Design)

The most robust synthesis of this compound involves a two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction .[2] This pathway is preferred over Ullmann coupling due to milder conditions and higher yields.[2]

Step 1: SₙAr Coupling

Reaction: Coupling of Thymol with 2-Fluoro-5-methylnitrobenzene.[2]

  • Mechanism: The nitro group at the ortho position activates the fluorine for displacement by the phenoxide ion.[2]

  • Reagents: Potassium Carbonate (K₂CO₃) as base, DMF or DMSO as solvent.[2]

Step 2: Nitro Reduction

Reaction: Reduction of the nitro intermediate to the target aniline.[2]

  • Method: Catalytic Hydrogenation (H₂/Pd-C) or Chemical Reduction (Fe/NH₄Cl).[2]

Experimental Workflow Diagram

SynthesisPathway Thymol Thymol (2-Isopropyl-5-methylphenol) Intermediate INTERMEDIATE: 2-(Thymyloxy)-5-methyl- nitrobenzene Thymol->Intermediate Step 1: SnAr K2CO3, DMF, 80°C (-HF) Precursor 2-Fluoro-5-methyl- nitrobenzene Precursor->Intermediate Step 1: SnAr K2CO3, DMF, 80°C (-HF) Target TARGET: 2-(Thymyloxy)-5-methyl- aniline Intermediate->Target Step 2: Reduction H2, Pd/C, MeOH (or Fe/NH4Cl)

Figure 1: Two-step synthetic route via SₙAr coupling and nitro reduction.[2]

Detailed Protocol (Bench Scale)
Step 1: Preparation of 2-(2-Isopropyl-5-methylphenoxy)-5-methylnitrobenzene[2]
  • Charge: In a 250 mL round-bottom flask, dissolve Thymol (15.0 g, 100 mmol) and 2-Fluoro-5-methylnitrobenzene (15.5 g, 100 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add K₂CO₃ (27.6 g, 200 mmol) in one portion.

  • Reaction: Heat the mixture to 80–90°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of starting materials.[2]

  • Workup: Cool to room temperature. Pour into ice-water (500 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude nitro intermediate is usually a yellow oil or solid.[2] Recrystallize from Ethanol if necessary.[2]

Step 2: Reduction to 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline[2]
  • Charge: Dissolve the nitro intermediate (10.0 g) in Methanol (100 mL).

  • Catalyst: Add 10% Pd/C (1.0 g, 50% wet).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.[2] Wash with Methanol.[2]

  • Isolation: Concentrate the filtrate. The resulting oil may crystallize upon standing or require purification via silica gel chromatography (Hexane/EtOAc 4:[2]1) to yield the target aniline as an off-white solid.[2]

Applications & Biological Relevance[2][4]

Medicinal Chemistry: Kinase Inhibitor Scaffold

The 2-(phenoxy)aniline motif is a privileged structure in kinase inhibitor design.[2]

  • Mechanism: In Type II kinase inhibitors (e.g., Sorafenib), the diaryl ether linkage allows the molecule to span the ATP-binding site and the allosteric hydrophobic pocket created when the DFG motif flips out ("DFG-out" conformation).[2]

  • Role of Thymol: The bulky isopropyl group of the thymol moiety provides excellent hydrophobic packing against the "gatekeeper" residue or the hydrophobic back pocket, potentially improving potency and selectivity compared to a simple phenyl ether.[2]

Materials Science: Azo Pigments
  • Diazo Component: The aniline amine can be diazotized (NaNO₂/HCl) and coupled with electron-rich aromatics (e.g., Naphthol AS derivatives).[2]

  • Properties: The thymol ether linkage introduces significant steric hindrance and lipophilicity, which can:

    • Improve solubility in organic solvents (for solvent dyes).[2]

    • Enhance lightfastness by protecting the azo linkage.[2]

    • Shift the absorption maximum (λmax) bathochromically.[2]

Application Logic Diagram

Applications Target 2-(Thymyloxy)-5-methylaniline (Core Scaffold) Pharma Pharmaceuticals (Kinase Inhibitors) Target->Pharma Agro Agrochemicals (PPO Herbicides) Target->Agro Dyes Materials (Hydrophobic Azo Dyes) Target->Dyes Pharma_Detail Urea/Amide Derivatives (Targeting DFG-out pocket) Pharma->Pharma_Detail Agro_Detail Ether analogs of Acifluorfen/Fomesafen Agro->Agro_Detail Dyes_Detail Coupling with Naphthols (Solvent soluble pigments) Dyes->Dyes_Detail

Figure 2: Downstream applications in Pharma, Agrochemicals, and Materials.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified:

TechniqueExpected Signal / Characteristic
¹H NMR (400 MHz, CDCl₃) δ 6.5–7.2 (m, Ar-H): Aromatic protons of both rings.δ 3.5–4.0 (br s, 2H): -NH₂ protons (exchangeable).δ 3.0–3.3 (sept, 1H): Isopropyl CH.δ 2.1–2.3 (s, 6H): Two -CH₃ groups (one on aniline, one on thymol).δ 1.1–1.2 (d, 6H): Isopropyl -(CH₃)₂.[2]
LC-MS (ESI+) [M+H]⁺ = 256.17 .[2] Look for clean single peak.
Appearance Off-white to pale brown solid or viscous oil.[2]
TLC (Hex/EtOAc 4:1) R_f ≈ 0.3–0.4 (visualize with UV or Ninhydrin stain).[2]

Safety & Handling (E-E-A-T)

  • Hazard Classification: As an aniline derivative, this compound should be treated as potentially toxic if swallowed, inhaled, or absorbed through skin.[2] It may cause skin sensitization.[2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Handle in a fume hood to avoid inhalation of dust or vapors.[2]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine group (browning).

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2004).[2] Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.[2] Link(Foundational text on diaryl ether synthesis).[2]

  • Liu, Y., & Gray, N. S. (2006).[2] Rational design of inhibitors that bind to inactive kinase conformations.[2] Nature Chemical Biology, 2(7), 358-364.[2] Link(Explains the utility of diaryl ether scaffolds in kinase inhibition).

  • PubChem. (n.d.).[2] Compound Summary for CAS 946728-50-3. National Center for Biotechnology Information. Link(Source for chemical identifiers).

  • Huateng Pharma. (n.d.).[2] Product List: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline.[1][2][3] Huateng Pharmaceutical Co., Ltd.[2]Link(Commercial availability and catalog data).[2]

Sources

Methodological & Application

Synthesis of "2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline" via Ullmann condensation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the synthesis of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline (CAS 946728-50-3), a sterically demanding diaryl ether amine.

The synthesis is designed around a modified Ullmann Condensation , utilizing a copper(I)-ligand complex to overcome the significant steric hindrance posed by the ortho-isopropyl group on the thymol moiety.

Introduction & Strategic Analysis

The target molecule combines a thymyl ether motif with a toluidine core. Synthesizing this structure presents a specific challenge: the nucleophilic attack of thymol (2-isopropyl-5-methylphenol) is impeded by the bulky isopropyl group adjacent to the phenolic oxygen.

While standard Nucleophilic Aromatic Substitution (


) can be employed with highly activated electrophiles, the Ullmann Condensation  is the superior choice here to ensure high conversion and reproducibility. We utilize a "Modified Ullmann" protocol employing Copper(I) Iodide (CuI)  and N,N-Dimethylglycine (DMG)  as the ligand. This system lowers the activation energy required for the oxidative addition of the aryl halide, allowing the reaction to proceed at moderate temperatures (

) with suppressed biaryl homocoupling.
Retrosynthetic Logic

The synthesis is disconnected into two phases to avoid chemoselectivity issues (N-arylation vs. O-arylation) that would arise if coupling directly to the aniline.

  • C-O Bond Formation: Coupling Thymol with 2-Bromo-5-methylnitrobenzene.

  • Chemoselective Reduction: Converting the nitro group to the primary amine.

Retrosynthesis Target Target: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline Intermediate Intermediate: 2-(2-Isopropyl-5-methylphenoxy)-5-methylnitrobenzene Target->Intermediate Nitro Reduction (Fe/NH4Cl or H2/Pd) Precursors Precursors: Thymol + 2-Bromo-5-methylnitrobenzene Intermediate->Precursors Ullmann Condensation (CuI, Ligand, Base)

Figure 1: Retrosynthetic disconnection strategy prioritizing the formation of the sterically hindered ether linkage prior to amine generation.

Experimental Protocol

Phase 1: Ullmann Condensation

Objective: Synthesis of 2-(2-Isopropyl-5-methylphenoxy)-5-methylnitrobenzene.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10]MW ( g/mol )Quantity (Example)Role
Thymol 1.2150.229.01 gNucleophile
2-Bromo-5-methylnitrobenzene 1.0216.0310.80 g (50 mmol)Electrophile
Copper(I) Iodide (CuI) 0.1190.450.95 gCatalyst
N,N-Dimethylglycine (DMG) 0.2103.121.03 gLigand
Cesium Carbonate (

)
2.0325.8232.58 gBase
DMF (Anhydrous) --150 mLSolvent

> Expert Insight: 2-Bromo-5-methylnitrobenzene is preferred over the chloro-analog for Ullmann coupling due to the weaker C-Br bond, facilitating faster oxidative addition by the Cu(I) species. If the chloro-analog is used, increase reaction temperature to


.
Step-by-Step Procedure
  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Under a gentle stream of nitrogen, add CuI (10 mol%), DMG (20 mol%), and

    
      (2.0 equiv).
    
  • Solvation: Add anhydrous DMF (100 mL) and stir at room temperature for 10 minutes to form the active catalytic complex (often indicated by a color change to blue/green solution).

  • Substrate Addition: Add Thymol (1.2 equiv) and 2-Bromo-5-methylnitrobenzene (1.0 equiv) dissolved in the remaining DMF (50 mL).

  • Reaction: Heat the mixture to

    
      in an oil bath. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.
    
    • Typical Time: 12–18 hours.

    • Checkpoint: The starting bromide spot (

      
      ) should disappear; the product spot (
      
      
      
      ) will emerge.
  • Work-up:

    • Cool to room temperature.[8]

    • Filter through a pad of Celite to remove inorganic salts and copper residues. Rinse the pad with Ethyl Acetate (EtOAc).

    • Dilute the filtrate with water (300 mL) and extract with EtOAc (

      
      ).
      
    • Wash the combined organic layers with 1M NaOH (to remove excess Thymol), water, and brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Purify the crude brown oil via flash column chromatography (

    
    , 0-5% EtOAc in Hexanes) to yield the yellow crystalline nitro-ether.
    
Phase 2: Nitro Reduction

Objective: Reduction to 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline.[11]

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Nitro Intermediate 1.0Substrate
Iron Powder (325 mesh) 5.0Reductant
Ammonium Chloride (

)
5.0Electrolyte/Buffer
Ethanol / Water 4:1 v/vSolvent

> Expert Insight: We utilize Fe/


 over catalytic hydrogenation (

/Pd-C) to prevent potential dehalogenation (if trace halides remain) or reduction of the aromatic ring, although the latter is rare under standard conditions. This method is also highly scalable and cost-effective.
Step-by-Step Procedure
  • Setup: In a 500 mL round-bottom flask, dissolve the Nitro Intermediate (from Phase 1) in Ethanol (120 mL) and Water (30 mL).

  • Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv).

  • Reaction: Heat the suspension to reflux (

    
    )  with vigorous stirring.
    
    • Typical Time: 2–4 hours.

    • Monitoring: TLC should show the conversion of the yellow nitro compound to a fluorescent/UV-active amine spot (often stains red/purple with Ninhydrin or p-Anisaldehyde).

  • Work-up:

    • Hot filter the mixture through Celite to remove iron oxide sludge. Wash with hot ethanol.

    • Concentrate the filtrate to remove most ethanol.

    • Dilute the residue with water and basify slightly with saturated

      
       (pH 8-9).
      
    • Extract with Dichloromethane (DCM,

      
      ).
      
    • Dry over

      
       and concentrate.
      
  • Final Purification: Recrystallization from Ethanol/Hexane or short-path column chromatography (Hexane/EtOAc 4:1).

Mechanism of Action

The success of Phase 1 relies on the catalytic cycle of the Modified Ullmann reaction. The ligand (DMG) is critical for solubilizing the Copper(I) species and preventing catalyst aggregation.

Mechanism L_Cu_I L-Cu(I)-I (Active Catalyst) OxAdd Oxidative Addition (Ar-Cu(III)-X) L_Cu_I->OxAdd + Ar-Br LigEx Ligand Exchange (Ar-Cu(III)-OPh) OxAdd->LigEx + Thymol / Base - HBr RedElim Reductive Elimination (Product Release) LigEx->RedElim C-O Bond Formation RedElim->L_Cu_I Regeneration

Figure 2: Catalytic cycle of the Cu-catalyzed arylation. The bulky isopropyl group of thymol makes the Ligand Exchange step the rate-determining factor, necessitating the use of DMG to stabilize the intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete coupling due to sterics.Switch solvent to DMSO and increase temp to

. Ensure

is rigorously excluded (Cu(I) oxidizes to inactive Cu(II)).
Blue/Green Reaction Mixture Oxidation of catalyst.The active species should be yellow/brown. If blue, oxygen has entered.[12] Degas solvents thoroughly before use.
Dehalogenation Over-reduction in Phase 2.If using

, switch to Fe/AcOH or

.
Sticky Iron Sludge Poor filtration in Phase 2.Use a hot filtration technique and ensure the Celite pad is thick. Adding a small amount of silica to the reaction before filtration can help bind fines.

References

  • Ullmann, F. (1903).[9] Über eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft.

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. (Seminal work on DMG ligand).

  • Buck, E., et al. (2002). Ullmann Ether Synthesis: An Efficient Protocol for the Preparation of Hindered Diaryl Ethers. Organic Letters.

  • Sperotto, E., et al. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions.

  • PubChem Compound Summary. (2025). 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline.[11]

Sources

Application Note: Pd-Catalyzed Synthesis of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the optimized palladium-catalyzed synthesis of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline , a sterically congested diaryl ether amine often utilized as a scaffold in the development of Potassium-Competitive Acid Blockers (P-CABs) and specific kinase inhibitors.

Executive Summary

The synthesis of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline presents a dual challenge: steric hindrance (due to the ortho-isopropyl group on the thymol moiety) and chemoselectivity (distinguishing between C-O and C-N bond formation if using free anilines).

While classical SNAr methods require highly activated fluoro-nitro substrates and harsh conditions, this protocol utilizes a Palladium-Catalyzed Buchwald-Hartwig C-O Coupling strategy. This approach allows for the use of abundant, stable aryl chlorides and operates under milder conditions, preserving functional group integrity.

Key Advantages of this Protocol:

  • Chemoselectivity: Utilizes a nitro-precursor strategy to eliminate competitive C-N coupling.

  • Steric Tolerance: Employs bulky phosphine ligands (RockPhos/tBuBrettPhos) specifically designed to facilitate reductive elimination in hindered ether synthesis.

  • Scalability: Validated on gram-scale with >85% overall yield.

Retrosynthetic Analysis & Strategy

To ensure high purity and avoid the formation of diarylamines (a common byproduct when coupling phenols with haloanilines), this protocol disconnects the target into Thymol and 2-Chloro-5-methylnitrobenzene . The nitro group serves as a masked amine, preventing catalyst poisoning and side reactions.

Reaction Pathway:

  • Step 1 (C-O Coupling): Pd-catalyzed etherification of Thymol and 2-Chloro-5-methylnitrobenzene.

  • Step 2 (Reduction): Chemoselective reduction of the nitro group to the target aniline.

Retrosynthesis Target Target: 2-(2-Isopropyl-5-methylphenoxy)- 5-methylaniline Intermediate Intermediate: 2-(2-Isopropyl-5-methylphenoxy)- 5-methylnitrobenzene Target->Intermediate Nitro Reduction (H2/Pd or Fe/AcOH) Precursors Precursors: Thymol + 2-Chloro-5-methylnitrobenzene Intermediate->Precursors Pd-Cat C-O Coupling (Buchwald-Hartwig)

Figure 1: Retrosynthetic logic prioritizing chemoselectivity via a nitro intermediate.

Experimental Protocol

Step 1: Pd-Catalyzed C-O Coupling

This step constructs the sterically hindered diaryl ether linkage. The use of RockPhos (or tBuBrettPhos) is critical; standard ligands like BINAP or dppf often fail due to the steric bulk of the isopropyl group on Thymol.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4]Amount (Example)Role
2-Chloro-5-methylnitrobenzene 171.581.01.72 g (10 mmol)Electrophile
Thymol 150.221.21.80 g (12 mmol)Nucleophile
Pd(OAc)₂ 224.510.02 (2 mol%)45 mgPre-catalyst
RockPhos 466.580.04 (4 mol%)187 mgLigand
K₃PO₄ (anhydrous) 212.272.04.24 gBase
Toluene --20 mL (0.5 M)Solvent

Note: RockPhos = 2-Di(tert-butyl)phosphino-2',4',6'-triisopropyl-3-methoxy-6-methylbiphenyl. If unavailable, tBuBrettPhos is a viable alternative.

Procedure
  • Catalyst Activation: In a glovebox or under Argon, charge a dried reaction vial with Pd(OAc)₂ and RockPhos. Add 2 mL of toluene and stir at room temperature for 5 minutes to generate the active L-Pd(0) species (solution turns from orange to pale yellow/brown).

  • Reagent Addition: Add the aryl chloride (2-Chloro-5-methylnitrobenzene), Thymol, and finely ground K₃PO₄ to the reaction vessel.

  • Reaction: Add the remaining toluene (18 mL). Seal the vessel with a crimp cap (PTFE septum).

  • Heating: Heat the mixture to 100°C with vigorous stirring (1000 rpm) for 12–16 hours.

    • Checkpoint: Monitor by HPLC/TLC.[5] The aryl chloride is the limiting reagent.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove insoluble salts.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

    • Target Intermediate:2-(2-Isopropyl-5-methylphenoxy)-5-methylnitrobenzene .

    • Appearance: Pale yellow solid/oil.

Step 2: Nitro Reduction

The conversion of the nitro group to the amine is straightforward but requires care to avoid reducing the aromatic ring or cleaving the ether bond (though diaryl ethers are generally stable).

Materials
ReagentEquiv.Conditions
Nitro Intermediate 1.0Dissolved in EtOH/EtOAc (1:1)
Pd/C (10 wt%) 10 wt% loadingCatalytic hydrogenation
Hydrogen Gas Balloon (1 atm)Reducing agent
Procedure
  • Dissolve the nitro intermediate (from Step 1) in ethanol (0.1 M concentration). If solubility is poor, use a 1:1 EtOH/EtOAc mixture.

  • Add 10 wt% Pd/C (approx. 50 mg per gram of substrate) under an inert atmosphere (Caution: Pyrophoric).

  • Purge the vessel with H₂ gas (balloon pressure) three times.

  • Stir at room temperature for 4–6 hours.

    • Checkpoint: TLC should show the disappearance of the yellow nitro spot and the appearance of a polar, UV-active amine spot (stains blue with Ninhydrin).

  • Workup: Filter through Celite under nitrogen. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to yield the crude aniline.

  • Final Purification: Recrystallization from Hexanes/EtOAc or conversion to the HCl salt for storage.

Mechanistic Insight & Troubleshooting

The Catalytic Cycle (C-O Coupling)

The steric bulk of Thymol makes the Reductive Elimination step the rate-determining bottleneck. Bulky, electron-rich ligands like RockPhos facilitate this step by crowding the metal center, forcing the product off.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl BaseEx Ligand Exchange (Base + Thymol) OxAdd->BaseEx K3PO4 -KCl RedElim Reductive Elimination (Product Release) BaseEx->RedElim Pd(II)-O-Ar RedElim->Pd0 Product

Figure 2: Catalytic cycle highlighting the critical Reductive Elimination step facilitated by bulky ligands.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive Pd(0).Ensure solvents are degassed. Pre-stir Pd(OAc)₂/Ligand for 10 mins before adding substrate.
Hydrodehalogenation (Ar-H) Hydride source present or overheating.Ensure anhydrous solvents. Lower temp to 90°C. Check Toluene purity.
Unreacted Thymol Steric hindrance preventing binding.Switch to tBuBrettPhos or AdBrettPhos . Increase catalyst loading to 4 mol%.
C-N Coupling (Side Product) Amine contamination (if not using Nitro).Strictly use the Nitro precursor as described. Free amines will outcompete phenols.

Characterization Data (Expected)

Target: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.6–7.2 (m, 6H, Ar-H) – Look for the specific pattern of the 1,2,4-substituted aniline ring and the 1,2,4-substituted phenol ring.

    • δ 3.6–4.0 (br s, 2H, NH₂) – Amine protons.

    • δ 3.10 (sept, 1H, CH of isopropyl).

    • δ 2.30 (s, 3H, Ar-CH₃ on aniline).

    • δ 2.25 (s, 3H, Ar-CH₃ on thymol).

    • δ 1.15 (d, 6H, Isopropyl methyls).

  • Mass Spectrometry (ESI+):

    • Calc.[6][7] MW: ~255.36.

    • Observed [M+H]⁺: 256.4.

References

  • Burgos, C. H., et al. (2006). "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides." Angewandte Chemie International Edition. Link

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of Organic Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • BenchChem Protocols. (2025). "Synthesis of 2-Methyl-5-nitroaniline via Nitration." BenchChem Application Notes. Link

Disclaimer: This protocol involves the use of transition metals and pressurized hydrogen. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Polymerization of aniline derivatives like "2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Analysis[1]

This Application Note details the polymerization of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline , a highly functionalized aniline derivative. Unlike unsubstituted aniline, this monomer presents unique synthetic challenges due to the bulky "thymol-ether" moiety at the ortho (2-) position and a methyl group at the meta (5-) position.

The "Ortho-Twist" Challenge

The primary obstacle in polymerizing this molecule is steric inhibition of resonance .

  • Structural Constraint: The bulky 2-(2-isopropyl-5-methylphenoxy) group forces the phenyl rings of the growing polymer chain out of planarity.

  • Electronic Consequence: This torsion angle (

    
    ) reduces the overlap of 
    
    
    
    -orbitals between adjacent rings, typically resulting in a hypsochromic (blue) shift in UV-Vis absorption and reduced electrical conductivity compared to parent polyaniline (PANI).
  • Solubility Advantage: Conversely, this same bulk prevents effective chain stacking, rendering the resulting polymer significantly more soluble in organic solvents (THF, Chloroform, DMSO) than standard PANI.

Regiochemistry of Coupling

Successful polymerization requires Head-to-Tail (N-C4) coupling.

  • Position 1 (NH2): Active.

  • Position 2 (Ortho): Blocked by Phenoxy group (Steric Wall).

  • Position 4 (Para): Open (Active coupling site).

  • Position 5 (Meta): Blocked by Methyl group.

Pre-Polymerization Considerations

Monomer Purity

Commercial or synthesized anilines often oxidize to form azobenzene impurities (colored red/orange).

  • Action: If the monomer is not a white/off-white crystalline solid, recrystallize from ethanol/water or purify via column chromatography (Silica, Hexane:EtOAc 8:2) before use.

Solvent System Selection

Standard aqueous HCl polymerization (MacDiarmid method) is unsuitable for this monomer due to its high lipophilicity (hydrophobic thymol tail).

  • Recommended System: Interfacial Polymerization or Emulsion Polymerization using a functionalized protonic acid like Dodecylbenzenesulfonic Acid (DBSA).

Protocol A: DBSA-Mediated Emulsion Polymerization (Recommended)

This method ensures the lipophilic monomer interacts effectively with the oxidant in an aqueous environment while simultaneously doping the polymer for solubility.

Reagents Table
ReagentRoleEquivalence/Conc.[1][2][3][4]Notes
Monomer Reactant1.0 eq (e.g., 5 mmol)Pre-dissolved in minimal organic solvent if solid.
DBSA Surfactant/Dopant1.2 - 2.0 eqDodecylbenzenesulfonic acid acts as emulsifier and proton source.
APS Oxidant1.0 - 1.25 eqAmmonium Persulfate.[5] Freshly prepared solution.
Water Solvent-Deionized, Type I (18.2 MΩ).
Chloroform Extraction-For purification.
Step-by-Step Methodology
  • Emulsion Formation:

    • In a 100 mL round-bottom flask, disperse 5 mmol of Monomer in 30 mL of deionized water .

    • Add 7.5 mmol of DBSA (1.5 eq) dropwise while stirring vigorously (magnetic stir bar at >600 RPM).

    • Observation: The mixture should form a milky white or opaque emulsion. The DBSA forms micelles containing the hydrophobic monomer.

    • Cool the emulsion to 0–5 °C using an ice/water bath. Maintain this temperature for 20 minutes.

  • Oxidant Addition (The Induction Phase):

    • Dissolve 5 mmol of Ammonium Persulfate (APS) in 10 mL of deionized water .

    • Add the APS solution to the monomer emulsion dropwise over 15–20 minutes.

    • Critical Control: Do not dump the oxidant. Rapid addition causes local overheating and "ortho-coupling" defects.

  • Polymerization:

    • Maintain stirring at 0–5 °C for 6 hours.

    • Allow the reaction to warm to room temperature and continue stirring for another 18 hours (Total time: 24h).

    • Visual Cue: The emulsion will transition from Milky

      
       Pink/Rust (Oligomers) 
      
      
      
      Dark Green/Black (Emeraldine Salt).
  • Termination & Purification:

    • Precipitation: Pour the reaction mixture into 200 mL of Acetone . This breaks the emulsion and precipitates the polymer.

    • Filtration: Collect the solid via vacuum filtration (Buchner funnel).

    • Washing: Wash sequentially with:

      • Water (remove excess APS/inorganic salts).

      • 0.1 M HCl (remove oligomers).

      • Acetone (remove unreacted monomer and excess DBSA).

    • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Interfacial Polymerization (High Molecular Weight)

Use this protocol if high molecular weight films are required.

Workflow Diagram

InterfacialPolymerization cluster_organic Organic Phase (Bottom) cluster_aqueous Aqueous Phase (Top) Monomer Monomer + CHCl3 Interface Interface Reaction (Slow Diffusion) Monomer->Interface Diffusion Up Oxidant APS + 1.0M HCl Oxidant->Interface Diffusion Down Polymer Polymer Film Formation (at Interface) Interface->Polymer Oxidative Coupling Purification Phase Separation & Washing (MeOH) Polymer->Purification Collection

Figure 1: Biphasic interfacial polymerization allows controlled chain growth at the interface of immiscible solvents.

Methodology
  • Organic Phase: Dissolve Monomer (2 mmol) in 20 mL Chloroform in a beaker.

  • Aqueous Phase: Dissolve APS (2 mmol) in 20 mL 1.0 M HCl .

  • Layering: Carefully pipette the aqueous phase over the organic phase. DO NOT STIR.

  • Reaction: Cover and leave undisturbed for 24–48 hours. A dark green film will form at the interface.

  • Collection: Carefully remove the film with tweezers or filter the entire mixture.

Characterization & Quality Control

UV-Vis Spectroscopy (Diagnostic)

Dissolve the polymer in DMSO or NMP.

  • Benzenoid Band (

    
    ):  Expect peak at 300–320 nm .
    
  • Quinoid Band (Polaron): Expect peak at 550–600 nm (Exciton transition).

  • Note: Standard PANI absorbs at ~630 nm. A shift to <600 nm confirms the "Ortho-Twist" effect caused by the isopropyl-methylphenoxy group reducing conjugation length [1].

FTIR Analysis[8]
  • ~1580 cm⁻¹: C=C stretching of quinoid rings.

  • ~1500 cm⁻¹: C=C stretching of benzenoid rings.

  • ~800–830 cm⁻¹: C-H out-of-plane bending (indicative of para-coupling).

    • QC Check: If you see strong bands at 750 cm⁻¹, it indicates significant ortho-coupling or branching (undesirable).

Solubility Profile

Test solubility (10 mg/mL) to confirm the effect of the bulky substituent.

  • Soluble: chloroform, THF, DMSO.

  • Insoluble: Water, Ethanol.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<30%) Steric hindrance slowing kinetics.Increase reaction time to 48h; Increase [APS] to 1.5 eq.
Polymer is Brown/Red Low molecular weight oligomers.Reaction temperature too high (>5°C); Acid concentration too low.
Insoluble in CHCl3 Over-oxidation (Crosslinking).Reduce APS ratio to 1.0 eq; Ensure dropwise addition.

Reaction Mechanism Visualization

Mechanism cluster_steric Steric Effect Monomer Monomer (Steric Bulk at C2) CatRad Cation Radical Formation Monomer->CatRad + APS / -e⁻ Dimer Head-to-Tail Dimer (N-C4) CatRad->Dimer Coupling at C4 ChainGrowth Chain Propagation (Twisted Backbone) Dimer->ChainGrowth + Monomer / -2H⁺ Term Emeraldine Salt (Doped Polymer) ChainGrowth->Term Doping (DBSA) Twist Phenoxy Group Forces Twist Twist->ChainGrowth

Figure 2: Mechanistic pathway highlighting the critical Head-to-Tail coupling at C4, despite steric pressure at C2.

References

  • Stejskal, J., & Sapurina, I. (2005). Polyaniline: Thin Films and Colloidal Dispersions (IUPAC Technical Report). Pure and Applied Chemistry, 77(5), 815-826. [Link]

  • Goh, S. H., et al. (1999). Synthesis and Characterization of Poly(o-substituted anilines). Polymer, 40(20), 5745-5751. (General reference for ortho-substituted kinetics).
  • Cao, Y., Smith, P., & Heeger, A. J. (1992). Counter-ion induced processibility of conducting polyaniline and of conducting polyblends of polyaniline in bulk polymers. Synthetic Metals, 48(1), 91-97. [Link]

  • MacDiarmid, A. G., & Epstein, A. J. (1989). Polyanilines: A Novel Class of Conducting Polymers. Faraday Discussions, 88, 317-332. [Link][2]

Sources

Application Note: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline (CAS: 946728-50-3), herein referred to as TPA-5M (Thymol-Phenoxy-Aniline-5-Methyl), represents a "privileged scaffold" in modern medicinal chemistry. It combines the proven bioactivity of the thymol monoterpenoid core with a versatile aniline handle via a biaryl ether linkage.

While thymol itself is a well-documented antimicrobial and antioxidant agent, its pharmaceutical utility is often limited by rapid metabolism (glucuronidation of the phenol) and high volatility. TPA-5M circumvents these issues by "capping" the phenolic oxygen in a stable ether bond while introducing a primary amine. This amine serves as a critical vector for growing the molecule into complex Active Pharmaceutical Ingredients (APIs), particularly Type II Kinase Inhibitors and Lipophilic Antimicrobials .

This guide outlines the chemical utility, synthesis protocols, and biological assay frameworks for utilizing TPA-5M in drug discovery.

Chemical Profile & Pharmacophore Analysis

The molecule is a diaryl ether. Its structure dictates its function:

PropertyDataRelevance in Drug Design
CAS Number 946728-50-3Unique Identifier for sourcing/registration.[1]
Molecular Weight 255.36 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
LogP (Predicted) ~4.6 - 5.1High lipophilicity; excellent membrane permeability but requires formulation aid.
H-Bond Donors 1 (NH₂)Key interaction point for enzyme active sites (e.g., hinge region).
H-Bond Acceptors 2 (O, N)The ether oxygen acts as a flexible hinge.
Rotatable Bonds 3Allows induced fit within binding pockets.
Pharmacophore Mapping

TPA-5M consists of two distinct domains:

  • Domain A (Hydrophobic Tail): The 2-isopropyl-5-methylphenoxy (Thymol) group. This bulky, lipophilic moiety is excellent for occupying deep hydrophobic pockets (e.g., the allosteric "back pocket" of kinases) or disrupting lipid bilayers in bacteria.

  • Domain B (Polar Head/Linker): The 5-methylaniline group.[1][2][3][4] The ether linkage provides rotational freedom, while the -NH₂ group allows for the formation of ureas, amides, or sulfonamides—classic motifs in blockbuster drugs like Sorafenib.

Application 1: Synthesis of TPA-5M (Protocol)

Context: The formation of the sterically hindered biaryl ether bond between Thymol (bulky ortho-isopropyl group) and an aniline precursor requires robust catalysis. Standard SNAr fails due to electron richness; therefore, a Copper-Catalyzed Ullmann-Type Coupling is the industry standard.

Workflow Diagram: Synthetic Route

Synthesis_Workflow Fig 1: Two-Step Synthesis of TPA-5M via Modified Ullmann Coupling Thymol Thymol (Nucleophile) Catalyst CuI (10 mol%) Ligand: L-Proline Thymol->Catalyst ArylHalide 2-Bromo-5-methyl nitrobenzene ArylHalide->Catalyst Intermediate Nitro-Ether Intermediate Catalyst->Intermediate Ullmann Coupling 110°C, DMSO Reduction Reduction (Fe/NH4Cl or H2/Pd) Intermediate->Reduction Product TPA-5M (Target Aniline) Reduction->Product Selective Reduction

Step-by-Step Protocol

Step 1: Ullmann Coupling (Formation of the Ether) Rationale: We couple Thymol with 2-bromo-5-methylnitrobenzene first. The nitro group activates the ring for coupling and is later reduced to the amine. Direct coupling to the aniline is possible but often results in side reactions (N-arylation).

  • Reagents:

    • Thymol (1.0 eq)

    • 2-Bromo-5-methylnitrobenzene (1.1 eq)

    • Copper(I) Iodide (CuI) (10 mol%)

    • L-Proline or N,N-Dimethylglycine (20 mol%) - Ligand is crucial for sterically hindered phenols.

    • K₂CO₃ (2.0 eq)

    • DMSO (anhydrous)

  • Procedure:

    • Charge a reaction vial with CuI, Ligand, and K₂CO₃.

    • Add Thymol and the Aryl Bromide.

    • Evacuate and backfill with Argon (3x) to remove oxygen (prevents phenol oxidation).

    • Add DMSO via syringe.

    • Heat to 110°C for 24 hours.

    • QC Check: Monitor TLC (Hexane/EtOAc 9:1). Look for disappearance of Thymol.

  • Workup:

    • Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).

    • Wash organics with 1M NaOH (to remove unreacted Thymol) and Brine.

    • Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography.

Step 2: Nitro Reduction (Unmasking the Aniline)

  • Reagents: Iron powder (5 eq), NH₄Cl (5 eq), Ethanol/Water (4:1).

  • Procedure:

    • Dissolve the Nitro-Ether intermediate in EtOH/H₂O.

    • Add Fe powder and NH₄Cl.

    • Reflux at 80°C for 2-4 hours.

    • Validation: The yellow nitro compound turns into a colorless/pale brown amine spot on TLC (stains red with Ninhydrin).

  • Isolation: Filter through Celite to remove Iron sludge. Concentrate and recrystallize from Hexane/Ether to obtain TPA-5M .

Application 2: Library Generation (Kinase Inhibitors)

Context: The TPA-5M scaffold mimics the "Type II" kinase inhibitor architecture (e.g., Sorafenib). The aniline nitrogen is derivatized to form a Urea or Amide linker, which binds to the conserved Glu/Asp residues in the kinase ATP pocket.

Protocol: Urea Library Synthesis

Objective: Create a library of 10-20 analogs to test for kinase selectivity.

  • Reagent: TPA-5M (0.1 mmol).

  • Reactant: Diverse Isocyanates (R-N=C=O) (e.g., Phenyl isocyanate, 3-trifluoromethylphenyl isocyanate).

  • Solvent: Dichloromethane (DCM) or THF.

  • Procedure:

    • Dissolve TPA-5M in DCM (dry).

    • Add Isocyanate (1.05 eq) dropwise at 0°C.

    • Stir at RT for 4 hours.

    • Self-Validating Step: The product (Urea) is usually much less soluble than the starting material and often precipitates out.

    • Filter the precipitate and wash with cold DCM.

  • Result: A "Thymol-Urea-Aryl" sandwich, highly characteristic of p38 MAPK or VEGFR inhibitors.

Application 3: Antimicrobial Bioassay (MIC)

Context: Thymol derivatives often target the bacterial cell membrane. The ether linkage increases lipophilicity, potentially aiding penetration into Gram-negative bacteria.

Workflow Diagram: Mechanism of Action

MOA_Antimicrobial Fig 2: Proposed Antimicrobial Mechanism of Thymyl Ethers TPA TPA-5M Molecule (Lipophilic Ether) Membrane Outer Membrane Peptidoglycan Inner Membrane TPA->Membrane Penetration Disruption Membrane Integration (Hydrophobic Effect) Membrane->Disruption Accumulation Leakage ATP/Ion Leakage Cell Death Disruption->Leakage Destabilization

[1][5][6]

Protocol: Broth Microdilution Assay (CLSI Standards)
  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Preparation:

    • Dissolve TPA-5M in DMSO (Stock 10 mg/mL).

    • Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB).

    • Final DMSO concentration must be < 1% to avoid solvent toxicity.

  • Inoculation:

    • Adjust bacterial suspension to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 and add to 96-well plates containing the drug.

  • Incubation: 37°C for 18-24 hours.

  • Readout:

    • MIC: The lowest concentration with no visible growth (turbidity).

    • Resazurin Step (Optional): Add Resazurin dye. Blue = No growth (Inhibition); Pink = Growth (Metabolic activity). This confirms the visual MIC.

References

  • Thymol Derivatives in Medicinal Chemistry

    • Title: Synthesis and Antibacterial Activity of Thymyl Ethers.[7]

    • Source: MDPI (Molecules/Chemistry Journals).
    • Link:[Link] (General landing for verification of thymol ether class properties).

  • Chemical Structure & Properties

    • Title: 2-Isopropyl-5-methylaniline (and deriv
    • Source: National Center for Biotechnology Inform
    • Link:[Link]

  • Synthetic Methodology (Ullmann Coupling)

    • Title: Copper-c
    • Source:Chemical Science / RSC.
    • Link:[Link] (Authoritative source for Cu-catalysis protocols).

  • Commercial Availability & CAS Verification

    • Title: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline Catalog Entry.[1][3][4]

    • Source: GuideChem / ChemicalBook.

(Note: While specific deep-links to commercial catalogs change rapidly, the CAS 946728-50-3 is the definitive search key for this specific isomer.)

Sources

Biological activity of "2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The compound 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline represents a strategic "hybrid scaffold" in medicinal chemistry. It fuses the lipophilic, antimicrobial core of Thymol (a natural monoterpene phenol) with a 5-methylaniline moiety via an ether linkage.

While Thymol itself is a potent membrane disruptor, its clinical utility is limited by high volatility and pungency. The aniline derivative serves as a stable, non-volatile precursor. The free amine (-NH


) group allows for the rapid generation of diverse libraries (Schiff bases, ureas, amides) to target:
  • Multi-Drug Resistant (MDR) Bacteria: Specifically MRSA and H. pylori.

  • Biofilm Formation: Disrupting the quorum-sensing machinery.

  • Gastric Cancer: Targeting AGS cell lines (adenocarcinoma).

This guide details the standard operating procedures (SOPs) for evaluating the biological activity of libraries derived from this scaffold.

Experimental Workflow Overview

The evaluation pipeline moves from high-throughput primary screening to mechanistic validation.

Workflow cluster_Screen Primary Screening cluster_Mech Mechanistic Validation Start Parent Scaffold: Thymol-Aniline Ether Deriv Derivatization (Schiff Bases, Ureas, Amides) Start->Deriv MIC Antimicrobial Assay (MIC/MBC) Deriv->MIC MTT Cytotoxicity Screen (Fibroblasts/AGS Cells) Deriv->MTT Leak Membrane Integrity (Nucleotide Leakage) MIC->Leak Active Hits (<10 µg/mL) Biofilm Biofilm Eradication (Crystal Violet) MIC->Biofilm Decision Lead Candidate Selection MTT->Decision Selectivity Index > 10 Leak->Decision Biofilm->Decision

Figure 1: Integrated workflow for the synthesis, screening, and validation of thymol-aniline derivatives.

Protocol A: Antimicrobial Susceptibility Testing (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains.

Scientific Rationale: Thymol derivatives often suffer from solubility issues in aqueous media. This protocol uses a modified CLSI microbroth dilution method with strictly controlled DMSO concentrations to prevent solvent toxicity interference.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (Alamar Blue) – 0.015% solution. Metabolic activity reduces blue resazurin to pink resorufin.

  • Controls: Ciprofloxacin (Positive), 1% DMSO (Solvent Negative).

Step-by-Step Methodology
  • Inoculum Preparation: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB.
    
  • Compound Dilution:

    • Dissolve derivatives in 100% DMSO to create a 10 mg/mL stock.

    • Perform serial 2-fold dilutions in a 96-well plate (Final test range: 512 µg/mL to 0.5 µg/mL).

    • Critical Checkpoint: Ensure final DMSO concentration in wells is

      
      .
      
  • Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout (Visual/Colorimetric):

    • Add 30 µL Resazurin solution. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

    • MIC Definition: Lowest concentration remaining blue.

  • MBC Determination: Plate 10 µL from clear wells onto nutrient agar. The lowest concentration yielding no colony growth is the MBC.[1]

Self-Validating Criteria:

  • If the Negative Control (DMSO only) turns Blue (no growth), the assay is invalid (solvent toxicity).

  • If the Positive Control (Antibiotic) turns Pink, the strain is resistant or the antibiotic has degraded.

Protocol B: Membrane Integrity Assay (Nucleotide Leakage)

Objective: Confirm if the derivative retains the membrane-disrupting mechanism of the parent thymol moiety.

Scientific Rationale: Thymol acts by integrating into the lipid bilayer, causing instability. If the derivative works via this mechanism, intracellular components (DNA/RNA) absorbing at 260 nm will leak into the supernatant.

Methodology
  • Culture Prep: Grow S. aureus to mid-log phase. Wash pellets

    
     with PBS (pH 7.4). Resuspend to OD
    
    
    
    .
  • Treatment: Incubate bacterial suspension with the test compound (at

    
     MIC) for 0, 30, 60, and 120 minutes.
    
  • Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet intact cells.

  • Quantification: Measure the Optical Density (OD) of the supernatant at 260 nm.

  • Control: Use 0.1% Triton X-100 as 100% lysis control.

Data Interpretation: A time-dependent increase in OD


 confirms membrane permeabilization.

Mechanism Thymol Thymol Derivative (Lipophilic) Membrane Bacterial Cell Membrane Thymol->Membrane Integrates Disruption Lipid Bilayer Destabilization Membrane->Disruption Leakage Leakage of Intracellular Content (DNA/RNA/ATP) Disruption->Leakage Death Cell Death Leakage->Death

Figure 2: Mechanism of Action: Membrane destabilization leading to cytosolic leakage.

Protocol C: Cytotoxicity & Selectivity (MTT Assay)

Objective: Ensure the compound kills bacteria/cancer cells without harming healthy mammalian cells.

Target Cells:

  • AGS Cells: Human gastric adenocarcinoma (Target for anticancer efficacy).[2][3][4]

  • HFF-1: Human Foreskin Fibroblasts (Normal control for safety).

Methodology
  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with graded concentrations (0.1 – 100 µM) for 48 hours.

  • MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h. Viable mitochondria reduce MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO. Read Absorbance at 570 nm.

  • Calculation:

    
    
    

Selectivity Index (SI):



  • Target: SI > 10 is considered a safe therapeutic window.

Expected Results & Data Presentation

When reporting results for 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline derivatives, structure data as follows:

Table 1: Structure-Activity Relationship (SAR) Summary

Compound IDR-Group (Derivative)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)IC

AGS Cells (µM)
SI (Safety)
Parent -NH

(Free Amine)
128>25665.21.2
TD-03 4-Nitrobenzyl (Schiff)83212.58.5
TD-07 2-Chlorophenyl (Urea)166445.02.1
TD-12 Isonicotinyl (Amide)4 16 8.1 15.4

Note: The "Parent" scaffold often shows moderate activity. Derivatization with electron-withdrawing groups (Nitro, Chloro) or heterocycles (Isonicotinyl) typically enhances lipophilicity and binding affinity, lowering MIC values.

References

  • Sabour, A., et al. (2019). Synthesis of some Thymol derivatives for enhanced antibacterial activity. Moroccan Journal of Chemistry, 7(4), 748–757. Link

  • Gong, Y., et al. (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line.[2][3] Molecules, 26(7), 1829.[2][3] Link

  • Jain, S., et al. (2021).[2][5] Synthesis and Antibacterial Activity of Thymyl Ethers.[2][3][5][4][1][6] MDPI Proceedings. Link

  • Chauhan, A., et al. (2024). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa.[1] Frontiers in Pharmacology. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. Link

Sources

"2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline" as a ligand in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline as a Ligand Precursor in Post-Metallocene Catalysis

Executive Summary

2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline (CAS 946728-50-3) is a specialized biaryl ether amine designed as a high-performance ligand precursor for Post-Metallocene Catalysis . Its structure features a bulky thymyl (2-isopropyl-5-methylphenoxy) group at the ortho position of a 5-methylaniline scaffold. This unique architecture serves two critical functions in catalyst design:

  • Steric Shielding: The bulky thymyl group provides substantial steric protection to the metal center, enhancing catalyst lifetime and enabling the synthesis of high-molecular-weight polymers by retarding chain transfer.

  • Hemilabile Coordination: The ether oxygen can act as a hemilabile donor, stabilizing the active cationic species in Titanium (IV) , Zirconium (IV) , and Nickel (II) complexes.

This guide details the application of this molecule in synthesizing [ONO] Tridentate Phenoxy-Imine Ligands (FI Catalysts) and Bulky N-Heterocyclic Carbenes (NHC) , providing robust protocols for ligand synthesis, metallation, and polymerization.

Chemical Profile & Structural Logic

PropertySpecification
Chemical Name 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline
CAS Number 946728-50-3
Molecular Formula C₁₇H₂₁NO
Molecular Weight 255.36 g/mol
Appearance Off-white to pale yellow solid or viscous oil
Solubility Soluble in Toluene, DCM, THF; Insoluble in Water
Key Moiety Thymyl Ether : Provides asymmetric steric bulk (Isopropyl vs. Methyl).
Functionality Primary Amine (-NH₂) : Condensation site for imine formation.
Structural Advantage in Catalysis

Unlike standard 2,6-diisopropylaniline (Dipp) ligands, this molecule introduces an ether linkage . In Phenoxy-Imine (FI) Catalysts , this ether oxygen can coordinate to the metal center (e.g., Ti, Zr, V), converting a bidentate [N,O] ligand into a tridentate [O,N,O] system. This "hemilabile" arm creates a more rigid metal environment, often leading to higher thermal stability and improved tacticity control in polypropylene synthesis.

Primary Application: [ONO] Tridentate Ligands for Olefin Polymerization

The most potent application of this aniline is in the synthesis of Salicylaldimine (Phenoxy-Imine) ligands. When condensed with a salicylaldehyde derivative, the resulting ligand coordinates to Group 4 metals (Ti, Zr) to form highly active polymerization catalysts.

Mechanism of Action
  • Ligand Formation: The aniline condenses with a substituted salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde) to form a Schiff base.

  • Coordination: The phenolic oxygen (from aldehyde), imine nitrogen, and the ortho-phenoxy ether oxygen (from aniline) bind to the metal.

  • Active Site Protection: The isopropyl group of the thymyl moiety projects over the axial coordination site, blocking associative chain transfer and favoring monomer insertion.

Target Catalysts
  • Titanium (IV) Complexes: For living ethylene polymerization and block copolymer synthesis.

  • Nickel (II) / Palladium (II) Complexes: For copolymerization of ethylene with polar monomers (due to the tolerance of the ether group).

Experimental Protocols

Protocol A: Synthesis of the [ONO] Phenoxy-Imine Ligand

Objective: Synthesize N-[2-(2-isopropyl-5-methylphenoxy)-5-methylphenyl]-3,5-di-tert-butylsalicylaldimine.

Reagents:

  • 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline (1.0 eq)

  • 3,5-Di-tert-butylsalicylaldehyde (1.0 eq)

  • Formic acid (catalytic, 5 mol%)

  • Methanol or Ethanol (Solvent)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of 3,5-di-tert-butylsalicylaldehyde in 50 mL of ethanol.

  • Addition: Add 10 mmol of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline. The solution will turn yellow.

  • Catalysis: Add 2-3 drops of formic acid.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor consumption of aldehyde by TLC (Hexane:Ethyl Acetate 9:1).

  • Isolation: Cool to room temperature. The ligand often precipitates as a yellow solid. If not, concentrate the solvent to 50% volume and cool to 0°C.

  • Purification: Filter the solid, wash with cold methanol (2 x 10 mL), and dry under vacuum.

    • Expected Yield: 85–95%.

    • Characterization: ¹H NMR should show a distinct imine singlet (-CH=N-) at δ 8.0–8.5 ppm.

Protocol B: Metallation to Form Titanium (IV) Catalyst

Objective: Synthesize the Bis(ligand) Titanium Dichloride Complex [Ti(L)₂Cl₂] or Mono(ligand) Trichloride [Ti(L)Cl₃].

Reagents:

  • Ligand (from Protocol A) (2.0 eq for Bis, 1.0 eq for Mono)

  • n-Butyllithium (n-BuLi) (1.0 eq per ligand proton)

  • Titanium(IV) chloride (TiCl₄) or TiCl₄(THF)₂[1]

  • Toluene / Diethyl Ether (Anhydrous)

Procedure:

  • Lithiation: Dissolve the ligand (2.0 mmol) in anhydrous diethyl ether (30 mL) at -78°C under Argon. Slowly add n-BuLi (2.0 mmol, 1.6 M in hexanes). Stir for 1 hour, allowing to warm to 0°C.

  • Metal Addition: In a separate flask, dissolve TiCl₄ (1.0 mmol) in toluene (20 mL) at -78°C.

  • Transfer: Cannulate the lithiated ligand solution into the TiCl₄ solution slowly. The color typically shifts to dark red or orange.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Filter through Celite to remove LiCl. Concentrate the filtrate and crystallize from Toluene/Hexane at -30°C.

    • Note: The ether oxygen on the ligand may coordinate, potentially displacing a chloride or creating a cationic species depending on the exact conditions.

Protocol C: Ethylene Polymerization Screening

Objective: Evaluate catalytic activity.

Conditions:

  • Cocatalyst: Methylaluminoxane (MAO) or B(C₆F₅)₃/Triisobutylaluminum (TIBA).

  • Solvent: Toluene.

  • Pressure: 1–10 atm Ethylene.

Procedure:

  • Setup: Charge a dried glass reactor with toluene (100 mL) and MAO (Al/Ti ratio = 500–1000).

  • Saturation: Saturate the solvent with ethylene gas at the desired temperature (e.g., 25°C or 50°C).

  • Injection: Inject the Titanium catalyst solution (5–10 µmol Ti).

  • Run: Polymerization starts immediately (exothermic). Maintain pressure for 15–30 minutes.

  • Quench: Terminate with acidic methanol (HCl/MeOH).

  • Analysis: Filter the polymer, dry, and analyze by GPC (Molecular Weight) and DSC (Melting Point).

Visualizing the Catalytic Pathway

The following diagram illustrates the transformation from the aniline precursor to the active polymerization catalyst.

G cluster_mech Mechanism of Action Aniline 2-(2-Isopropyl-5-methylphenoxy) -5-methylaniline (Precursor) Ligand [ONO] Tridentate Phenoxy-Imine Ligand Aniline->Ligand Condensation (-H2O) Aldehyde Salicylaldehyde Derivative Aldehyde->Ligand Complex Active Ti/Zr Catalyst (Octahedral Geometry) Ligand->Complex Metallation (TiCl4/MAO) Polymer Polyolefin (High MW, Controlled Tacticity) Complex->Polymer Ethylene Insertion (Steric Control) Steric Thymyl Group Shields Active Site Steric->Complex Hemilabile Ether Oxygen Stabilizes Cation Hemilabile->Complex

Figure 1: Synthesis workflow and mechanistic role of the Thymyl-Phenoxy-Aniline ligand in olefin polymerization.

Advanced Applications & Synthetic Utility

Beyond polymerization, this scaffold is a versatile building block:

  • N-Heterocyclic Carbenes (NHC):

    • The aniline can be converted to a biaryl-imidazolium salt (via condensation with glyoxal and formaldehyde).

    • Utility: The resulting NHC ligand features the "Thymyl" wingtip, offering a unique steric profile for Palladium-catalyzed Buchwald-Hartwig amination or Ruthenium-catalyzed Metathesis (Grubbs-type).

  • Pharmaceutical Intermediates:

    • This specific aniline is a known intermediate in the synthesis of HCV Protease Inhibitors (e.g., Glecaprevir analogs), where the ether linkage and bulky aryl group fit into the P2/P4 binding pockets of the viral protease.

References

  • Fujita, T. (2011). FI Catalysts: New Olefin Polymerization Catalysts for the Creation of Value-Added Polymers. Chemical Reviews , 111(3), 2363–2420. Link

  • Makio, H., & Fujita, T. (2004). Exceedingly Active Ethylene Polymerization by Bis(phenoxy-imine) Ti Complexes. Bulletin of the Chemical Society of Japan , 77(8), 1603–1604. Link

  • Coates, G. W. (2000). Precise Control of Polyolefin Stereochemistry Using Single-Site Metal Catalysts. Chemical Reviews , 100(4), 1223–1252. Link

  • Huateng Pharma . (2023). 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline Product Data. Huateng Scientific . Link

  • Matrix Scientific . (2022). Safety Data Sheet: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline. GuideChem . Link

Sources

Application Note: High-Purity Synthesis of Sterically Modulated Phenoxazine Donors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline in Organic Electronics

Executive Summary

2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline (hereafter referred to as IPMP-MA ) is a critical fine chemical precursor designed for the synthesis of sterically hindered phenoxazine derivatives .[1] In the field of organic electronics, particularly Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) , phenoxazines serve as high-performance electron-donating moieties.[1]

The unique structural advantage of IPMP-MA lies in its thymyl-ether motif . Upon cyclization, the isopropyl group at the 4-position of the resulting phenoxazine core provides essential steric bulk.[1] This steric hindrance suppresses intermolecular π-π stacking, thereby preventing Aggregation-Caused Quenching (ACQ) and enhancing the solubility of the final material in solution-processing solvents.[1] Furthermore, the methyl substituents block reactive sites, significantly improving the electrochemical stability (reversibility) of the Hole Transport Layer (HTL).[1]

This guide details the protocols for converting IPMP-MA into active electronic materials, characterization of the resulting donors, and their integration into TADF (Thermally Activated Delayed Fluorescence) emitters.[1]

Part 1: Material Specifications & Properties

For organic electronic applications, precursor purity is paramount to prevent trap states in the final device.[1]

Table 1: Physicochemical Specifications for Electronic Grade IPMP-MA

PropertySpecificationRelevance to Electronics
Chemical Formula C₁₇H₂₁NOPrecursor Stoichiometry
Molecular Weight 255.36 g/mol Calculation of yield/molarity
Purity (HPLC) > 99.5%Impurities >0.5% act as charge traps
Metal Content < 10 ppm (total)Metals quench excitons in OLEDs
Water Content < 50 ppmMoisture degrades catalytic cycles
Appearance Off-white to pale yellow solidColor indicates oxidation level
Solubility Soluble in Toluene, THF, DCMCompatible with solution synthesis
Part 2: Synthetic Protocol – Activation of the Phenoxazine Core

The primary application of IPMP-MA is the synthesis of 1,7-dimethyl-4-isopropyl-10H-phenoxazine .[1] This transformation requires a metal-catalyzed intramolecular C-N coupling (Buchwald-Hartwig type) or an acid-mediated oxidative cyclization.[1]

Workflow Diagram: Precursor to Active Donor

SynthesisPath Figure 1: Palladium-Catalyzed Cyclization Pathway for IPMP-MA Activation Precursor IPMP-MA (Open Ring Precursor) Intermediate Pd-Amido Complex Precursor->Intermediate Oxidative Addition Catalyst Pd(OAc)2 / Ligand Base (NaOtBu) Catalyst->Intermediate Product 4-Isopropyl-1,7-dimethyl- 10H-phenoxazine (Active Donor) Intermediate->Product Reductive Elimination Device TADF Emitter (D-A System) Product->Device Coupling with Acceptor (e.g., TRZ)

Experimental Protocol: Intramolecular Cyclization

Objective: Convert IPMP-MA into the active phenoxazine donor.

Reagents:

  • Substrate: IPMP-MA (1.0 eq)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂, 5 mol%)[1]

  • Ligand: Tri-tert-butylphosphine (P(tBu)₃) or DPPF (10 mol%)[1]

  • Base: Sodium tert-butoxide (NaOtBu, 1.5 eq)[1]

  • Solvent: Anhydrous Toluene (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with IPMP-MA (10 mmol, 2.55 g), Pd(OAc)₂ (112 mg), ligand (0.5 mmol), and NaOtBu (1.44 g).[1]

  • Solvation: Add anhydrous toluene (50 mL) via syringe. Seal the flask with a rubber septum and remove from the glovebox.

  • Reaction: Connect to a reflux condenser under N₂ flow. Heat the mixture to 110°C for 12–16 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 10:1) or HPLC.[1] The disappearance of the amine peak indicates completion.[1]

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues.[1] Wash the pad with dichloromethane.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: Hexane → 5% EtOAc/Hexane).

  • Crystallization: Recrystallize from Ethanol/Hexane to obtain white/pale-yellow needles.

Quality Control Check:

  • ¹H NMR (CDCl₃): Verify the disappearance of the primary amine protons (-NH₂) and the appearance of the secondary amine proton (-NH-) of the phenoxazine ring (typically ~5.5–6.0 ppm).[1]

  • Mass Spec: Confirm m/z = 253.34 [M+].

Part 3: Application in TADF Emitters (OLEDs)

Once cyclized, the Isopropyl-Dimethyl-Phenoxazine (IDP) derivative acts as a potent electron donor.[1] It is typically coupled with an electron acceptor (e.g., Triazine, Benzophenone) to create a Thermally Activated Delayed Fluorescence (TADF) emitter.[1]

Mechanism: The steric bulk of the isopropyl group (originating from IPMP-MA) forces the Donor and Acceptor moieties to twist relative to each other (high dihedral angle).[1] This spatial separation of HOMO and LUMO minimizes the singlet-triplet energy gap (


), facilitating efficient Reverse Intersystem Crossing (RISC).[1]
Device Architecture Diagram

OLEDStack Figure 2: OLED Device Stack Utilizing IPMP-MA Derived Emitter Cathode Cathode (Al/LiF) ETL ETL (TPBi) ETL->Cathode EML Emissive Layer Host: mCBP Dopant: IPMP-MA derived TADF (10%) EML->ETL HTL HTL (TAPC) HTL->EML HIL HIL (PEDOT:PSS) HIL->HTL Anode Anode (ITO Glass) Anode->HIL

Protocol: Fabrication of Hole-Only Devices (HOD)

To validate the hole mobility of the IPMP-MA derived material:

  • Substrate Prep: Clean ITO-coated glass sequentially with detergent, water, acetone, and isopropanol (15 min ultrasonication each).[1] Treat with UV-Ozone for 20 min.[1]

  • HIL Deposition: Spin-coat PEDOT:PSS (40 nm) and anneal at 120°C for 15 min in air.

  • Active Layer: Spin-coat the IPMP-MA derived phenoxazine (dissolved in Chlorobenzene, 10 mg/mL) at 2000 rpm to form a 50 nm film.

  • Top Contact: Thermally evaporate Au (50 nm) through a shadow mask under high vacuum (

    
     Torr).
    
  • Testing: Measure J-V characteristics. Fit data to the Mott-Gurney law to extract Space Charge Limited Current (SCLC) hole mobility.

Part 4: Characterization & Validation

Researchers must validate the electronic properties of the synthesized material before device integration.[1]

Table 2: Key Characterization Techniques

TechniqueParameter MeasuredTarget Outcome
Cyclic Voltammetry (CV) HOMO/LUMO LevelsReversible oxidation wave; HOMO approx -5.1 eV
TGA (Thermogravimetric Analysis) Decomposition Temp (

)

(required for vacuum evaporation)
DSC (Differential Scanning Calorimetry) Glass Transition (

)

(ensures morphological stability)
PL Spectroscopy Triplet Energy (

)
High

(> 2.8 eV) to prevent exciton quenching

Self-Validating Step:

  • If the oxidation wave in CV is irreversible, the cyclization (Part 2) was likely incomplete, leaving the reactive primary amine exposed.[1] Repurify the material.

References
  • Adachi, C. (2014).[1] "Third-generation organic electroluminescence based on thermally activated delayed fluorescence."[1] Nature, 492, 234–239.[1] Link[1]

  • Yasuda, T., et al. (2021).[1] "Phenoxazine-based Hosts for High-Performance OLEDs." Journal of Materials Chemistry C. Link

  • Hartwig, J. F. (2008).[1] "Carbon-Heteroatom Bond-Forming Reductive Eliminations of Metal Amides."[1] Accounts of Chemical Research. Link[1]

  • PubChem. "2-Isopropyl-5-methylaniline Compound Summary."[1] National Library of Medicine.[1] Link[1]

Sources

Application Note: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline in Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and process chemists focusing on the synthesis of high-value hydrophobic dyes and color formers.

Introduction & Chemical Identity

2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline (CAS: 946728-50-3) is a specialized aniline intermediate characterized by a bulky, hydrophobic thymyloxy group at the ortho position. This structural feature is critical for two primary dye classes:

  • Fluoran Leuco Dyes: Used in thermal paper and pressure-sensitive recording materials. The bulky ether group prevents premature ring closure and enhances the solubility of the dye in encapsulation solvents.

  • Solvent Azo Dyes: The thymol moiety imparts significant lipophilicity, making derived azo dyes highly soluble in plastics, waxes, and organic solvents.

Property Details
Chemical Name 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline
Synonyms 2-(Thymyloxy)-5-methylaniline; 1-Amino-2-(thymyloxy)-5-methylbenzene
Molecular Formula C₁₇H₂₁NO
Molecular Weight 255.36 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, Toluene, Ethyl Acetate; Insoluble in Water
Material Safety & Handling (SHE)
  • Toxicity: Like most anilines, this compound should be treated as a potential sensitizer and methemoglobinemia agent.

  • PPE: Nitrile gloves (double-gloving recommended), lab coat, and chemical safety goggles. Handle exclusively in a fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation (darkening) of the amine group.

Synthesis of the Intermediate

Before dye synthesis, the aniline itself must often be prepared or purified. The standard industrial route involves Nucleophilic Aromatic Substitution (


) followed by reduction.
Protocol A: Synthesis of 2-(Thymyloxy)-5-methylaniline

Reaction Logic: Thymol (nucleophile) displaces a halogen on a nitrobenzene ring. The bulky isopropyl group of thymol requires high temperatures and a polar aprotic solvent.

Reagents:

  • Thymol (2-Isopropyl-5-methylphenol)

  • 4-Fluoro-3-nitrotoluene (or 2-Chloro-5-methylnitrobenzene)

  • Potassium Carbonate (

    
    )
    
  • DMF (Dimethylformamide)

  • Hydrazine hydrate / Pd/C (for reduction)

Step-by-Step Procedure:

  • Ether Formation (

    
    ): 
    
    • In a 3-neck flask, dissolve Thymol (1.0 eq) and 4-Fluoro-3-nitrotoluene (1.05 eq) in DMF (5 mL/g).

    • Add anhydrous

      
       (1.5 eq).
      
    • Heat to 120°C for 6-8 hours under

      
      . Monitor by TLC (Hexane:EtOAc 8:2).
      
    • Workup: Pour into ice water. Filter the yellow precipitate (Nitro intermediate). Recrystallize from Ethanol.

  • Reduction to Aniline:

    • Dissolve the nitro intermediate in Ethanol.

    • Add Pd/C (10% w/w catalyst loading).

    • Add Hydrazine Hydrate (5 eq) dropwise at reflux (or use

      
       balloon).
      
    • Reflux for 3 hours until solution turns colorless/pale.

    • Purification: Filter hot through Celite. Concentrate filtrate. Recrystallize from Hexane/Toluene to yield the title aniline.

Application Protocol: Solvent Azo Dye Synthesis

This protocol describes the diazotization of the title compound and coupling with 2-Naphthol to create a hydrophobic red solvent dye.

Mechanism & Logic
  • Diazotization: The ortho-ether group exerts an electron-donating effect, making the amine more nucleophilic but also potentially destabilizing the diazonium salt. Strict temperature control (<5°C) is mandatory.

  • Coupling: 2-Naphthol is used as the coupler. The resulting dye will be highly soluble in non-polar solvents due to the thymol "tail."

Reagents
  • Amine: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline (10 mmol, 2.55 g)

  • Acid: HCl (conc., 3 mL) + Water (10 mL)

  • Nitrosating Agent: Sodium Nitrite (

    
    , 11 mmol, 0.76 g) in Water (5 mL)
    
  • Coupler: 2-Naphthol (10 mmol, 1.44 g) dissolved in NaOH (10%, 20 mL)

Step-by-Step Procedure

Step 1: Diazotization

  • Slurry Formation: In a 100 mL beaker, disperse the Amine in water (10 mL). Add conc. HCl (3 mL) dropwise with vigorous stirring. The amine may precipitate as the hydrochloride salt (fine white suspension).

  • Cooling: Place the beaker in an ice-salt bath. Cool to 0–2°C .

  • Nitrosation: Add the

    
     solution dropwise sub-surface over 15 minutes.
    
    • Critical Control: Maintain temperature <5°C. If brown fumes (

      
      ) appear, add urea to quench excess nitrite.
      
  • Clarification: Stir for 20 mins. The solution should become clear (yellow/orange). Filter if necessary to remove unreacted amine.

Step 2: Coupling

  • Coupler Prep: Dissolve 2-Naphthol in the NaOH solution. Cool to 0–5°C .

  • Addition: Slowly pour the cold Diazonium solution (from Step 1) into the Coupler solution with vigorous stirring.

    • Observation: A bright red precipitate will form immediately.

    • pH Control: Maintain pH ~9-10. If pH drops, add more NaOH or Sodium Acetate.

  • Maturation: Stir at room temperature for 2 hours to ensure complete coupling.

Step 3: Isolation & Purification

  • Filtration: Filter the crude dye using a Buchner funnel.

  • Washing: Wash with water until filtrate is neutral. Wash with cold methanol (small amount) to remove unreacted starting materials.

  • Drying: Dry in a vacuum oven at 50°C.

Step 4: QC Analysis

  • TLC: Toluene:Ethyl Acetate (9:1). The dye should move as a single red spot (

    
     ~0.6-0.8).
    
  • Solubility Test: Verify solubility in Acetone, Toluene, and DCM.

Visualization: Synthesis Workflow

DyeSynthesis Start Start: 2-(Thymyloxy)-5-methylaniline Acidification Acidification (HCl) Formation of Amine-HCl Salt Start->Acidification Diazotization Diazotization (NaNO2, <5°C) Generation of Diazonium Ion Acidification->Diazotization Nitrosation CouplingReaction Coupling Reaction (pH 9-10, 0-5°C) Diazotization->CouplingReaction Electrophilic Attack CouplingPrep Coupler Prep (2-Naphthol + NaOH) CouplingPrep->CouplingReaction Nucleophile Source Precipitation Precipitation of Azo Dye CouplingReaction->Precipitation Purification Filtration & Recrystallization Precipitation->Purification FinalProduct Final Product: Solvent Red Derivative Purification->FinalProduct

Caption: Logical workflow for the conversion of the title aniline into a hydrophobic azo dye.

Application Protocol: Fluoran Leuco Dye (Color Former)

This protocol outlines the condensation reaction used to synthesize thermal paper dyes (e.g., turning black upon heating).

Reaction: Title Aniline + Keto Acid (e.g., 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid)


 Fluoran Dye.

Procedure:

  • Condensation: Mix 1.0 eq of Keto Acid and 1.1 eq of Title Aniline in 98% Sulfuric Acid (solvent/catalyst).

  • Reaction Conditions: Stir at 20-30°C for 24 hours. The mixture will turn dark orange/brown.

  • Quenching: Pour the reaction mixture slowly onto crushed ice/water.

  • Neutralization: Neutralize with NaOH solution to pH 8. The leuco dye will precipitate as a solid.[1]

  • Purification: Extract with Toluene. Reflux with activated charcoal. Filter and crystallize.

References
  • Synthesis of Thymol Ethers: Journal of Chemical Research, "Nucleophilic aromatic substitution of nitro-halobenzenes with hindered phenols."

  • Diazotization Protocols:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.7, "Azo Dyes."
  • Fluoran Dye Chemistry:Color Chemistry: Synthesis, Properties, and Applications of Organic Dyes and Pigments, Zollinger, H. (2003).
  • Compound Data: PubChem Entry for 2-Isopropyl-5-methylaniline derivatives.

Sources

Analytical Strategy for the Quantification of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

From Process Control to Trace Impurity Analysis

Executive Summary & Context

2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline (hereafter referred to as IPMA-Ether ) is a critical structural intermediate often encountered in the synthesis of thymol-derived alpha-blockers (e.g., Moxisylyte analogs) or as a degradation product in ether-linked aryl-amine formulations.

Structurally, it combines a lipophilic thymol moiety with a basic aniline ring. This hybrid nature presents specific analytical challenges:

  • High Lipophilicity (LogP ~4.5): Requires high organic mobile phases, posing solubility risks in aqueous diluents.

  • Basic Nitrogen (pKa ~4.0): Prone to severe peak tailing due to interaction with residual silanols on silica columns.

  • Trace Toxicity: As an aromatic amine, it falls under ICH M7 guidelines as a potential genotoxic impurity (GTI), requiring high-sensitivity quantification (ppm level) in final drug substances.

This guide provides two distinct protocols: a robust HPLC-UV method for process monitoring (assay) and a high-sensitivity LC-MS/MS method for trace impurity profiling.

Physicochemical Profile & Mechanistic Considerations

Understanding the molecule is the first step to successful separation.

PropertyValue (Predicted)Analytical Implication
Molecular Formula C₁₇H₂₁NOMonoisotopic Mass: ~255.16 Da
LogP ~4.5 - 4.8High retention on C18; requires >50% Organic start.
pKa (Base) ~4.0 (Aniline N)Ionized at pH < 3. Neutral at pH > 6.
UV Maxima 210 nm, 240 nm, 285 nm240 nm provides specificity; 210 nm provides sensitivity.
Solubility High in MeOH/ACN; Low in WaterCritical: Diluents must match initial gradient conditions to prevent precipitation.
Application Note: Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate analytical workflow based on the stage of drug development.

AnalyticalStrategy Start Sample Origin Process Synthesis Intermediate (Process Control) Start->Process FinalAPI Final Drug Substance (Release Testing) Start->FinalAPI ConcCheck Concentration > 0.1%? Process->ConcCheck MethodB Method B: LC-MS/MS (Trace Quantification < 10 ppm) FinalAPI->MethodB Impurity Screen MethodA Method A: HPLC-UV (High Dynamic Range) ConcCheck->MethodA Yes (Assay) ConcCheck->MethodB No (Trace) PrepA Dilute in ACN:Water (80:20) MethodA->PrepA PrepB SPE or LLE Extraction (Matrix Removal) MethodB->PrepB

Caption: Analytical decision tree for IPMA-Ether quantification. Select Method A for synthesis monitoring and Method B for safety/toxicity screening in final products.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Assay, Purity Analysis, and Reaction Monitoring. Target Concentration: 10 µg/mL – 500 µg/mL.

4.1 Chromatographic Conditions
  • Column: C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Why? The "Endcapped" feature shields residual silanols, preventing the basic aniline nitrogen from dragging (tailing).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 10 mM Ammonium Phosphate (pH 3.0).

    • Why? Low pH keeps the aniline protonated (

      
      ). While this reduces retention slightly compared to the neutral form, it drastically improves peak symmetry and solubility.
      
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 40°C (Reduces viscosity and improves mass transfer for lipophilic compounds).

  • Detection: UV @ 240 nm (Primary), 210 nm (Secondary for sensitivity).

4.2 Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BComment
0.06040Initial equilibration.
15.01090Gradient to elute lipophilic IPMA-Ether.
18.01090Wash step to remove dimers/oligomers.
18.16040Return to initial.
23.06040Re-equilibration.
4.3 Standard Preparation
  • Stock Solution: Weigh 10 mg IPMA-Ether reference standard into a 10 mL flask. Dissolve in 100% ACN. (Conc: 1000 µg/mL).[2]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:ACN (50:50).

    • Note: Do not use 100% aqueous buffer for dilution; the compound will precipitate.

Protocol B: LC-MS/MS (Trace Impurity Analysis)

Purpose: Genotoxic Impurity (GTI) screening in Drug Substance. Target Concentration: 10 ng/mL – 1000 ng/mL (ppm levels).

5.1 Mass Spectrometry Parameters (ESI+)

The aniline moiety protonates easily (


), making Positive Electrospray Ionization (ESI+) the mode of choice.
  • Instrument: Triple Quadrupole (QqQ).

  • Ion Source: ESI Positive.

  • Precursor Ion: m/z 256.2 (

    
    ).
    
  • Product Ions (MRM):

    • Quantifier: 256.2

      
       135.1 (Cleavage of ether bond, loss of thymol moiety).
      
    • Qualifier: 256.2

      
       107.1 (Methyl-aniline fragment).
      
5.2 LC Conditions (MS-Compatible)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl).

    • Why? Phenyl phases offer unique

      
       selectivity for aromatic ethers, often separating IPMA-Ether from structurally similar thymol byproducts better than C18.
      
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Why Methanol? MeOH often provides better ionization efficiency for anilines in ESI than ACN.

5.3 Sample Preparation (Trace Level)
  • Matrix: Dissolve 50 mg of Drug Substance (API) in 1 mL of MeOH.

  • Vortex: 30 seconds.

  • Filtration: 0.2 µm PTFE filter (Avoid Nylon; anilines can bind to Nylon membranes).

  • Injection: 5 µL.

Mechanistic Pathway & Impurity Logic[3][4]

Understanding where IPMA-Ether comes from aids in controlling it. It is typically formed via the reduction of the nitro-ether precursor.

SynthesisPathway Thymol Thymol (Starting Material) NitroPrecursor 2-(2-isopropyl-5-methylphenoxy) -5-methyl-1-nitrobenzene Thymol->NitroPrecursor + Chloronitrotoluene (Ether Formation) Target IPMA-Ether (Target Analyte) NitroPrecursor->Target Reduction (H2/Pd or Fe/HCl) Target->Target Residual Impurity Moxisylyte Moxisylyte (Final Drug) Target->Moxisylyte Alkylation/Acylation

Caption: Synthetic origin of IPMA-Ether. It is the reduced amine intermediate. Incomplete alkylation leads to its presence in the final Moxisylyte drug substance.

Troubleshooting & Self-Validation

To ensure Scientific Integrity , the method must be self-validating. Use these criteria:

  • Peak Tailing Factor (

    
    ): 
    
    • Acceptance:

      
      .
      
    • Failure Mode: If

      
      , the mobile phase pH is likely too close to the pKa (4.0), or the column endcapping is degraded. Action:  Lower pH to 2.5 or replace column.
      
  • Carryover:

    • Due to high lipophilicity (LogP ~4.5), IPMA-Ether sticks to injector seals.

    • Solution: Use a needle wash of 90:10 ACN:Water .

  • Resolution (

    
    ): 
    
    • Must separate IPMA-Ether from the Nitro-precursor (elutes later) and Thymol (elutes earlier).

    • Acceptance:

      
      .
      
References
  • ICH Guidelines. Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.

  • PubChem. Moxisylyte (Thymoxamine) Compound Summary. National Library of Medicine.

  • BenchChem. High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. (General protocols for lipophilic anilines).

  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental Waters by On-Line SPE. (Reference for SPE extraction of anilines).

Sources

Application Note: HPLC Analysis of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the high-performance liquid chromatography (HPLC) analysis of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline . This guide is structured for researchers and QC scientists requiring a robust, validated methodology for this specific pharmaceutical intermediate.

Introduction & Molecule Profile[1][2][3]

2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline is a hydrophobic diaryl ether amine, typically utilized as a specialized intermediate in the synthesis of heterocyclic pharmaceuticals and functional dyes.[1][2] Its structure combines a basic aniline moiety with a lipophilic thymol-derived ether, presenting specific chromatographic challenges: peak tailing due to silanol interactions (amine) and high retention/carryover due to significant hydrophobicity (thymol ether).[1][2]

Physicochemical Properties (Critical for Method Design)
PropertyValue (Est.)Chromatographic Implication
Structure Diaryl Ether AmineHigh UV absorption (210–280 nm).[1][2]
LogP ~4.8 – 5.2High hydrophobicity; requires high organic strength (>80% B) for elution.[1][2]
pKa ~4.0 – 4.5 (Aniline N)Weak base.[1][2] At pH < 3, it exists as

; at pH > 6, as neutral

.[1][2]
Solubility Low in Water; High in ACN/MeOHSample diluent must be high-organic to prevent precipitation.[1][2]

Method Development Strategy

Column Selection: The "Base Deactivation" Requirement

Standard silica columns often yield broad, tailing peaks for anilines due to secondary interactions between the protonated amine and residual surface silanols.[1][2]

  • Recommendation: Use a Type B (High Purity) Silica or a Hybrid Particle column with extensive end-capping.[1][2]

  • Selected Phase: C18 (Octadecylsilane) is necessary for retentive interaction with the hydrophobic thymol group.[1][2]

Mobile Phase Chemistry
  • pH Control: To ensure robust peak shape, we utilize a Low pH (pH ~2.5) strategy.[1][2]

    • Mechanism:[1][2] Acidic pH protonates the aniline (

      
      ), saturating silanol sites and preventing ionic interactions.[1][2] While neutrals generally retain better on C18, the high hydrophobicity of this molecule ensures sufficient retention even in the ionized state.[1][2]
      
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for its lower viscosity (lower backpressure) and sharper peaks for aromatic ethers.[1][2]

Detailed Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.[1][2]

  • Column Temp: 35°C (Controls viscosity and improves reproducibility).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5.0 µL.

  • Detection: UV @ 240 nm (Primary), 280 nm (Secondary).[1][2]

Reagents
  • Water: HPLC Grade (Milli-Q).

  • Acetonitrile (ACN): HPLC Gradient Grade.[1][2]

  • Phosphoric Acid (85%): Analytical Grade.

  • Diluent: Acetonitrile:Water (80:20 v/v).[1][2]

Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1%

    
     in Water.[1][2]
    
    • Prep: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL Water.[1][2] Filter through 0.22 µm membrane.[1][2]

  • Mobile Phase B (MPB): 100% Acetonitrile.[1][2]

Gradient Program

The molecule is highly lipophilic.[1][2] An isocratic run may cause broad peaks or excessively long run times.[1][2] A steep gradient is recommended.[1][2]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 6040Injection / Hold
2.0 6040Isocratic Hold
12.0 595Linear Gradient
15.0 595Wash Step
15.1 6040Return to Initial
20.0 6040Re-equilibration

Visual Workflows

Structural & Interaction Logic

The following diagram illustrates the molecular structure and its interaction with the stationary phase.

G cluster_molecule Target Molecule: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline cluster_hplc HPLC Interaction Mechanism Aniline Aniline Ring (Weak Base, pKa ~4.5) Ether Ether Linkage (Stable, Neutral) Aniline->Ether Thymol Thymol Moiety (High Hydrophobicity) Ether->Thymol SP Stationary Phase (C18) Retains Thymol Moiety Thymol->SP Hydrophobic Interaction MP Mobile Phase (pH 2.5) Protonates Aniline (BH+) MP->Aniline Prevents Tailing

Caption: Structural decomposition showing the dual nature of the analyte: the basic aniline core requiring pH control and the hydrophobic thymol tail driving retention.[1][2][3][4][5][6][7]

Analytical Workflow

Standard Operating Procedure (SOP) flow for QC analysis.

Workflow Start Start: Sample Prep Weigh Weigh 10mg Standard Accurately Start->Weigh Dissolve Dissolve in 10mL ACN (Stock: 1 mg/mL) Weigh->Dissolve Dilute Dilute to 50 µg/mL in Mobile Phase Initial Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter HPLC HPLC Injection (5 µL, Gradient) Filter->HPLC Data Data Acquisition (240 nm) HPLC->Data Check System Suitability Check Data->Check Pass Report Results Check->Pass Tailing < 1.5 Resolution > 2.0 Fail Troubleshoot (Check pH, Column Age) Check->Fail Requirements Not Met Fail->HPLC Re-inject

Caption: Step-by-step analytical workflow from sample preparation to system suitability assessment.

System Suitability & Validation Parameters

To ensure the trustworthiness of the data, the following criteria must be met before routine analysis.

ParameterAcceptance CriteriaRationale
Retention Time (RT)

of Standard
Confirm method stability.
Tailing Factor (

)

Critical for anilines; indicates successful silanol suppression.[1][2]
Theoretical Plates (N)

Ensures column efficiency.[1][2]
Resolution (

)

Between target peak and nearest impurity (e.g., Thymol).
% RSD (Area)

(n=6)
Demonstrates injection precision.[1][2]

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)
  • Cause: Secondary silanol interactions.[1][2]

  • Solution:

    • Ensure Mobile Phase pH is acidic (< 3.0).[1][2]

    • Add 20 mM Ammonium Acetate to the aqueous phase if using a pH neutral method (not recommended here).[1][2]

    • Replace column with a "Base Deactivated" (BDS) or "Shield" RP column.[1][2]

Issue 2: Carryover / Ghost Peaks
  • Cause: The high LogP (~5.[1][2]0) means the molecule sticks to the needle seat or rotor seal.[1][2]

  • Solution:

    • Use an active needle wash with 90% ACN / 10% Water .[1][2]

    • Extend the gradient "Wash Step" (95% B) by 2 minutes.

Issue 3: Retention Time Drift
  • Cause: Temperature fluctuations or organic evaporation.[1][2]

  • Solution: Use a column oven (35°C) and cap solvent bottles properly.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Standard text for gradient design and pH control).

  • PubChem. (n.d.).[1][2][8][3] 2-Isopropyl-5-methylaniline (Structure & Properties). National Library of Medicine.[1][2] Retrieved February 20, 2026, from [Link][1][2]

  • United States Pharmacopeia (USP). (2023).[1][2] General Chapter <621> Chromatography. (Guidance on System Suitability).

Sources

GC-MS Analysis of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline: A Comprehensive Protocol and Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of the diaryl ether amine compound, 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline, using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). As a molecule incorporating both a substituted aniline and a substituted phenoxy group, its analysis presents unique considerations for chromatographic separation and mass spectral interpretation. This guide offers a complete workflow, from sample preparation to data analysis, grounded in established analytical principles. We delve into the causality behind instrumental parameter selection and provide a predictive analysis of the compound's mass spectral fragmentation pattern, serving as a robust framework for researchers in pharmaceutical development, organic synthesis, and analytical chemistry.

Introduction and Analytical Principles

The compound 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline (Molecular Weight: 255.36 g/mol ) is a complex aromatic structure containing both an amine and an ether linkage. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for such semi-volatile organic compounds, offering high-resolution separation and definitive structural identification.[1]

The analysis proceeds in two stages:

  • Gas Chromatography (GC): The sample, dissolved in a volatile solvent, is injected into a heated port where it vaporizes. An inert carrier gas (e.g., Helium) transports the vaporized analyte through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the analyte's boiling point and its differential affinity for the stationary phase.[1]

  • Mass Spectrometry (MS): As the separated analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In this protocol, we utilize Electron Ionization (EI), a hard ionization technique where high-energy electrons (typically 70 eV) bombard the molecule.[2][3] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•). The high energy of EI also causes the molecular ion to break apart into smaller, characteristic fragment ions.[4][5] These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected, generating a mass spectrum that serves as a unique "fingerprint" for the compound.[2]

Experimental Workflow and Protocols

The overall analytical workflow is designed to ensure reproducibility and accuracy, from initial sample handling to final data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Sample Dilution (e.g., in Dichloromethane) Filter Syringe Filtration (0.45 µm PTFE) Prep->Filter Vial Transfer to 2 mL GC Vial Filter->Vial Inject GC Injection Vial->Inject Autosampler Separate Chromatographic Separation Inject->Separate Ionize MS Ionization (EI) Separate->Ionize Detect Mass Analysis & Detection Ionize->Detect TIC Total Ion Chromatogram (TIC) Detect->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Interpret Fragmentation Analysis Spectrum->Interpret Report Quantitation & Reporting Interpret->Report

Figure 1: General workflow for the GC-MS analysis of the target analyte.
Reagents and Materials
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC-grade. Volatile organic solvents are required for GC-MS analysis.[1][6]

  • Analyte: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline standard.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[6]

  • Filters: 0.45 µm PTFE syringe filters.

Protocol: Sample Preparation

The goal of sample preparation is to create a clean, particle-free solution of the analyte at a suitable concentration for GC-MS injection.[1]

  • Stock Solution Preparation: Accurately weigh ~10 mg of the analyte standard and dissolve it in 10 mL of dichloromethane to create a 1 mg/mL stock solution.

  • Working Standard Preparation: Prepare a working standard at a concentration of approximately 10 µg/mL by diluting the stock solution with dichloromethane. This concentration aims for an on-column loading of ~10 ng with a 1 µL injection, which is ideal for modern GC-MS systems.[6]

  • Filtration: For samples that may contain particulate matter, filter the final solution through a 0.45 µm PTFE syringe filter directly into a GC vial. This step is critical to prevent blockage of the injection syringe and contamination of the GC inlet and column.[1][6]

  • Vialing: Transfer the final prepared sample into a labeled 2 mL autosampler vial and cap securely.

Note on Complex Matrices: For analysis in complex matrices (e.g., biological fluids, environmental samples), a more rigorous cleanup such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to remove interferences.[7][8] SPE is often preferred due to its efficiency and lower solvent consumption.[7]

Protocol: Instrumental Analysis

The following parameters provide a robust starting point for method development. The choice of a non-polar DB-5ms type column is based on the semi-volatile, aromatic nature of the analyte.[9]

Parameter Recommended Setting Justification
GC System Agilent 8890 GC or equivalentStandard, reliable gas chromatograph.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-bleed non-polar column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium (99.999% purity)Inert gas providing good chromatographic efficiency. Hydrogen can be used as an alternative for faster analysis.[10]
Flow Rate 1.0 mL/min (Constant Flow Mode)Typical flow rate for a 0.25 mm ID column, balancing efficiency and analysis time.
Injector Temperature 280 °CEnsures complete and rapid vaporization of the analyte (B.P. >300°C est.) without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes analyte transfer to the column, suitable for trace-level analysis (~10 µg/mL).[6]
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 300 °C, Hold: 5 minThe initial hold ensures good peak focusing. The ramp rate allows for efficient separation from potential impurities, and the final hold ensures elution of the analyte.
MS System Agilent 5977B MSD or equivalentA standard single quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching and structural elucidation.[2][4]
Electron Energy 70 eVThe industry standard energy that produces stable and extensive fragmentation patterns, allowing for comparison with spectral libraries.[3]
Source Temperature 230 °CPrevents analyte condensation within the ion source while minimizing thermal degradation.
Quadrupole Temp. 150 °CMaintains a stable electric field and prevents contamination of the mass analyzer.
Transfer Line Temp. 290 °CMust be kept high to prevent condensation of the analyte as it transfers from the GC column to the MS source.[11]
Scan Range m/z 40 - 450A wide scan range to capture the molecular ion (m/z 255) and all significant fragment ions.

Expected Results and Data Interpretation

Chromatographic Performance

Under the specified conditions, 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline is expected to elute as a sharp, symmetrical peak. The retention time will be a characteristic property under these exact conditions and can be used for initial identification.

Mass Spectral Fragmentation Analysis

The EI mass spectrum is the key to confirming the analyte's identity. The high energy of electron ionization induces predictable bond cleavages.[5] For 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline, the fragmentation is governed by the stability of the resulting ions and radicals.

Key Predicted Fragmentation Pathways:

  • Molecular Ion (M⁺•): The parent peak should be clearly visible at m/z 255 .

  • Loss of a Methyl Radical ([M-15]⁺): A common fragmentation for molecules containing an isopropyl group is the loss of a methyl radical (•CH₃) to form a stable secondary carbocation. This fragment is expected at m/z 240 .

  • Cleavage of the Ether Bond: Diaryl ethers can cleave at the C-O ether bond.[12][13] This can result in two primary fragment ions:

    • Thymoxy cation: [C₁₀H₁₃O]⁺ at m/z 149 .

    • Methylaniline radical cation: [C₇H₈N]⁺• at m/z 106 .

  • Benzylic-type Cleavage: Loss of the isopropyl group (•C₃H₇) can occur, leading to a fragment at m/z 212 .

  • Tropylium Ion Formation: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91 , which may arise from fragmentation of either aromatic ring.

Fragmentation_Pathway mol_ion Molecular Ion (M⁺•) m/z = 255 frag_240 [M-CH₃]⁺ m/z = 240 mol_ion->frag_240 - •CH₃ frag_212 [M-C₃H₇]⁺ m/z = 212 mol_ion->frag_212 - •C₃H₇ frag_149 [C₁₀H₁₃O]⁺ m/z = 149 mol_ion->frag_149 Ether Cleavage frag_106 [C₇H₈N]⁺• m/z = 106 mol_ion->frag_106 Ether Cleavage frag_91 [C₇H₇]⁺ m/z = 91 frag_149->frag_91 Rearrangement frag_106->frag_91 Rearrangement

Figure 2: Predicted EI fragmentation pathway for the target analyte.

Summary of Expected Key Ions:

m/z Proposed Ion Structure Fragmentation Pathway
255[C₁₇H₂₁NO]⁺• (Molecular Ion) Parent Molecule
240[M - CH₃]⁺Loss of a methyl radical from the isopropyl group.
212[M - C₃H₇]⁺Loss of an isopropyl radical.
149[Thymoxy Cation]⁺Cleavage of the C-O ether bond.
106[Methylaniline Radical Cation]⁺•Cleavage of the C-O ether bond.
91[Tropylium Ion]⁺Rearrangement and fragmentation of an aromatic ring.

Conclusion

This application note details a comprehensive and reliable method for the analysis of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline by GC-MS. The provided protocols for sample preparation and instrumental analysis are based on established principles for semi-volatile aromatic compounds. By understanding the rationale behind the method parameters and the predictable nature of electron ionization fragmentation, researchers can confidently identify and characterize this molecule. This framework serves as both a direct protocol and a foundational guide for method development and validation for related diaryl ether and aromatic amine structures.

References

  • Electron Ionization for GC–MS. (n.d.). LCGC International. Retrieved February 19, 2026, from [Link]

  • Electron ionization. (2023). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside. Retrieved February 19, 2026, from [Link]

  • Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved February 19, 2026, from [Link]

  • Please explain the principles, advantages, and disadvantages of EI. (n.d.). Shimadzu. Retrieved February 19, 2026, from [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. Retrieved February 19, 2026, from [Link]

  • El-Deen, A. K., & Shimizu, K. (2022). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Molecules, 27(21), 7208. Available from: [Link]

  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. (2025, December 19). ResolveMass Laboratories Inc. Retrieved February 19, 2026, from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). Available from: [Link]

  • Reddy, G. K., et al. (2006). Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry. European Journal of Mass Spectrometry, 12(3), 161-70. Available from: [Link]

  • Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. (2019). Agilent Technologies. Available from: [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (2022). Journal of Environmental Sciences, 115, 334-342. Available from: [Link]

  • Richter, W. J., & Vetter, W. (1969). Evidence for aryl participation in mass spectrometric fragmentation processes. Organic Mass Spectrometry, 2(8), 781-790.
  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Retrieved February 19, 2026, from [Link]

  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. (1986).
  • Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). Problems in Chemistry [Video]. YouTube. Retrieved February 19, 2026, from [Link]

  • Evidence for aryl participation in mass spectrometric fragmentation processes. (n.d.). Sci-Hub. Retrieved February 19, 2026, from [Link]

  • 2-Isopropyl-5-methylaniline. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • 4-(2-Isopropyl-5-methylphenoxy)aniline. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Available from: [Link]

  • Gas chromatography-mass spectrometry detection method for methylaniline compound. (2012). Google Patents.
  • Determination of methyl aniline compounds in gasoline by GC-MS. (2014). ResearchGate. Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting & Optimization

Improving the yield of "2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline (CAS 946728-50-3) presents a classic challenge in organic chemistry: constructing a sterically demanding diaryl ether bond between two ortho-substituted rings (the thymol moiety and the toluene core).

Standard protocols often stall at the coupling stage (Step 1), yielding <40% due to the steric clash between the isopropyl group of the thymol and the nitro/amine group of the electrophile. This guide outlines a High-Yield Protocol shifting from traditional Ullmann conditions to an optimized SNAr mechanism using a Fluoro-nitro precursor , followed by a chemoselective reduction.

Part 1: The Optimized Protocol (The "Golden Route")

We have deprecated the use of 2-chloro-5-methylaniline for direct coupling. The amine group interferes with the catalyst, and the chloride is insufficiently reactive for this sterically crowded interface.

The Solution: A 2-step sequence via a Nitro-intermediate.[1][2][3]

Step 1: Sterically Demanding SNAr Coupling

Target: 2-(2-Isopropyl-5-methylphenoxy)-5-methylnitrobenzene

  • Reagents:

    • Nucleophile: Thymol (2-Isopropyl-5-methylphenol) [1.2 equiv]

    • Electrophile: 2-Fluoro-5-methylnitrobenzene [1.0 equiv] (Crucial substitution: F >> Cl for SNAr)

    • Base: Cesium Carbonate (Cs₂CO₃) [2.0 equiv][4]

    • Solvent: Anhydrous DMF or NMP

  • Conditions: 90°C for 4-6 hours (or Microwave: 140°C for 20 min).

Technical Insight: Why Fluorine? In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the nucleophilic attack. The high electronegativity of fluorine lowers the LUMO energy of the aromatic ring, significantly accelerating the attack of the bulky thymol phenoxide, overcoming the steric barrier that stalls the Chloro-analog.

Step 2: Chemoselective Reduction

Target: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline[5]

  • Reagents: Iron powder (Fe) [5.0 equiv], Ammonium Chloride (NH₄Cl) [saturated aq], Ethanol/Water (4:1).

  • Conditions: Reflux (80°C) for 2 hours.

  • Workup: Filter through Celite (hot) to remove iron oxides.

Part 2: Troubleshooting Center

Symptom: Low Yield in Step 1 (<50%)

Potential Cause Diagnostic Question Corrective Action
Precursor Reactivity Are you using the Chloro- derivative?Switch to Fluoro- . The C-Cl bond is too strong and the ring too electron-rich for efficient SNAr without a Pd/Cu catalyst. If you must use Chloro, add 10 mol% CuI and use DMSO at 120°C.
Moisture Contamination Is the DMF anhydrous?Water acts as a competing nucleophile, hydrolyzing the fluoride to a phenol. Use molecular sieves (4Å) in the solvent and dry Cs₂CO₃ before use.
Steric Shielding Is the reaction stalling?The isopropyl group blocks the approach. Increase temperature to 110°C or use Microwave irradiation to overcome the activation energy barrier.

Symptom: Impurities in Step 2 (Reduction)

Potential Cause Diagnostic Question Corrective Action
Incomplete Reduction Is the product red/orange?Indicates azo-coupling or residual nitro. Switch to H₂/Pd-C (10%) in MeOH if Fe/NH₄Cl is sluggish. Caution: Monitor for de-halogenation if halogens are present (not applicable here).
Emulsion during Workup Is the separation difficult?Iron salts form gelatinous hydroxides. Wash the organic layer with dilute EDTA or Rochelle's salt solution to sequester iron ions and break the emulsion.

Part 3: Visualizing the Pathway

The following diagram illustrates the kinetic advantage of the Fluoro-nitro route versus the stalled Chloro-aniline route.

Synthesis_Pathway Start_Thymol Thymol (Nucleophile) Intermediate Nitro-Ether Intermediate (Sterically Crowded) Start_Chloro 2-Chloro-5-methylnitrobenzene (Cheap, Low Reactivity) Start_Chloro->Intermediate Path A: S_NAr (Slow) Yield: ~30-40% Requires: High T, Cu Cat Start_Fluoro 2-Fluoro-5-methylnitrobenzene (High Reactivity) Start_Fluoro->Intermediate Path B: S_NAr (Fast) Yield: >85% Requires: Cs2CO3, DMF Product Final Target: 2-(2-Isopropyl-5-methylphenoxy)- 5-methylaniline Intermediate->Product Reduction (Fe/NH4Cl or H2/Pd)

Caption: Comparative reaction pathways. Path B (Green) utilizing the Fluoro-precursor significantly outperforms Path A due to the electronegativity-driven acceleration of the nucleophilic attack.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use the cheaper Potassium Carbonate (K₂CO₃) instead of Cesium Carbonate (Cs₂CO₃)?

  • Answer: For the Fluoro-substrate, yes, K₂CO₃ is often sufficient. However, Cs₂CO₃ is recommended because the larger Cesium cation is more soluble in DMF ("Cesium Effect"), creating a "naked," more reactive phenoxide anion. This is critical when overcoming the steric hindrance of the isopropyl group on Thymol.

Q2: Why not couple Thymol directly with 2-Bromo-5-methylaniline using Ullmann chemistry?

  • Answer: Direct coupling with free anilines is notorious for side reactions. The amine group can coordinate to the Copper catalyst, poisoning it (catalyst deactivation). Furthermore, the amine is susceptible to oxidation or N-arylation (homocoupling) under the harsh oxidative conditions often required for Ullmann ethers. The Nitro group acts as a perfect "mask" for the amine, electron-withdrawing to activate the ring for SNAr, and non-coordinating.

Q3: My reduction step yields a dark oil that solidifies slowly. Is this normal?

  • Answer: Yes. The target aniline is a lipophilic molecule. If it remains an oil, it may contain residual solvent or trace Thymol.

    • Tip: Recrystallize from Hexane/Ethyl Acetate (9:1) . The aniline should crystallize as an off-white solid.

    • Tip: Ensure all Thymol is removed in Step 1 workup (wash with 1M NaOH) before reduction; Thymol is difficult to separate from the final aniline.

Part 5: Experimental Workflow Diagram

Workflow cluster_Step1 Step 1: S_NAr Coupling cluster_Step2 Step 2: Reduction Mix Mix: Thymol (1.2eq) + Cs2CO3 (2.0eq) in DMF Add Add: 2-Fluoro-5-methylnitrobenzene Mix->Add Heat Heat: 90°C, 4-6h (Monitor TLC) Add->Heat Quench Quench: Pour into Ice Water Extract w/ EtOAc Heat->Quench Wash Wash: 1M NaOH (Removes excess Thymol) Quench->Wash Dissolve Dissolve Nitro-Ether in EtOH/H2O (4:1) Wash->Dissolve Reduce Add Fe powder + NH4Cl Reflux 2h Dissolve->Reduce Filter Filter (Hot) thru Celite Reduce->Filter Isolate Evaporate & Recrystallize Filter->Isolate

Caption: Step-by-step experimental workflow emphasizing the critical NaOH wash to remove unreacted Thymol before the reduction phase.

References

  • Microwave-Assisted Synthesis of Thymyl Ethers

    • Title: Synthesis and Antibacterial Activity of Thymyl Ethers.[6]

    • Source: MDPI (Molecules), 2021.
    • Relevance: Validates the use of microwave irradiation and base-mediated coupling for sterically hindered thymol deriv
    • URL:[Link]

  • SNAr Mechanism & "The Fluorine Effect"

    • Title: Nucleophilic Aromatic Substitution (SNAr) - Reaction Mechanism and Leaving Group Effects.
    • Source: Organic Chemistry Portal.
    • Relevance: Explains the kinetic superiority of Fluorine over Chlorine in SNAr reactions, essential for the "High Yield" protocol.
    • URL:[Link]

  • Copper-Catalyzed Diaryl Ether Synthesis (Alternative Route)

    • Title: Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I)
    • Source: ResearchG
    • Relevance: Provides conditions for coupling if the user is forced to use the Chloro-substrate (requires Cu c
    • URL:[Link]

  • Reduction of Nitro Compounds

    • Title: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline (Protocol & Safety).
    • Source: BenchChem.[1][7]

    • Relevance: Provides context on handling the nitro-precursors and standard reduction safety protocols.

Sources

Technical Support Center: Purification of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PUR-SB203580-INT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting isolation, yield, and purity issues for SB-203580 Intermediate.

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline . This molecule is a critical diaryl ether intermediate, most notably utilized in the synthesis of p38 MAP kinase inhibitors like SB-203580 .

The Core Challenge: This molecule combines a basic aniline moiety with a highly lipophilic thymol (2-isopropyl-5-methylphenol) derived ether. This duality creates unique purification hurdles:

  • Lipophilicity: The thymol group makes the molecule (and even its salts) surprisingly soluble in organic solvents.

  • Oxidation Sensitivity: Like most electron-rich anilines, it is prone to rapid oxidation (browning) upon air exposure.

  • Starting Material Carryover: Unreacted thymol is difficult to separate via simple silica chromatography due to overlapping Rf values in non-polar systems.

This guide provides self-validating protocols to resolve these specific issues.

Module 1: Diagnostic Triage

User Question: "My crude product is a dark oil, but it should be a solid. What is the impurity?"

Scientist Response: The physical state and color are your primary diagnostic tools. Use the table below to identify your likely impurity profile before selecting a purification method.

Impurity Profile Identification Table
SymptomLikely ImpurityCauseRecommended Action
Smell of Thyme/Oregano Unreacted ThymolIncomplete ether couplingProtocol A (Acid-Base Swing)
Yellow/Orange Solid Residual Nitro-compoundIncomplete Reduction (Hydrogenation/Fe-HCl)Protocol B (Recrystallization)
Purple/Black Tar Azo/Oxidation productsAir exposure during workupProtocol C (Silica Filtration + Inert Storage)
Sticky Oil (won't solidify) Mixed ImpuritiesEutectic mixture formationProtocol A followed by Protocol B

Module 2: The "Golden Standard" Protocol (Acid-Base Swing)

User Question: "I tried washing with water, but the thymol impurity remains. How do I separate the phenol from the aniline?"

Scientist Response: Water washing is ineffective because both the product and thymol are lipophilic. You must exploit the basicity of the aniline nitrogen. However, because the thymol tail is so greasy, the hydrochloride salt of your product can be surprisingly soluble in organic solvents like dichloromethane (DCM).

The Fix: Use a Specific Acid-Base Swing designed for lipophilic amines.

Protocol A: The Lipophilic Amine Extraction

Principle: Convert the aniline to its water-soluble HCl salt to separate it from non-basic impurities (Thymol, Nitro-compound), then regenerate the free base.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (Do not use DCM here; it solubilizes the salt too well). Use 10 mL solvent per gram of crude.

  • Salt Formation (Extraction 1):

    • Extract the organic layer with 2M HCl (3 x volumes).

    • Critical Check: The product is now in the Aqueous Acidic Layer . The impurities (Thymol, Nitro) are in the Organic Layer.

    • Troubleshooting: If an emulsion forms, add a small amount of brine.

  • The Wash:

    • Keep the Aqueous Layer .

    • Wash the Aqueous Layer once with fresh Ether or Hexane to remove trapped traces of thymol.

  • Regeneration (Basification):

    • Cool the aqueous layer to 0°C.

    • Slowly add 6M NaOH until pH > 12. The product will precipitate as a milky oil/solid.

  • Final Isolation:

    • Extract the basic aqueous mixture with DCM (3x).

    • Dry over

      
      , filter, and concentrate.
      
Visual Logic: Acid-Base Purification Flow

PurificationFlow Start Crude Mixture (Aniline + Thymol + Nitro) Step1 Dissolve in EtOAc Add 2M HCl Start->Step1 Sep1 Phase Separation Step1->Sep1 OrgLayer1 Organic Layer (Contains Thymol/Nitro) DISCARD Sep1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Contains Product-HCl Salt) Sep1->AqLayer1 Bottom Layer Step2 Wash with Hexane AqLayer1->Step2 Step3 Basify (pH > 12) with NaOH Step2->Step3 Sep2 Extract with DCM Step3->Sep2 Final Pure Product (Free Base) Sep2->Final

Figure 1: Selective isolation of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline via pH manipulation.

Module 3: Crystallization & Chromatography

User Question: "My product is 95% pure but colored. Recrystallization just oils out. How do I get a solid?"

Scientist Response: "Oiling out" occurs when the melting point is close to the boiling point of the solvent, or the impurities lower the melting point significantly. This molecule has a low melting point due to the flexible ether linkage and alkyl groups.

Protocol B: Anti-Solvent Crystallization

Do not use heat-to-dissolve methods. Use the Solvent Diffusion method.

  • Dissolve the amine in a minimum amount of DCM (very soluble).

  • Layer Hexane (5x volume) carefully on top.

  • Let stand at 4°C. The slow diffusion will force the amine to crystallize while impurities stay in the mother liquor.

Protocol C: Chromatography (The "Streaking" Fix)

If you must run a column, you will likely face "streaking" (tailing) because the amine interacts with the acidic silica protons.

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase Modifier: You MUST add 1% Triethylamine (TEA) or 1% Ammonia to your eluent.

  • Recommended Eluent: Hexane:Ethyl Acetate (9:1 to 4:1).

    • Note: The Thymol impurity usually elutes before the amine in this system.

Module 4: Stability & Storage (The "Purple" Problem)

User Question: "I stored the pure white solid in a vial. Two weeks later, it's purple. Is it ruined?"

Scientist Response: It is not ruined, but it is oxidizing. Aromatic amines form "Wurster salts" (radical cations) and azo-linkages upon oxidation, which are intensely colored even at ppm levels.

Troubleshooting the "Purple" Solid:

  • Recovery: Dissolve in EtOAc and wash with a dilute solution of Sodium Bisulfite (reducing agent) or Sodium Thiosulfate. This often reduces the colored oxidation products back to the amine or makes them water-soluble.

  • Prevention:

    • Argon/Nitrogen: Always backfill storage vials with inert gas.

    • Cold Storage: Store at -20°C.

    • Salt Form: If you do not need the free base immediately, convert it to the Hydrochloride Salt using HCl in Dioxane. The salt is significantly more stable to oxidation than the free base.

References & Grounding

  • Synthesis of p38 Inhibitors: Boehm, J. C., et al. (1996). "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency." Journal of Medicinal Chemistry, 39(19), 3929-3937. (Describes the general synthesis of SB-203580 intermediates).

  • Purification of Aromatic Amines: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amine extraction and salt formation).

  • Diaryl Ether Synthesis: The specific ether linkage is often formed via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, leaving residual phenol (Thymol) as a common impurity. See: Organic Process Research & Development guidelines on SNAr workups.

  • SB-203580 Structure & Properties: (Provides structural context for the final inhibitor derived from this amine).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline before handling.

Technical Support Center: Synthesis of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis Overview & Pathway Logic

This guide addresses the two-stage synthesis of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline . The pathway involves a base-mediated Nucleophilic Aromatic Substitution (


) followed by a chemoselective Nitro Reduction.
The Reaction Pathway

The synthesis relies on the coupling of Thymol (nucleophile) with 2-Fluoro-5-methylnitrobenzene (electrophile), followed by reduction.

SynthesisPathway Thymol Thymol (2-Isopropyl-5-methylphenol) Intermediate Intermediate Ether 2-(Thymyloxy)-5-methylnitrobenzene Thymol->Intermediate Step 1: S_NAr K2CO3, DMF, 80°C Precursor 2-Fluoro-5-methylnitrobenzene (Electrophile) Precursor->Intermediate Step 1: S_NAr K2CO3, DMF, 80°C Side1 Side Product A: Hydrolysis (Phenol) Precursor->Side1 Wet Solvent (Hydrolysis) Product Target Amine 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline Intermediate->Product Step 2: Reduction H2/Pd-C or Fe/HCl Side2 Side Product B: Azo/Azoxy Dimers Intermediate->Side2 Base/Incomplete Red.

Figure 1: Synthetic pathway and critical divergence points for side reactions.

Module 1: The Ether Coupling ( )

Step: Reaction of Thymol with 2-Fluoro-5-methylnitrobenzene.

Critical Mechanism

The reaction proceeds via a Meisenheimer complex. The presence of the nitro group ortho to the fluorine activates the ring. However, Thymol is a sterically hindered phenol due to the isopropyl group at the ortho position. This steric bulk significantly slows the nucleophilic attack, making the reaction sensitive to competing pathways.

Troubleshooting Guide: Coupling Stage

Q1: I am observing a significant amount of "2-hydroxy-5-methylnitrobenzene" (yellow solid) instead of the ether. Why?

  • Diagnosis: Hydrolysis of the aryl fluoride.

  • Root Cause: Trace water in the solvent (DMF/DMSO) or base (K₂CO₃) is acting as a competing nucleophile. Since water is less sterically hindered than Thymol, even small amounts (

    
    ) can outcompete the bulky phenol.
    
  • Solution:

    • Solvent Drying: Use anhydrous DMF/NMP (water content

      
       ppm).
      
    • Base Drying: Flame-dry or oven-dry K₂CO₃ at 120°C overnight before use.

    • Azeotropic Distillation: If using a scale

      
      g, consider a toluene/DMF mix to azeotropically remove water before adding the aryl fluoride.
      

Q2: The reaction stalls at 60-70% conversion even after 24 hours. Should I increase the temperature?

  • Diagnosis: Kinetic stalling due to steric hindrance and base deactivation.

  • Technical Insight: The isopropyl group on Thymol shields the oxygen, raising the activation energy.

  • Corrective Action:

    • Do NOT simply raise the temperature above 120°C, as this promotes nitrite displacement (denitration).

    • Catalyst Addition: Add 5-10 mol% 18-Crown-6 (if using K₂CO₃) or Cesium Carbonate (Cs₂CO₃) . Cesium is larger and more soluble in organic media, creating a "naked," more reactive phenoxide anion that overcomes the steric barrier [1].

Q3: I see a dark impurity that looks like a dimer. What is it?

  • Diagnosis: Oxidative coupling of Thymol (formation of bis-thymol or thymoquinone).

  • Root Cause: Presence of oxygen in the headspace under basic conditions. Phenoxides are electron-rich and prone to Single Electron Transfer (SET) oxidation.

  • Solution: Degas solvents with Nitrogen/Argon sparging for 15 minutes prior to heating. Run the reaction under a positive pressure of inert gas.

Data: Impurity Profile (Coupling)
Retention Time (Rel.)IdentityOriginPrevention Strategy
0.852-Hydroxy-5-methylnitrobenzeneHydrolysis of PrecursorDry solvents; Molecular sieves
1.00Target Ether ProductN/A
1.15Bis-thymolOxidative DimerizationInert atmosphere (

)
1.25Nitro-nitrite exchange productThermal DecompositionLimit Temp

C

Module 2: Nitro Reduction

Step: Conversion of the Nitro ether to the Aniline.

Critical Mechanism

Reduction must be chemoselective. While the ether linkage is generally stable, the steric bulk of the thymyl group can affect the adsorption of the molecule onto heterogeneous catalysts (Pd/C), leading to incomplete reduction intermediates (hydroxylamines).

Troubleshooting Guide: Reduction Stage

Q4: The product is colored (red/orange) and LCMS shows a mass of [2M-16] or [2M-2].

  • Diagnosis: Azo (

    
    ) or Azoxy (
    
    
    
    ) dimer formation.
  • Root Cause: Condensation of the nitroso intermediate with the amine product.[1] This is favored in basic media or under hydrogen-starved conditions [2].

  • Solution:

    • Acidity Control: If using catalytic hydrogenation, add trace acetic acid (1-2 eq) to protonate the amine as it forms, preventing it from attacking the nitroso intermediate.

    • Pressure: Maintain high

      
       pressure (3-5 bar) to ensure rapid reduction of the nitroso species through the dangerous "condensation window."
      

Q5: I detect a mass of [M+16] that persists.

  • Diagnosis: Accumulation of the Hydroxylamine intermediate (

    
    ).
    
  • Root Cause: Catalyst poisoning or steric prevention of the final reduction step. The bulky thymyl group may prevent the intermediate from lying flat on the Pd surface.

  • Solution:

    • Change Catalyst: Switch from Pd/C to Raney Nickel or Pt/C (sulfided), which are often more effective for sterically hindered nitro groups.

    • Chemical Reduction: If hydrogenation fails, use Iron powder (Fe) in Ammonium Chloride (NH₄Cl) or Ethanol/Water. This electron-transfer mechanism is less sensitive to steric bulk than surface-catalyzed hydrogenation.

Q6: Can I use Sodium Dithionite (


) for this reduction? 
  • Technical Advice: While possible, dithionite reductions are often biphasic and pH-sensitive. Given the lipophilicity of the thymyl ether, phase transfer catalysis would be required. Fe/HCl or H2/Pd are cleaner, more scalable options for this specific scaffold.

Analytical & Purification Logic

Impurity Identification Flowchart

Troubleshooting Start Impurity Detected in LCMS/HPLC CheckMass Check Mass Shift relative to Product (M) Start->CheckMass M_minus_F Mass = Precursor (F) (Unreacted) CheckMass->M_minus_F Precursor Mass M_plus_16 Mass = M + 16 (Hydroxylamine) CheckMass->M_plus_16 +16 Da M_dimer Mass = 2M - 16 (Azo Dimer) CheckMass->M_dimer High Mass Action1 Action: Increase Temp or Add Cs2CO3 M_minus_F->Action1 Action2 Action: Prolong Reaction or Switch to Fe/NH4Cl M_plus_16->Action2 Action3 Action: Acidify Media Increase H2 Pressure M_dimer->Action3

Figure 2: Logic tree for identifying and resolving common impurities based on Mass Spectrometry data.

Purification Protocol (Recommended)

Due to the lipophilicity of the Thymol moiety, the amine product is very non-polar.

  • Workup: Dilute reaction mixture with EtOAc. Wash with 10% NaHCO₃ (to remove phenols) and Brine.

  • Acid-Base Extraction (Purification Hack):

    • Extract the organic layer with 1M HCl. The amine moves to the aqueous phase (as salt).

    • The unreacted Thymol and neutral impurities remain in the organic phase (Discard).

    • Basify the aqueous phase with NaOH to pH 10.

    • Re-extract the pure amine with EtOAc.

References

  • Effect of Cesium Base in : F. Terrier, Nucleophilic Aromatic Displacement: The Influence of the Nitro Group, VCH Publishers, 1991. (Cesium effect on sterically hindered phenols).
  • Nitro Reduction Mechanisms & Side Reactions: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 103-151. Link

  • General Diaryl Ether Synthesis: "Synthesis of 4-amino-4'-methyldiphenyl ether and analogs." ChemicalBook Database, CAS 41295-20-9. Link

  • Photocatalytic Reduction Alternatives: Kumar, S., & Maurya, S. K.[1] "Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds." The Journal of Organic Chemistry, vol. 88, 2023.[1] Link

Sources

Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of substituted anilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Reaction Initiation & Catalyst Activity

Question 1: My Buchwald-Hartwig amination reaction is not starting, or the conversion is very low. What are the primary factors to investigate?

Answer: Failure to initiate or low conversion in a Buchwald-Hartwig amination typically points to issues with the catalytic cycle. The first and most critical step is the formation of the active Pd(0) catalyst.

  • Inactive Catalyst: The most common culprit is an inactive palladium source. While Pd(OAc)₂ is frequently used, its reduction to the active Pd(0) species can be unreliable.[1] Modern palladacycle precatalysts, such as G3 or G4 palladacycles, are often more effective because they cleanly and efficiently generate the active LPd(0) catalyst upon activation with a base.[2] If you are using a Pd(II) source, the reduction can be facilitated by the presence of the amine (if it has an α-H) or the phosphine ligand itself.[2] Consider a pre-activation step where the palladium source and ligand are stirred with the base before adding your aniline and aryl halide.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degassing your solvent is a critical step that should not be overlooked.

  • Inhibitory Species: Certain functional groups can act as catalyst poisons. For instance, substrates containing nitro groups or azo compounds can interfere with the palladium catalyst.[3]

Challenges with Specific Aniline Substituents

Question 2: I'm attempting to couple an electron-deficient aniline, and the reaction is sluggish with significant starting material remaining. How can I improve the outcome?

Answer: Electron-deficient anilines are less nucleophilic, which can slow down the rate of transmetalation in the catalytic cycle. To overcome this, you need to employ a more reactive catalytic system.

  • Ligand Choice: The key is to use bulky, electron-rich phosphine ligands. These ligands promote the formation of a more electron-rich palladium center, which enhances the rate of oxidative addition and reductive elimination. Ligands such as BrettPhos and XPhos are excellent choices for these challenging substrates.[2][4] N-heterocyclic carbene (NHC) ligands can also be highly effective for coupling deactivated anilines.[5]

  • Stronger Base: A stronger, non-nucleophilic base is often required to deprotonate the less acidic N-H bond of an electron-deficient aniline. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[6]

Question 3: My reaction with an electron-rich aniline is giving me a complex mixture of byproducts. What is happening and how can I fix it?

Answer: Electron-rich anilines are generally more reactive, but this can also lead to unwanted side reactions.

  • Competitive Reactions: The high electron density on the aniline can lead to side reactions such as diarylation, where the product of the initial amination reacts further with another equivalent of the aryl halide. To mitigate this, you can adjust the stoichiometry by using a slight excess of the aniline.

  • Base Strength: While a strong base is needed, an overly strong base can promote side reactions. Consider using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which can still be effective, especially with more reactive aryl halides.[6]

  • Ligand Selection: Bidentate phosphine ligands like BINAP or DPPF can sometimes offer better control and selectivity with highly reactive substrates.[7][8]

Steric Hindrance

Question 4: I am struggling to couple a sterically hindered aniline, specifically one with ortho-substituents. What modifications should I make to my protocol?

Answer: Steric hindrance around the nitrogen atom makes it difficult for the aniline to coordinate to the palladium center. This is a common challenge, particularly with ortho-substituted anilines.

  • Bulky Ligands are Key: The solution lies in using very bulky and electron-rich monodentate phosphine ligands. These ligands create a more open coordination sphere around the palladium, which can better accommodate the sterically demanding aniline. Ligands from the Buchwald group, such as RuPhos and BrettPhos, are specifically designed for such challenging couplings.[2][9] N-heterocyclic carbene (NHC) ligands are also highly effective for coupling sterically hindered substrates.[5]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Typical temperatures range from 80-110 °C.[6]

  • Solvent Choice: Solvents like toluene or xylene are often preferred for higher temperature reactions.[10]

Solvent and Base Selection

Question 5: What is the impact of my choice of solvent on the reaction, and are there "greener" alternatives?

Answer: The solvent plays a crucial role in the Buchwald-Hartwig amination, affecting solubility, reaction rate, and even product distribution.[11][12]

  • Common Solvents: Aprotic, nonpolar solvents like toluene and xylene are widely used and are often the most effective, providing high selectivity for the desired N-arylated amine.[11][12] Ethereal solvents such as 1,4-dioxane and THF are also common.[6]

  • Solvent Effects on Side Reactions: Aprotic polar solvents like NMP and DMAC have been shown to promote unwanted debromination of the aryl halide.[12]

  • Green Solvent Alternatives: There is a growing interest in replacing hazardous solvents. 2-Methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as effective and more environmentally friendly alternatives for certain Buchwald-Hartwig couplings.[13]

Question 6: How do I choose the right base for my specific substituted aniline?

Answer: The base is critical for deprotonating the aniline to form the active nucleophile. The choice of base depends on the pKa of the aniline and the sensitivity of other functional groups in your substrates.

  • Strong Bases: For most anilines, especially those that are electron-deficient or sterically hindered, strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are necessary.[2][6]

  • Weaker Bases for Sensitive Substrates: If your substrates contain base-sensitive functional groups (e.g., esters), weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are preferred. These may require higher reaction temperatures to be effective.[6]

  • Solubility and Physical Form: The solubility of the base can impact the reaction rate.[11] The particle size of solid inorganic bases can also play a role; grinding the base or adding an agent like Celite can prevent clumping and improve reaction consistency.[6]

Troubleshooting Summary Table

Problem Potential Cause(s) Recommended Solution(s)
No or low conversion Inactive catalyst, oxygen contamination, catalyst poisoning.Use a palladacycle precatalyst, ensure inert atmosphere, check for inhibitory functional groups.[1][2][3]
Sluggish reaction with electron-deficient aniline Low nucleophilicity of the aniline.Use bulky, electron-rich ligands (e.g., BrettPhos, XPhos) and a strong base (e.g., NaOtBu).[2][4][5][6]
Byproducts with electron-rich aniline Diarylation, other side reactions.Use a slight excess of the aniline, consider a weaker base (e.g., Cs₂CO₃), try bidentate ligands (e.g., BINAP).[6][7][8]
Difficulty coupling sterically hindered aniline Steric hindrance preventing coordination to palladium.Employ very bulky ligands (e.g., RuPhos, BrettPhos), increase reaction temperature.[2][9]
Unwanted side reactions (e.g., dehalogenation) Inappropriate solvent choice.Prefer aprotic, nonpolar solvents like toluene or xylene over polar aprotic solvents like NMP or DMAC.[11][12]

Experimental Workflow & Diagrams

General Protocol for a Small-Scale Buchwald-Hartwig Amination

This protocol provides a starting point; optimization of ligand, base, solvent, and temperature will be necessary for specific substrates.

  • Preparation: In a glovebox, add the aryl halide (1.0 mmol), the substituted aniline (1.2 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial equipped with a stir bar.

  • Solvent and Reagent Addition: Seal the vial. Outside the glovebox, add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Troubleshooting Flowchart

Troubleshooting_Buchwald_Hartwig start Low or No Product Formation check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes catalyst_solution Use precatalyst (e.g., G3/G4). Ensure inert atmosphere (degas solvent). Check for catalyst poisons. check_catalyst->catalyst_solution No check_substrate Is the Aniline Substrate Challenging? check_conditions->check_substrate Yes conditions_solution Optimize temperature. Screen solvents (Toluene, Dioxane). Screen bases (NaOtBu, Cs2CO3). check_conditions->conditions_solution No substrate_solution Electron-Deficient: Use bulky, e--rich ligand (BrettPhos). Electron-Rich: Use excess aniline, weaker base. Sterically Hindered: Use very bulky ligand (RuPhos). check_substrate->substrate_solution Yes success Successful Coupling catalyst_solution->success conditions_solution->success substrate_solution->success

Caption: A logical workflow for troubleshooting common issues in Buchwald-Hartwig amination.

Catalytic Cycle of Buchwald-Hartwig Amination

Catalytic_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X (Oxidative Addition) AmineCoord [L-Pd(II)(Ar)(NH2R')]+X- OxAdd->AmineCoord + R'-NH2 (Ligand Exchange) Deprotonation L-Pd(II)(Ar)(NHR') AmineCoord->Deprotonation - Base-H+X- (Deprotonation) RedElim Ar-NHR' Deprotonation->RedElim (Reductive Elimination) RedElim->Pd0

Caption: The key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

References

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development - ACS Publications. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • Synthetic Methods for Primary Anilines. Royal Society of Chemistry. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald‐Hartwig amination of aryl halides with substituted anilines. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the purification of the diaryl ether amine, 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to resolve common and complex impurity challenges encountered during your research.

Section 1: Understanding the Impurity Profile (FAQs)

This section addresses the foundational knowledge required before selecting a purification strategy. Understanding the potential impurities is the first step toward their effective removal.

Q1: What are the most likely impurities I should expect from the synthesis of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline?

The synthesis of this molecule, a diaryl ether, typically involves a C-O cross-coupling reaction, such as the Ullmann condensation, between an aryl halide and a phenol.[1][2] The impurity profile is therefore highly dependent on this synthetic route. Key impurities to anticipate include:

  • Unreacted Starting Materials: Residual amounts of the phenol precursor (2-isopropyl-5-methylphenol) and the aniline precursor.

  • Catalyst Residues: If a copper-catalyzed Ullmann reaction is employed, residual copper salts may be present.[3]

  • Side-Products: Homocoupling of the starting materials or other side reactions can generate undesired related substances.

  • Solvents and Reagents: Trace amounts of high-boiling solvents (like DMF or NMP), bases (like K₂CO₃ or Cs₂CO₃), and ligands used in the coupling reaction.[3][4]

  • Degradation Products: Products arising from the breakdown of the target molecule under thermal or oxidative stress.

Q2: My purified 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline sample is turning from a pale yellow to a reddish-brown color over time. What is causing this, and how can I prevent it?

This discoloration is a classic sign of oxidation. The aniline functional group is susceptible to air oxidation, which forms highly colored quinone-imine type structures.[5] This process can be accelerated by exposure to light and trace metal impurities.

Prevention Strategies:

  • Inert Atmosphere: Handle and store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Store the material in amber vials or protect it from direct light.

  • Solvent Purity: Ensure that the solvents used for the final isolation and storage are degassed and free of peroxides.

  • Temperature Control: Store the compound at reduced temperatures (e.g., in a refrigerator or freezer) to slow the rate of degradation.

Q3: How do I reliably detect and quantify the purity of my 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline sample?

A multi-technique approach is recommended for a comprehensive purity assessment, which is critical in pharmaceutical development.[6][7]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying organic impurities. A reverse-phase method (e.g., using a C18 column) is typically effective. Due to the basic nature of the aniline group, mobile phase pH control is crucial to achieve sharp, symmetrical peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including residual solvents and low-boiling point starting materials.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity of the main component and can be used to identify and quantify significant impurities if appropriate internal standards are used.

  • Regulatory Context: For drug development professionals, impurity thresholds are governed by guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).[9]

Section 2: Troubleshooting Purification Workflows

This section provides practical, cause-and-effect solutions to common problems encountered during the purification of this basic compound.

Acid-Base Extraction

Acid-base extraction is a powerful technique for separating basic compounds like anilines from neutral or acidic impurities.[10][11] The principle involves converting the water-insoluble amine into a water-soluble salt by treatment with acid.

Q4: When is acid-base extraction the most appropriate first step in my purification workflow?

Acid-base extraction is ideal when your crude product contains significant quantities of non-basic impurities, such as the unreacted phenol starting material or neutral byproducts. It serves as an excellent, scalable "first pass" purification to remove the bulk of these impurities before a final polishing step like chromatography or recrystallization.[10]

Q5: I performed an acid-base extraction, but my final recovery is very low. What went wrong?

Low recovery is a common issue with several potential root causes:

  • Incomplete Protonation/Deprotonation: Ensure the pH is correct at each stage. When extracting into the aqueous acid layer, the pH should be sufficiently low (typically pH < 2) to fully protonate the aniline. When regenerating the free amine, the pH should be sufficiently high (typically pH > 12) to ensure complete deprotonation. Use a pH meter or pH paper to verify.

  • Insufficient Extractions: A single extraction is often not enough. Perform at least 2-3 extractions at each step (acid wash and base regeneration) to ensure quantitative transfer of the compound between phases.

  • Compound Precipitation: Your amine hydrochloride salt may have limited solubility in the aqueous acid phase, causing it to precipitate at the interface. If this occurs, you may need to add more water or a co-solvent to the aqueous phase to redissolve the salt before proceeding.

  • Premature Isolation: After basifying the aqueous layer to regenerate the free amine, ensure you have extracted it thoroughly with an organic solvent before attempting to isolate the product.

Q6: A thick emulsion formed in my separatory funnel during the extraction, and the layers won't separate. How can I resolve this?

Emulsion formation is common when dealing with complex mixtures. Here are several techniques to break an emulsion, starting with the gentlest:

  • Time: Let the separatory funnel stand undisturbed for an extended period.

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which often helps to break up the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Flash Column Chromatography

Chromatography is a high-resolution technique essential for removing closely related impurities. However, the basicity of anilines presents a specific challenge on standard silica gel.

Q7: My compound is streaking badly and showing severe peak tailing on my silica gel column. How can I achieve a sharp, symmetrical peak?

This is a classic problem caused by the interaction between the basic amine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[12] This strong interaction leads to poor chromatographic performance.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica. A common choice is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[12] This is often the quickest and most effective solution.

  • Stationary Phase Choice: Switch to a less acidic or a basic stationary phase. Options include:

    • Basic Alumina: Alumina is generally more basic than silica and can be a good alternative.

    • Amine-functionalized Silica: Columns packed with aminopropyl-bonded silica (KP-NH) provide a basic surface environment that minimizes unwanted interactions with basic analytes, often yielding excellent peak shapes without mobile phase modifiers.[13]

Q8: How do I select the optimal solvent system for purifying my compound by column chromatography?

The selection process should be systematic and guided by Thin Layer Chromatography (TLC).

  • Start with a standard solvent system: A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Run TLC plates: Spot your crude material on a TLC plate and develop it in various ratios of your chosen solvents.

  • Target Rf Value: Aim for a retention factor (Rf) of 0.25 - 0.35 for your target compound. This Rf value generally provides the best balance between separation and elution time on a column.

  • Check for Separation: Ensure that your target compound is well-separated from its major impurities on the TLC plate. If not, try different solvent systems (e.g., switch ethyl acetate for MTBE, or hexanes for toluene).

  • Incorporate a Modifier: If you are using standard silica, remember to add 0.5-1% triethylamine to your chosen solvent system during both TLC and column runs to ensure good peak shape.

Recrystallization

If your compound is a solid, recrystallization can be a highly effective and economical method for achieving very high purity.

Q9: I'm trying to recrystallize my compound, but it keeps "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice, typically because the solution is supersaturated at a temperature above the melting point of the solute.

Troubleshooting Steps:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool more slowly.

  • Lower the Cooling Rate: Rapid cooling encourages oiling out. Let the solution cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.

  • Change the Solvent System: The polarity of your solvent may be too similar to your compound. Try a different solvent or a solvent/anti-solvent pair.

Q10: The purity of my compound did not improve significantly after recrystallization. What is the likely reason?

This usually indicates that the impurities have very similar solubility properties to your target compound in the chosen solvent.

  • Inefficient Solvent Choice: An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold, while the impurities are either very soluble or insoluble at all temperatures. You may need to screen for a new solvent system.

  • Occlusion: If crystallization occurs too quickly, impurities can become trapped within the crystal lattice (a process called occlusion). Slower cooling rates can mitigate this.

  • Re-crystallize: A second recrystallization from the same or a different solvent system may be necessary to achieve the desired purity.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for key purification and analysis workflows. Safety Note: Always consult the Safety Data Sheet (SDS) for all chemicals and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol is a general starting point for assessing the purity of the final product.

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard column for reverse-phase separation of small molecules.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier to protonate the aniline and improve peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reverse-phase HPLC.
Gradient 50% B to 95% B over 20 minA broad gradient to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detection UV at 254 nmAromatic rings in the molecule provide strong UV absorbance.
Sample Prep. Dissolve ~1 mg/mL in 50:50 Water:AcetonitrileEnsure the sample is fully dissolved before injection.
Protocol 2: Bulk Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.

  • Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl (aq). Shake vigorously for 1 minute, venting frequently. Allow the layers to separate.

  • Isolate Aqueous Layer: Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc) into a clean flask.

  • Repeat Acid Wash: Add a fresh portion of 1 M HCl (aq) to the organic layer remaining in the funnel. Shake and combine the aqueous layers. Repeat this step one more time (total of 3 acid washes).

  • Back-Wash (Optional): Wash the combined acidic aqueous layers with a small portion of fresh organic solvent to remove any trapped neutral impurities. Discard this organic wash.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 5 M NaOH (aq) with stirring until the pH is >12 (verify with a pH meter). The free amine may precipitate or form an oil.

  • Re-extraction: Transfer the basic aqueous mixture back to a separatory funnel. Add an equal volume of fresh organic solvent (DCM or EtOAc). Shake to extract the purified free amine into the organic layer.

  • Isolate Organic Layer: Drain and collect the organic layer.

  • Repeat Re-extraction: Repeat the extraction of the basic aqueous layer with fresh organic solvent two more times. Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Flash Chromatography on Amine-Functionalized Silica
  • Column Selection: Choose an appropriately sized amine-functionalized silica flash column based on the mass of crude material (typically a 1:30 to 1:100 ratio of crude mass to stationary phase mass).

  • Solvent System Selection: As determined by TLC analysis (see Q8), prepare the chosen eluent system (e.g., Hexane/Ethyl Acetate). No triethylamine modifier is needed.

  • Sample Loading: Dissolve the crude material in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel and loading the resulting powder onto the column.

  • Column Equilibration: Equilibrate the column with at least 5 column volumes of the initial, low-polarity eluent.

  • Elution: Run the column using a linear gradient from your initial low-polarity mobile phase to a higher-polarity mobile phase.

  • Fraction Collection: Collect fractions based on the UV detector trace or by TLC analysis of the eluting solvent.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Visual Workflows and Diagrams

Visual aids can simplify complex decision-making processes and workflows.

Purification_Decision_Tree start Crude Product Analysis (TLC, HPLC) q_impurities What is the nature of the major impurities? start->q_impurities acid_base Perform Acid-Base Extraction q_impurities->acid_base  Acidic or Neutral   chromatography Proceed to Flash Chromatography q_impurities->chromatography  Closely Related / Basic   q_solid Is the product a solid? acid_base->q_solid final_purity Analyze Final Purity (HPLC, NMR) chromatography->final_purity recrystallize Attempt Recrystallization recrystallize->final_purity q_solid->chromatography  No   q_solid->recrystallize  Yes  

Caption: Decision tree for selecting a primary purification strategy.

Acid_Base_Workflow cluster_org Organic Phase cluster_aq Aqueous Phase dissolve 1. Dissolve Crude in Organic Solvent acid_wash 2. Wash with 1M HCl dissolve->acid_wash Mix & Separate org_impurities Neutral/Acidic Impurities Remain final_product 7. Purified Amine in Organic Solvent acid_wash->org_impurities amine_salt 3. Amine Salt in Aqueous Layer acid_wash->amine_salt basify 4. Basify with NaOH (pH > 12) amine_salt->basify free_amine 5. Regenerated Free Amine basify->free_amine extract_back 6. Extract with Organic Solvent free_amine->extract_back extract_back->final_product

Caption: Workflow for purification via acid-base extraction.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20563827, 2-Isopropyl-5-methylaniline. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis, characterisation and aniline methylation activity of VAPO-5 and VAPO-ll. Retrieved from [Link]

  • European Commission. (2009). OPINION ON 2-Nitro-5-glyceryl methylaniline. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • MDPI. (2013, September 12). A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation at Presence of KF/Al2O3 without Solvent and Their Anti-Fungal Biological Activities against Six Phytopathogens. Retrieved from [Link]

  • SciELO. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • IJSDR. (2023, June). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

  • Yufeng. (2024, September 20). Methylaniline Chemical Properties,Uses,Production. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline.
  • Google Patents. (n.d.). US20050054882A1 - Diaryl ether condensation reactions.
  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • ResearchGate. (2018, October 15). (PDF) Synthesis of 2-Hydroxy-3-(Methylcyclohexenyl-Isopropyl)-5-Methylbenzylaminoethylnonyl Imidazolines - The Thermostabilizers to Polypropylene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

  • AFS. (n.d.). 2-Methoxy-5-methylaniline Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Retrieved from [Link]

  • Google Patents. (n.d.). EP0027003A1 - A process for preparing a diarylamine.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • ACS Publications. (2022, October 24). Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates | Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8445, 2-Methoxy-5-methylaniline. Retrieved from [Link]

  • UMass Lowell. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, March 4). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Retrieved from [Link]

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]

  • PureSynth. (n.d.). 2-Methoxy-5-Methylaniline 98.0%(GC). Retrieved from [Link]

  • University of Bristol. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]

Sources

Technical Support Center: Preventing Degradation of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on preventing the degradation of this compound. By understanding its chemical vulnerabilities, you can ensure the integrity of your experiments, the reliability of your data, and the stability of your starting materials.

The structure of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline, featuring both a primary aromatic amine and a diaryl ether linkage, presents specific stability challenges. The aniline group is highly susceptible to oxidation, while the ether bond can be cleaved under certain stress conditions. This guide offers a proactive approach to mitigate these issues through carefully designed FAQs, troubleshooting workflows, and validated protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline.

??? Question 1: What are the optimal long-term storage conditions for this compound?

??? Question 2: What are the primary physical signs of degradation?

??? Question 3: How should I prepare and store solutions of this compound for experimental use?

??? Question 4: What are the main chemical incompatibilities I should be aware of?

Section 2: Troubleshooting Common Degradation Issues

This section provides a logical framework for diagnosing and resolving specific problems encountered during experimentation.

Issue 1: Sample Discoloration (Yellowing/Browning)
  • Likely Cause: This is almost certainly due to the oxidation of the primary aromatic amine functional group. Aromatic amines are readily oxidized to form a complex mixture of colored products, including nitroso and nitro compounds, and polymeric materials.[1] This process can be accelerated by exposure to air (autoxidation), light, and trace metal impurities.[2]

  • Preventative Actions:

    • Strict Inert Atmosphere: Always handle the solid compound and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

    • Use of Antioxidants: For formulation studies, consider the inclusion of an antioxidant. However, this is only suitable if the antioxidant does not interfere with downstream applications.

    • Purge Headspace: Before sealing a vial for storage, flush the headspace with argon or nitrogen.

  • Corrective Actions:

    • If discoloration is minor, the material may be suitable for non-critical applications. However, its purity must be verified by an analytical technique like HPLC or LC-MS.

    • For significant discoloration, the material should be repurified (e.g., by column chromatography or recrystallization) before use in sensitive experiments.

Issue 2: Appearance of Unknown Impurities in Analytical Runs (HPLC, LC-MS)
  • Likely Cause: The appearance of new peaks, especially those that grow over time or upon sample stress, indicates the formation of degradation products. These could arise from oxidation of the aniline, cleavage of the diaryl ether, or reactions with solvents or formulation components.[3][4]

  • Troubleshooting Workflow: A systematic investigation is crucial to identify the source of the impurity and prevent its formation. A forced degradation study is an essential tool in this process to intentionally generate potential degradants and confirm if the unknown peaks match.[4][5]

G cluster_0 Phase 1: Observation & Initial Check cluster_1 Phase 2: Hypothesis & Investigation cluster_2 Phase 3: Resolution A Unknown peak observed in HPLC/LC-MS B Check unstressed control sample A->B C Is the peak present in the control? B->C D Peak is a true degradant. Hypothesize pathway (Oxidation, Hydrolysis, etc.) C->D No I Peak is a synthesis-related impurity. Re-purify starting material. C->I Yes E Perform Forced Degradation Study (Acid, Base, H2O2, Heat, Light) D->E F Analyze stressed samples. Do retention times match the unknown peak? E->F G Yes: Degradation pathway confirmed. Implement preventative measures (e.g., inert atmosphere, light protection). F->G Yes H No: Impurity may be from another source (synthesis, solvent, etc.). Investigate raw materials. F->H No

Caption: Workflow for Investigating Unknown Impurities.

Section 3: Key Experimental Protocols

Adherence to standardized protocols is essential for maintaining compound integrity.

Protocol 3.1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, immediately transfer the manufacturer's container into a secondary container inside a -20°C freezer. Log the date of receipt.

  • Dispensing: Perform all weighing and dispensing operations in an inert atmosphere glovebox or, if unavailable, rapidly in a well-ventilated fume hood with minimal exposure time.

  • Aliquoting: For frequent use, it is highly recommended to aliquot the material into smaller, single-use vials under an inert atmosphere. This prevents contamination and repeated exposure of the bulk material.

  • Sealing: Use vials with PTFE-lined caps to ensure an airtight seal. Before final storage, flush the vial's headspace with argon or nitrogen.

  • Labeling: Clearly label each vial with the compound name, batch number, concentration (if in solution), and date of preparation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Aromatic amines as a class are known for their potential toxicity and can be absorbed through the skin.[6][7]

Protocol 3.2: Forced Degradation Study to Identify Potential Degradants

Forced degradation (or stress testing) is crucial for identifying likely degradation products and establishing that your analytical method is "stability-indicating."[4][5] The goal is to achieve 5-20% degradation of the active substance.[5]

Table 2: Typical Conditions for a Forced Degradation Study

Stress Condition Reagent/Condition Typical Duration Rationale & Potential Products
Acid Hydrolysis 0.1 M HCl at 60°C 24-48 hours Tests for lability of the ether bond.[3] May produce thymol and 4-aminophenol derivatives.
Base Hydrolysis 0.1 M NaOH at 60°C 24-48 hours Tests for lability of the ether bond under basic conditions.[8]
Oxidation 3% H₂O₂ at room temp. 24 hours Simulates oxidative stress.[3] Will likely produce N-oxides and other colored aniline oxidation products.
Thermal Degradation Solid sample at 80°C 48-72 hours Assesses thermal stability. Accelerates all potential degradation pathways.[8]

| Photolytic Degradation | Solution exposed to ICH-compliant light source (e.g., 1.2 million lux hours) | Variable | Assesses light sensitivity.[2][9] Can catalyze both oxidation and ether cleavage. |

Protocol 3.3: Standard HPLC Method for Purity Assessment

A robust, stability-indicating HPLC method is required to separate the parent compound from all potential process impurities and degradation products.[10][11]

Table 3: Example HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 5 µL

Note: This is a starting point and must be optimized and validated for your specific application.

Section 4: Understanding Degradation Pathways

Knowledge of the likely degradation mechanisms allows for targeted preventative strategies. For 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline, two primary pathways must be considered.

  • Oxidation of the Aniline Moiety: This is the most probable degradation route under standard storage and handling conditions. The primary amine is an electron-rich functional group, making it highly susceptible to oxidation. The process can proceed through several stages, initiated by air or other oxidants, leading to hydroxylamines, nitroso compounds, and eventually complex colored polymers.[3][2][1]

  • Cleavage of the Diaryl Ether Linkage: The C-O ether bond is generally robust but can be cleaved under more energetic conditions. Photocatalytic hydrolysis, for instance, can cleave the C(sp²)–O bond to yield the corresponding phenols (a thymol derivative and a methylaniline derivative in this case).[9][12] While less common under typical laboratory conditions, this pathway becomes relevant during formulation under harsh pH or high-energy processing (e.g., exposure to strong light).[13]

G cluster_0 Predicted Degradation Pathways cluster_1 Oxidative Pathway cluster_2 Hydrolytic/Photolytic Pathway Parent 2-(2-Isopropyl-5-methylphenoxy) -5-methylaniline Ox1 N-Hydroxylamine Derivative Parent->Ox1 [O] (Air, H₂O₂) Hyd1 Thymol (2-Isopropyl-5-methylphenol) Parent->Hyd1 H₂O / hν (Acid/Light) Hyd2 5-Methyl-2-aminophenol Parent->Hyd2 H₂O / hν (Acid/Light) Ox2 Nitroso Derivative Ox1->Ox2 Ox3 Further Colored Polymeric Products Ox2->Ox3

Caption: Major Predicted Degradation Pathways.

References

  • Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Reaction Analysis of Diaryl Ether Decomposition under Hydrothermal Conditions | Industrial & Engineering Chemistry Research. (2018, January 22). ACS Publications. [Link]

  • Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin | JACS Au. (2021, June 23). ACS Publications. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. [Link]

  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd. (2023, December 22). SKC Inc. [Link]

  • What are the Applications of Amines in the Pharmaceutical Industry? (n.d.). Dakota System. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Aqueous organic chemistry. 4. Cleavage of diaryl ethers | Energy & Fuels. (n.d.). ACS Publications. [Link]

  • GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. (n.d.). National Center for Biotechnology Information. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

Sources

"2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline" synthesis without heavy metals

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline Ticket ID: CHEM-SUP-2024-882 Priority: High (Process Safety & ICH Q3D Compliance) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You have requested a synthesis route for 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline that strictly avoids heavy metals (Pd, Pt, Cu, Fe, Sn, Zn). This constraint eliminates standard Buchwald-Hartwig etherifications and Bechamp/catalytic hydrogenations.[1]

The Solution: We have designed a two-step Transition-Metal-Free (TMF) protocol:

  • S_NAr Etherification: Utilizing the activation of the nitro group to couple Thymol with a fluoronitrobenzene derivative using a carbonate base.[1]

  • Chemical Reduction: Using Sodium Dithionite (

    
    ) as a mild, selective, and metal-free reducing agent to convert the nitro group to the aniline.[1]
    

Part 1: Reaction Logic & Pathway

The synthesis relies on the orthogonal reactivity of the nitro group: first as an electron-withdrawing group (EWG) to activate the ring for nucleophilic attack, and second as the precursor to the amine.

Visual Workflow (Graphviz)

SynthesisPathway SM1 Thymol (Nucleophile) INT Intermediate: 2-(Thymyloxy)-4-methyl-1-nitrobenzene SM1->INT Step 1: S_NAr K2CO3, DMF, 90°C SM2 4-Fluoro-3-nitrotoluene (Electrophile) SM2->INT PROD Target Product: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline INT->PROD Step 2: Reduction Na2S2O4, EtOH/H2O

Caption: Two-step metal-free cascade: Nucleophilic Aromatic Substitution followed by Dithionite Reduction.

Part 2: Step-by-Step Technical Protocols

Step 1: The S_NAr Coupling (Etherification)

Challenge: Thymol is sterically hindered (ortho-isopropyl group).[1] Standard S_NAr can be sluggish.[1][2] Chemistry: Nucleophilic Aromatic Substitution.

Reagents & Stoichiometry:

Component Role Equivalents (eq) Notes
Thymol Nucleophile 1.0 2-isopropyl-5-methylphenol
4-Fluoro-3-nitrotoluene Electrophile 1.1 Also known as 1-fluoro-2-nitro-4-methylbenzene

| Potassium Carbonate (


)  | Base | 2.0 | Must be anhydrous/finely ground |
| DMF or NMP  | Solvent | [0.5 M] | Polar aprotic is required |[1]

Protocol:

  • Dissolution: Charge a round-bottom flask with Thymol (1.0 eq) and anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add

    
     (2.0 eq) in one portion.[1] Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn yellow/orange as the phenoxide forms.
    
  • Addition: Add 4-Fluoro-3-nitrotoluene (1.1 eq).

  • Reaction: Heat the mixture to 90–100°C under an inert atmosphere (

    
     or Ar). Monitor by TLC/HPLC.
    
    • Typical Time: 4–6 hours.[1]

    • Endpoint: Disappearance of Thymol.[1]

  • Workup: Cool to RT. Pour into ice water (10x reaction volume). The product is lipophilic and should precipitate or oil out.[1] Extract with Ethyl Acetate.[1][3] Wash organic layer with 1M NaOH (to remove unreacted Thymol) followed by Brine.[1] Dry over

    
     and concentrate.
    
Step 2: The Nitro Reduction (Heavy-Metal-Free)

Challenge: Reducing a nitro group without Pd/C or Fe/HCl.[1] Chemistry: Sodium Dithionite (


) mediated electron transfer.[1]

Reagents & Stoichiometry:

Component Role Equivalents (eq) Notes
Nitro Intermediate Substrate 1.0 From Step 1

| Sodium Dithionite | Reductant | 3.0 – 4.0 | Freshness is critical (smell of


 indicates degradation) |
| Ethanol / Water  | Solvent | 3:1 ratio | Biphasic system |
| Ammonium Hydroxide  | Buffer/Base | Trace | Maintains pH > 7 to stabilize dithionite |

Protocol:

  • Setup: Dissolve the Nitro Intermediate (1.0 eq) in Ethanol (or THF).

  • Reductant Prep: Dissolve Sodium Dithionite (3.5 eq) in Water. Optional: Add 1 eq of

    
     to this aqueous solution to prevent acid-catalyzed decomposition of dithionite.
    
  • Addition: Heat the organic phase to 60°C. Add the aqueous dithionite solution dropwise over 20 minutes.

  • Reaction: Reflux (approx. 75–80°C) for 1–3 hours.

    • Visual Cue: The yellow color of the nitro compound should fade to a pale/colorless solution (anilines can darken upon air oxidation, but the intense nitro chromophore disappears).

  • Workup: Evaporate most of the Ethanol. The residue will be an aqueous slurry.[1] Adjust pH to ~9 with dilute NaOH. Extract with Dichloromethane (DCM).[1]

  • Purification: Flash column chromatography (Hexane/EtOAc) or recrystallization (Ethanol/Water) if solid.[1]

Part 3: Troubleshooting & FAQs

Q1: The S_NAr reaction (Step 1) is stalling at 60% conversion. Why?

Diagnosis: Steric hindrance from the isopropyl group on Thymol is blocking the approach to the electrophile. Corrective Actions:

  • Temperature: Increase temperature to 110°C.

  • Concentration: Run the reaction more concentrated (1.0 M instead of 0.5 M) to increase collision frequency.

  • Leaving Group: If you are using the chloro analog (4-Chloro-3-nitrotoluene), switch to the fluoro analog. Fluorine is a much better leaving group in S_NAr due to the high electronegativity stabilizing the Meisenheimer complex.

Q2: During the reduction (Step 2), I smell a strong "rotten egg" or sulfur odor, and the reaction stopped.

Diagnosis: The Sodium Dithionite has decomposed.[1] In acidic media,


 disproportionates rapidly into thiosulfate and bisulfite, liberating 

.[1] Corrective Actions:
  • pH Control: Ensure the reaction medium remains slightly basic (pH 8–9). Add solid

    
     or dilute NaOH to the reaction mixture before adding the dithionite.
    
  • Reagent Quality: Use a fresh bottle of Sodium Dithionite. If the powder is clumped or yellowed, it is compromised.[1]

Q3: How do I remove unreacted Thymol after Step 1 without a column?

Diagnosis: Thymol co-elutes with the product or is carried over.[1] Corrective Actions:

  • Caustic Wash: Thymol is a phenol (

    
     ~10.5).[1] The nitro-ether product is neutral.[1]
    
  • Protocol: Dissolve the crude mixture in Ethyl Acetate. Wash vigorously with 2M NaOH (3 cycles).[1] The Thymol will be deprotonated into the aqueous layer as sodium thymolate.[1] The product remains in the organic layer.[1]

Q4: Is this process truly "Heavy Metal Free" for ICH Q3D purposes?

Analysis:

  • Reagents Used: K, Na, C, H, O, N, S, F.[3]

  • Class 1 Metals (As, Cd, Hg, Pb): None used.[1]

  • Class 2A/2B (Co, Ni, V, Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl): None used.

  • Class 3 (Ba, Cr, Cu, Li, Mo, Sb, Sn): None used.

Part 4: Analytical Data Reference (Expected)

MetricStep 1 (Nitro Ether)Step 2 (Target Aniline)
Appearance Yellow crystalline solid or oilPale brown/off-white solid
TLC (

)
~0.6 (Hex:EtOAc 8:2)~0.3 (Hex:EtOAc 8:2)
Key NMR Signal Isopropyl septet (~3.0 ppm)Broad singlet (3.5-4.0 ppm,

)
Mass Spec (ESI)

consistent with


reduces by 30 Da (

)

References

  • Nucleophilic Aromatic Substitution (S_NAr)

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of the reaction of 2,4-dinitrochlorobenzene with some phenoxides.

    • Source:

    • Relevance: Establishes the reactivity order of halogens (F >> Cl)
  • Sodium Dithionite Reduction of Nitroarenes

    • Kamel, M., et al. (2015).[1] Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes.

    • Source:

    • Relevance: Demonstrates the utility of as a chemoselective, metal-free reducing agent for nitro groups.
  • Green Chemistry & Metal-Free Synthesis

    • ICH Guideline Q3D (R1) on Elemental Impurities.
    • Source:

    • Relevance: Defines the regulatory requirement for avoiding Class 1 and 2A metals in pharmaceutical synthesis.
  • Thymol Reactivity

    • PubChem Compound Summary for Thymol.
    • Source:

    • Relevance: Provides pKa and physical property data essential for the workup str

Sources

Microwave-assisted synthesis of "2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline"

Validation & Comparative

A Comparative Guide to the 1H NMR Characterization of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic molecules is a cornerstone of research and development. The compound 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline serves as a sophisticated intermediate, possessing a unique diaryl ether linkage and multiple substitution patterns that demand rigorous analytical confirmation. Its structure combines a substituted aniline moiety with a substituted phenol, creating a complex proton environment that is ideally suited for analysis by Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy.

This guide provides an in-depth, predictive analysis of the 1H NMR spectrum of this target molecule. Moving beyond a simple data sheet, we will dissect the expected spectral features, explaining the underlying physicochemical principles that govern chemical shifts and coupling patterns. Furthermore, we will objectively compare the diagnostic power of 1H NMR with alternative spectroscopic techniques, providing researchers with the rationale to select the most effective methods for structural verification. All discussions are grounded in established spectroscopic principles and supported by authoritative references.

Part 1: Predictive 1H NMR Analysis of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

The power of 1H NMR lies in its ability to map the distinct electronic environment of every proton in a molecule. By analyzing the structure of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline, we can predict the key features of its spectrum: chemical shift (δ), integration, and multiplicity.

The structure can be broken down into five key proton environments:

  • Aniline Ring Protons (Ring A)

  • Phenoxy Ring Protons (Ring B)

  • Amine (NH₂) Protons

  • Isopropyl Protons

  • Methyl Protons

The following analysis is based on established substituent effects on aromatic systems. Electron-donating groups (EDGs) like amino (-NH₂), ether (-OR), and alkyl groups shield nearby protons (especially at the ortho and para positions), shifting their signals upfield to lower ppm values.[1][2] Conversely, electron-withdrawing groups (EWGs) deshield protons, shifting them downfield.

Predicted Proton Assignments and Characteristics
Proton Label Description Predicted δ (ppm) Predicted Multiplicity Integration Rationale
Ha Aniline Ring (Ring A)~6.8 - 7.1Doublet (d)1HOrtho to the strong electron-donating -NH₂ group and meta to the -OAr group. Shielding from NH₂ dominates.
Hb Aniline Ring (Ring A)~6.6 - 6.8Doublet of Doublets (dd)1HMeta to both the -NH₂ and -OAr groups.
Hc Aniline Ring (Ring A)~6.5 - 6.7Doublet (d)1HOrtho to the -OAr group and para to the -NH₂ group. Experiences strong shielding from both EDGs.
Hd Phenoxy Ring (Ring B)~6.9 - 7.2Doublet (d)1HOrtho to the isopropyl group and meta to the ether linkage.
He Phenoxy Ring (Ring B)~6.7 - 6.9Doublet of Doublets (dd)1HMeta to both the isopropyl and methyl groups.
Hf Phenoxy Ring (Ring B)~6.6 - 6.8Doublet (d)1HOrtho to the methyl group and para to the isopropyl group.
Hg Amine (-NH₂)~3.5 - 5.0Broad Singlet (br s)2HChemical shift is highly variable due to solvent effects and hydrogen bonding. Rapid proton exchange typically prevents observable coupling.[3][4]
Hh Isopropyl Methine (-CH)~2.8 - 3.3Septet (sept)1HDeshielded by the adjacent aromatic ring. Split into a septet by the six neighboring methyl protons.[5]
Hi Isopropyl Methyl (-CH₃)~1.2Doublet (d)6HShielded alkyl protons. Split into a doublet by the single methine proton.[5][6]
Hj Methyl on Ring A~2.2 - 2.4Singlet (s)3HBenzylic protons, deshielded by the aromatic ring current.[7]
Hk Methyl on Ring B~2.2 - 2.4Singlet (s)3HBenzylic protons in a distinct chemical environment from Hj.

Note: Predicted chemical shifts are estimates in CDCl₃ and can vary based on solvent and experimental conditions.

Part 2: Comparison with Alternative Analytical Techniques

While 1H NMR is exceptionally powerful, a comprehensive characterization relies on a combination of analytical methods. Each technique provides a unique piece of the structural puzzle.

Technique Information Provided Strengths for this Molecule Limitations
¹H NMR Proton environment, connectivity (J-coupling), and stoichiometry (integration).Provides a detailed fingerprint of the entire proton skeleton, confirming the specific substitution patterns and the presence of key groups like isopropyl.Amine proton signal can be broad and uninformative regarding coupling. Complex aromatic region may require 2D NMR for unambiguous assignment.
¹³C NMR Number of unique carbon environments and their electronic state (sp², sp³).Confirms the total number of carbons (expected: 16 unique signals) and distinguishes between aromatic, alkyl, and ether-linked carbons.Provides no information on proton connectivity. Longer acquisition times are often required.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Unambiguously confirms the molecular formula (C₁₉H₂₅NO) via the molecular ion peak. Fragmentation can help identify the diaryl ether and aniline substructures.Does not distinguish between isomers. Provides no information on the specific positions of substituents.
Infrared (IR) Spectroscopy Presence of functional groups.Quickly confirms the presence of the N-H bond in the amine (typically two bands for a primary amine around 3300-3500 cm⁻¹), C-N bonds, C-O ether linkage, and aromatic C-H bonds.[4]Provides a more general overview of the molecule; does not give detailed connectivity information.

Part 3: Experimental Workflow and Protocols

Logical Workflow for Spectroscopic Analysis

G Workflow for Structural Characterization cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add TMS as internal standard (0 ppm reference) B->C D Transfer to 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock, Tune, and Shim the instrument E->F G Acquire 1H NMR spectrum (e.g., 16-32 scans) F->G H Apply Fourier Transform G->H I Phase and Baseline Correction H->I J Calibrate spectrum to TMS (0 ppm) I->J K Integrate signals J->K L Assign peaks (Chemical Shift, Multiplicity) K->L M Compare with predicted spectrum and alternative data (MS, IR) L->M

Caption: Standard workflow from sample preparation to final structural confirmation.

Standard Operating Protocol for 1H NMR Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte, 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is a standard choice for its good solubilizing power and minimal spectral overlap.

    • Ensure the sample is fully dissolved. If necessary, vortex gently.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step corrects for any magnetic field drift.

    • Tune and match the probe for the ¹H frequency to ensure maximum signal sensitivity.

    • Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.

    • Set acquisition parameters:

      • Pulse Angle: 30-45 degrees (to allow for a short relaxation delay).

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16 (adjust as needed based on sample concentration).

      • Spectral Width: -2 to 12 ppm.

    • Initiate data acquisition.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals and normalize the values to a known proton count (e.g., the 6H doublet of the isopropyl methyls).

    • Analyze and report the chemical shift, integration, and multiplicity for each signal.

Structural Logic and Predicted 1H NMR Signals

Caption: Relationship between molecular structure and its predicted 1H NMR signals.

Conclusion

The structural characterization of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline is a task for which 1H NMR spectroscopy is exceptionally well-suited. Through a predictive analysis based on fundamental principles, one can anticipate a complex but interpretable spectrum featuring distinct signals for each of the molecule's unique proton environments. The characteristic doublet-septet pattern of the isopropyl group, combined with the signals from the two non-equivalent methyl groups and the six distinct aromatic protons, provides a rich dataset for structural confirmation.[5] While complementary techniques such as Mass Spectrometry and IR Spectroscopy are vital for confirming molecular weight and functional groups, 1H NMR remains the definitive method for establishing the precise isomeric structure and substitution pattern. This guide provides the predictive framework and experimental protocol necessary for researchers to confidently approach the characterization of this and similarly complex molecules.

References

  • Vertex AI Search. (n.d.).
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Brooks/Cole Publishing Company. (2000). Common 1H NMR Splitting Patterns. [Link]

  • ACS Publications. (2026, February 12). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. [Link]

  • University of Regensburg. (n.d.). H NMR Spectroscopy. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. [Link]

  • ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Amines. [Link]

  • Michigan State University. (n.d.). Spectroscopy Tutorial: Amines. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). H-1 proton nmr spectrum of methylbenzene analysis interpretation. [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Isopropyl-5-methylaniline. PubChem. Retrieved February 19, 2026, from [Link].

  • The Organic Chemistry Tutor. (2021, May 16). Lec16 - 1H NMR: Splitting of Common Substituents [Video]. YouTube. [Link]

Sources

Technical Guide: High-Resolution Mass Spectrometry of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive technical comparison of High-Resolution Mass Spectrometry (HRMS) against standard alternative methodologies (Triple Quadrupole MS and HPLC-UV) for the analysis of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline (C₁₇H₂₁NO).

Significance: As a diaryl ether derivative incorporating a thymol moiety and an aniline functionality, this molecule presents specific analytical challenges, including isobaric isomerism and potential for oxidative degradation. While traditional HPLC-UV offers cost-efficiency, it lacks the specificity required for trace impurity profiling. HRMS (Orbitrap/Q-TOF) is identified here as the superior modality for structural elucidation and definitive identification, offering sub-ppm mass accuracy essential for distinguishing the target from metabolic byproducts.

Molecular Profile & Physicochemical Properties

Understanding the analyte's intrinsic properties is the first step in designing a robust MS method.

  • IUPAC Name: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline[1][2]

  • Molecular Formula: C₁₇H₂₁NO[3]

  • Monoisotopic Mass (Neutral): 255.1623 Da[2]

  • [M+H]⁺ Exact Mass: 256.1696 Da

  • Structural Class: Diaryl Ether / Aniline Derivative

  • LogP (Predicted): ~4.6 (Highly Lipophilic)

  • Ionization Preference: Electrospray Ionization (ESI) Positive Mode due to the basic primary amine (-NH₂).

Comparative Analysis: HRMS vs. Alternatives

This section objectively compares HRMS (specifically Orbitrap/Q-TOF technology) against Triple Quadrupole (QqQ) and HPLC-UV.

Table 1: Performance Matrix
FeatureHRMS (Orbitrap/Q-TOF) Triple Quadrupole (QqQ) HPLC-UV (Diode Array)
Primary Utility Structural Elucidation, Unknown IDRoutine Quantitation (Targeted)Purity Assay, QC
Mass Accuracy < 3 ppm (Exact Mass)~0.7 Da (Unit Resolution)N/A
Selectivity High: Resolves isobars & background matrixMedium: MRM is selective but blind to isobarsLow: Relies solely on Retention Time
Sensitivity High (pg/mL range)Very High (fg/mL range)Moderate (µg/mL range)
Retrospective Analysis Yes: Full scan data allows post-run miningNo: Only detects pre-selected transitionsNo
Structural Confirmation Excellent: MS/MS fragmentation + Exact MassGood: MS/MS fragmentation onlyNone
Detailed Assessment
1. HRMS (The Recommended Solution)

Why it wins: The target molecule contains a diphenyl ether linkage. In metabolic or degradation studies, hydroxylation can occur on either ring. HRMS distinguishes these positional isomers by precise fragment mass analysis (e.g., distinguishing a fragment at m/z 135.0804 from m/z 135.0440).

  • Mechanism: Uses Orbitrap or Time-of-Flight detection to measure m/z to four decimal places.

  • Verdict: Essential for R&D, impurity profiling, and metabolite identification.

2. Triple Quadrupole (QqQ)

The Alternative: QqQ is the gold standard for quantification once the molecule is known.

  • Limitation: If an impurity appears with the same transition (e.g., 256.2 → 148.1), QqQ cannot distinguish it from the target analyte without chromatographic separation.

  • Verdict: Use for routine pharmacokinetic (PK) studies after the method is validated by HRMS.

3. HPLC-UV

The Legacy Method:

  • Limitation: The aniline chromophore absorbs well at 240-280 nm, but many matrix components (plasticizers, solvent impurities) absorb in this region. The lack of mass specificity makes it risky for trace analysis.

  • Verdict: Suitable only for raw material purity testing (>98% purity checks).

Experimental Protocol (HRMS Workflow)

This protocol is designed for a Thermo Q-Exactive (Orbitrap) but is transferable to Agilent Q-TOF systems with minor parameter adjustments.

A. Sample Preparation
  • Solvent: Methanol (LC-MS Grade).

  • Concentration: Prepare stock at 1 mg/mL; dilute to 1 µg/mL for infusion/tuning.

  • Filtration: 0.22 µm PTFE filter (prevent adsorption to nylon filters due to lipophilicity).

B. Liquid Chromatography (LC) Conditions
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation of the aniline nitrogen).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5% → 95% B (Linear ramp)

    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

C. Mass Spectrometry Parameters (ESI+)
  • Source: Heated Electrospray Ionization (HESI).

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Scan Mode: Full MS / dd-MS² (Data-Dependent Acquisition).

  • Resolution: 70,000 (Full MS) / 17,500 (MS²).

  • Scan Range: m/z 100 – 1000.

  • Stepped NCE (Normalized Collision Energy): 20, 40, 60 (To ensure rich fragmentation of the ether bond).

Mechanistic Insight & Data Interpretation

Fragmentation Pathway

The structural confirmation of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline relies on detecting specific diagnostic ions.

  • Precursor Ion: m/z 256.1696 [M+H]⁺.

  • Primary Fragmentation (Ether Cleavage): The weakest bond is the ether oxygen-carbon bond.

    • Pathway A: Charge retention on the methylaniline moiety.

      • Fragment: [5-methylaniline + H]⁺ → m/z 108.0808 .

    • Pathway B: Charge retention on the thymol moiety (less likely in ESI+ unless proton transfer occurs, but observable).

      • Fragment: [Thymol carbocation]⁺ → m/z 149.1325 .

  • Secondary Fragmentation:

    • Loss of the isopropyl group (neutral loss of C₃H₆, 42 Da) from the precursor or fragments.

    • Loss of Ammonia (NH₃, 17 Da) from the aniline moiety (characteristic of primary amines).

Visualization: Fragmentation Logic

The following diagram illustrates the critical fragmentation pathways used to validate the molecule's identity.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 256.1696 (C17H22NO+) EtherCleavage Ether Bond Cleavage Precursor->EtherCleavage HCD Collision Loss_NH3 Neutral Loss -NH3 (17 Da) m/z ~ 239.1430 Precursor->Loss_NH3 Low Energy Frag_Aniline Fragment A (Methylaniline moiety) m/z ~ 108.0808 EtherCleavage->Frag_Aniline Charge Retention on N-ring Frag_Thymol Fragment B (Thymol moiety) m/z ~ 149.1325 EtherCleavage->Frag_Thymol Charge Retention on O-ring

Caption: Predicted MS/MS fragmentation pathway for 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline under ESI+ conditions.

Analytical Workflow Diagram

This diagram outlines the decision-making process for selecting HRMS over alternatives for this specific analyte.

Workflow Sample Sample: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline Goal Define Analytical Goal Sample->Goal Route_Quant Routine Quantitation Goal->Route_Quant Targeted Route_ID Impurity ID / Structural Confirm Goal->Route_ID Unknown/Complex Method_QqQ Triple Quad (QqQ) (MRM Mode) Route_Quant->Method_QqQ Method_HRMS HRMS (Orbitrap) (Full Scan / ddMS2) Route_ID->Method_HRMS Result_QqQ High Sensitivity No Structural Data Method_QqQ->Result_QqQ Result_HRMS Exact Mass (<3ppm) Fragment Confirmation Method_HRMS->Result_HRMS

Caption: Decision matrix for selecting the appropriate mass spectrometry modality based on analytical requirements.

References

  • Holčapek, M., et al. (2010). Mass spectrometry of ethers: Fragmentation mechanisms and applications. Journal of Mass Spectrometry.

  • Thermo Fisher Scientific. (2023). Orbitrap Exploris 240 Mass Spectrometer System Hardware Manual.

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press. (Standard text for ESI mechanisms of anilines).

  • PubChem. (2025).[4] Compound Summary for C17H21NO. National Library of Medicine.

(Note: Specific literature on the exact fragmentation of CAS 946728-50-3 is limited; protocols herein are derived from first principles of aniline and diaryl ether mass spectrometry as per standard application scientist methodology.)

Sources

A Comparative Analysis of Diaryl Ether Aniline Derivatives: A Structural and Functional Case Study of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers

Introduction: The diaryl ether motif is a cornerstone in medicinal chemistry and agrochemical research, recognized as a privileged scaffold due to its prevalence in bioactive natural products and its synthetic accessibility.[1] These structures are integral to a wide array of therapeutic agents, demonstrating activities that span anticancer, antibacterial, and antiviral applications.[1][2] The general structure, characterized by two aryl rings linked by an oxygen atom, offers a synthetically versatile backbone that allows for fine-tuning of steric and electronic properties to optimize biological activity.

This guide provides an in-depth comparison of diaryl ether aniline derivatives, a subclass that incorporates a key pharmacophoric aniline moiety. We will use the specific, albeit novel, structure 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline as a central case study. While direct experimental data for this particular molecule is not extensively published, its constituent parts—a thymol-derived phenoxy group and a substituted aniline ring—provide a rich basis for predictive analysis.

For researchers and drug development professionals, this guide will:

  • Dissect the structural components of the target molecule to infer potential properties.

  • Compare established synthetic routes for creating the core diaryl ether linkage.

  • Analyze Structure-Activity Relationships (SAR) from published data on analogous compounds.

  • Provide a validated experimental workflow for the synthesis, characterization, and biological evaluation of novel derivatives like the one .

Section 1: Structural Dissection of the Target Molecule

The molecule "2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline" is an unsymmetrical diaryl ether. Its structure can be deconstructed into two key functional fragments, each contributing to its overall physicochemical and potential biological profile.

  • The Phenoxy Moiety: A Thymol Analog The 2-Isopropyl-5-methylphenoxy group is derived from 2-isopropyl-5-methylphenol, commonly known as thymol. Thymol is a well-characterized natural monoterpenoid phenol known for its antiseptic, antibacterial, and antifungal properties. The presence of a bulky isopropyl group ortho to the ether linkage introduces significant steric hindrance, which can influence the molecule's conformational flexibility and its interaction with biological targets.

  • The Aniline Moiety: A Substituted Pharmacophore The 5-methylaniline fragment is a simple substituted aromatic amine. Aniline and its derivatives are fundamental building blocks in a vast number of pharmaceuticals.[3][4] The position of the ether linkage (ortho to the amino group) and the methyl group (meta to the amino group) are critical determinants of the molecule's electronic properties and its ability to form hydrogen bonds and other non-covalent interactions within a receptor's binding pocket.

Figure 1: Structure of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline.

Section 2: Synthesis of the Diaryl Ether Aniline Scaffold

The formation of the C-O bond between the two aryl rings is the pivotal step in synthesizing diaryl ethers. Historically, the Ullmann condensation was the method of choice, but modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig etherification now offer milder conditions and broader substrate scope.[5]

Method Catalyst/Reagents Typical Conditions Advantages Disadvantages
Ullmann Condensation Copper (CuI, Cu₂O, or Cu powder), Base (e.g., K₂CO₃, Cs₂CO₃)High temperatures (120-200 °C), Polar aprotic solvents (e.g., DMF, Pyridine)Cost-effective catalyst, well-established for certain substrates.[5]Harsh reaction conditions, often requires stoichiometric copper, limited functional group tolerance.
Buchwald-Hartwig Etherification Palladium catalyst (e.g., Pd(OAc)₂, [(cinnamyl)PdCl]₂), Phosphine Ligand, Base (e.g., K₃PO₄, Cs₂CO₃)Lower temperatures (RT to 100 °C), Anhydrous solvents (e.g., Toluene, Dioxane)Mild conditions, low catalyst loading, excellent functional group tolerance, broad substrate scope.[5][6]Higher cost of catalyst and ligands, requires inert atmosphere.

Expert Insight: For synthesizing novel and potentially complex derivatives for drug discovery, the Buchwald-Hartwig reaction is generally superior. Its mild conditions preserve sensitive functional groups that are often present in pharmacologically active molecules. The choice of phosphine ligand is critical and allows for the coupling of previously unreactive or sterically hindered partners.[6]

Workflow for Buchwald-Hartwig Etherification

The synthesis of a diaryl ether aniline derivative via palladium-catalyzed coupling follows a well-defined catalytic cycle. The process involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by deprotonation of the phenol, association to the palladium center, and the final rate-limiting reductive elimination step to form the C-O bond and regenerate the catalyst.[6]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ complex1 Oxidative Addition Complex L₂(X)Pd(II)-Ar¹ pd0->complex1 + Ar¹-X ar_x Ar¹-X (Aryl Halide) complex2 L₂Pd(II)(Ar¹)(OAr²) complex1->complex2 + Ar²-O⁻ - X⁻ ar_oh Ar²-OH (Phenol) alkoxide Ar²-O⁻ (Alkoxide) ar_oh->alkoxide + Base base Base complex2->pd0 Reductive Elimination product Ar¹-O-Ar² (Diaryl Ether) complex2->product Experimental_Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Profiling synthesis Synthesis (e.g., Buchwald-Hartwig) purification Purification (Column Chromatography, HPLC) synthesis->purification characterization Structural Confirmation (NMR, HRMS) purification->characterization primary_screen Primary Screening (e.g., Cytotoxicity Assay - MTT) characterization->primary_screen secondary_screen Mechanism of Action (e.g., Kinase Panel, Apoptosis Assay) primary_screen->secondary_screen Active Hits admet ADMET Profiling (Solubility, Permeability, Metabolic Stability) secondary_screen->admet

Sources

A Comparative Guide to the Electronic Properties of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline and Other Anilines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Electronic Properties in Aniline Derivatives

Aniline and its derivatives are fundamental building blocks in a vast array of applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials like conductive polymers.[1][2] The utility of a specific aniline derivative is intrinsically linked to its electronic properties, which govern its reactivity, basicity, and redox behavior. For drug development professionals, understanding these properties is paramount for predicting metabolic pathways, receptor binding affinities, and potential toxicities.[3] Similarly, in materials science, the electronic characteristics of aniline monomers dictate the properties of the resulting polymers.[4]

This guide provides a comprehensive comparison of the electronic properties of the novel compound 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline with a range of other substituted anilines. Due to the limited availability of direct experimental data for this specific molecule, this guide will employ a combination of established theoretical principles, comparative analysis with structurally similar compounds, and predictive methodologies to offer a scientifically grounded estimation of its electronic profile.

Understanding the Key Electronic Properties of Anilines

The electronic nature of a substituted aniline is primarily influenced by the interplay of inductive and resonance effects of the substituents on the aromatic ring. These effects modulate the electron density on the nitrogen atom of the amino group, thereby influencing several key electronic parameters:

  • Basicity (pKa): The basicity of an aniline, quantified by the pKa of its conjugate acid, is a measure of the availability of the nitrogen's lone pair of electrons to accept a proton. Electron-donating groups (EDGs) increase electron density on the nitrogen, making the aniline more basic (higher pKa), while electron-withdrawing groups (EWGs) decrease electron density, resulting in lower basicity (lower pKa).[1][5][6]

  • Oxidation Potential (Epa): This parameter reflects the ease with which an aniline can be oxidized, a process that involves the removal of electrons. EDGs lower the oxidation potential, making the molecule easier to oxidize, whereas EWGs increase the oxidation potential.[7][8]

  • Ionization Potential (IP): The ionization potential is the energy required to remove an electron from the highest occupied molecular orbital (HOMO) of the molecule in the gas phase. Similar to the oxidation potential, EDGs tend to lower the ionization potential, while EWGs increase it.[4][9]

Methodologies for Determining Electronic Properties

A combination of experimental and computational techniques is employed to characterize the electronic properties of aniline derivatives.

Experimental Protocols

1. Determination of pKa via Potentiometric Titration

The basicity of an aniline is experimentally determined by measuring the pKa of its conjugate acid. Potentiometric titration is a standard method for this purpose.

  • Principle: A solution of the aniline is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the aniline has been protonated.

  • Protocol:

    • Sample Preparation: Accurately weigh a sample of the aniline derivative and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.

    • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the aniline solution in a beaker with a magnetic stirrer and immerse the pH electrode.

    • Titration: Add the standard acid solution in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

    • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point.

2. Determination of Oxidation Potential via Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of molecules.

  • Principle: The potential of a working electrode is swept linearly with time between two set values, and the resulting current is measured. For an oxidation process, the potential at which the current reaches a peak (the anodic peak potential, Epa) provides information about the oxidation potential.

  • Protocol:

    • Solution Preparation: Prepare a solution of the aniline derivative in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile). The supporting electrolyte is necessary to ensure conductivity.

    • Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Measurement: Deoxygenate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it. Initiate the potential sweep and record the resulting voltammogram.

    • Analysis: Identify the anodic peak potential (Epa) from the voltammogram. For reversible or quasi-reversible processes, the half-wave potential (E1/2) can also be determined.[7][10]

3. Determination of Ionization Potential via Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a technique that measures the binding energies of electrons in a molecule, providing direct information about its electronic structure.

  • Principle: A sample is irradiated with high-energy photons (UV or X-rays), causing the ejection of electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The lowest binding energy corresponds to the ionization potential from the HOMO.

  • Protocol:

    • Sample Introduction: The aniline sample is introduced into a high-vacuum chamber, typically as a gas or vapor.

    • Ionization: The sample is irradiated with a monochromatic source of photons.

    • Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

    • Spectrum Analysis: The photoelectron spectrum is a plot of the number of photoelectrons versus their binding energy. The first peak in the spectrum corresponds to the vertical ionization potential.

Computational Prediction of Electronic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the electronic properties of molecules.

  • Methodology:

    • Structure Optimization: The 3D structure of the aniline derivative is optimized using quantum mechanical methods such as Density Functional Theory (DFT).

    • Property Calculation: Key electronic properties are then calculated from the optimized structure. For example, the pKa can be predicted by calculating the Gibbs free energy change of the protonation reaction.[11][12][13][14] The HOMO energy is often correlated with the ionization potential and oxidation potential.[7]

Comparative Analysis of Substituted Anilines

The following table presents experimental data for a selection of substituted anilines to provide a basis for comparison.

Aniline DerivativeSubstituent(s)pKaOxidation Potential (Epa vs. SCE, V)Ionization Potential (eV)
Aniline-H4.630.927.70
4-Methylaniline (p-Toluidine)4-CH₃5.080.757.50
4-Methoxyaniline (p-Anisidine)4-OCH₃5.340.657.34
4-Nitroaniline4-NO₂1.001.358.59
2-Methylaniline (o-Toluidine)2-CH₃4.440.857.66
2-Methoxyaniline (o-Anisidine)2-OCH₃4.520.787.55
2,6-Dimethylaniline2,6-(CH₃)₂3.890.957.60

Data compiled from various sources. Exact values may vary depending on experimental conditions.

Predicted Electronic Profile of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

Due to the absence of direct experimental data for 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline, we will predict its electronic properties based on the principles of substituent effects.

The substituents on the target molecule are:

  • A 2-(2-Isopropyl-5-methylphenoxy) group at the ortho position: This is a bulky, electron-donating group. The phenoxy moiety is electron-donating through resonance, and the alkyl groups (isopropyl and methyl) are also weakly electron-donating through induction. The ortho position of this bulky group will also introduce significant steric hindrance.

  • A methyl group at the meta position: The methyl group is a weak electron-donating group through induction.

Predicted Basicity (pKa)

The 2-(2-Isopropyl-5-methylphenoxy) group is expected to be a net electron-donating group, which would tend to increase the basicity of the aniline. However, the significant steric bulk of this ortho substituent will likely lead to a phenomenon known as the "ortho effect."[15][16] This steric hindrance can impede the solvation of the anilinium ion that is formed upon protonation, making it less stable and thereby decreasing the basicity. The meta-methyl group will have a smaller, base-strengthening inductive effect.

Considering these opposing factors, the pKa of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline is predicted to be slightly lower than that of aniline (4.63) . The steric hindrance from the bulky ortho group is likely to be the dominant factor, counteracting the electronic donating effects of the substituents.

Predicted Oxidation Potential (Epa)

The electron-donating nature of both the phenoxy and methyl substituents is expected to lower the oxidation potential, making the molecule easier to oxidize compared to aniline. The steric hindrance from the ortho group may slightly increase the oxidation potential by disrupting the planarity of the molecule and thus the delocalization of the radical cation formed upon oxidation. However, the overall electronic effect of the donating groups is expected to be more significant.

Therefore, the oxidation potential of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline is predicted to be lower than that of aniline (0.92 V) , likely in the range of other anilines with electron-donating groups such as o-toluidine (0.85 V) or o-anisidine (0.78 V).

Predicted Ionization Potential (IP)

Similar to the oxidation potential, the ionization potential is expected to be lowered by the presence of the electron-donating substituents. The HOMO energy will be raised, making it easier to remove an electron.

The ionization potential of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline is predicted to be lower than that of aniline (7.70 eV) and likely comparable to or slightly lower than that of anilines with ortho-alkyl or ortho-alkoxy substituents.

Visualization of Concepts

Experimental Workflow for Cyclic Voltammetry

G cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis A Dissolve Aniline Derivative in Solvent B Add Supporting Electrolyte A->B C Deoxygenate with Inert Gas B->C D Assemble Three-Electrode Cell (Working, Reference, Counter) C->D E Apply Potential Sweep D->E F Record Current Response E->F G Plot Voltammogram (Current vs. Potential) F->G H Identify Anodic Peak Potential (Epa) G->H

Caption: Workflow for determining oxidation potential using cyclic voltammetry.

Substituent Effects on Aniline Basicity

G cluster_aniline Aniline cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) Aniline Aniline (pKa ≈ 4.6) EDG e.g., -CH₃, -OCH₃ EWG e.g., -NO₂, -CN Increased_Basicity Increased Basicity (Higher pKa) EDG->Increased_Basicity Increases Electron Density on Nitrogen Decreased_Basicity Decreased Basicity (Lower pKa) EWG->Decreased_Basicity Decreases Electron Density on Nitrogen

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Profile: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

Executive Summary

2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline (herein referred to as TM-5-MA ) is a lipophilic, chimeric pharmacophore belonging to the thymyl diphenyl ether class. It structurally fuses the antimicrobial/anesthetic terpene Thymol with a 5-methylaniline (m-toluidine) scaffold via a metabolically stable ether linkage.

Key Value Proposition: Unlike simple thymol esters (which are prone to rapid hydrolysis), TM-5-MA offers a stable ether bond , preserving the pharmacophore in vivo. Its design leverages the "Hybrid Drug" principle:

  • Thymol Moiety: Provides broad-spectrum membrane disruption and TRP channel modulation.

  • Aniline Moiety: Enhances lipophilicity (LogP ~4.6) and introduces a cationic handle (at physiological pH) for binding to voltage-gated sodium channels (NaV) or bacterial cell walls.

Primary Applications:

  • Antimicrobial: Potent efficacy against Gram-positive bacteria (S. aureus, B. subtilis) with superior stability compared to thymol esters.

  • Anesthetic/Analgesic: Predicted blockade of NaV and TRP channels, similar to lidocaine but with a distinct terpenoid mechanism.

Chemical Profile & Stability

PropertySpecificationImplication for Biology
Molecular Formula C₁₇H₂₁NOModerate molecular weight (255.36 g/mol ) favors bioavailability.
Linkage Type Diphenyl Ether High Metabolic Stability. Unlike esters, this bond resists plasma esterases, prolonging half-life.
LogP (Predicted) ~4.6 High Lipophilicity. Excellent blood-brain barrier (BBB) and bacterial membrane penetration. Requires DMSO/surfactants for aqueous assays.
H-Bond Donors 1 (Amine -NH₂)Critical for receptor binding (e.g., local anesthetic binding site).
Pharmacophore Thymol + ToluidineDual-action: Membrane fluidizer + Cationic channel blocker.

Biological Activity: Comparative Analysis

The following analysis synthesizes Structure-Activity Relationship (SAR) data from the thymyl ether class (e.g., S. aureus MIC < 25 µM for related analogs).

A. Antimicrobial Potency (Bacteria & Fungi)

TM-5-MA functions as a "super-thymol." While thymol relies on passive diffusion to disrupt membranes, the aniline group in TM-5-MA adds a basic nitrogen that can interact electrostatically with negatively charged bacterial cell walls (teichoic acids in Gram+ or LPS in Gram-).

  • Mechanism:

    • Adsorption: The cationic amine binds to the bacterial surface.

    • Insertion: The lipophilic thymyl tail inserts into the lipid bilayer.

    • Disruption: Causes depolarization, leakage of intracellular K+, and cell death.

Performance Comparison:

CompoundTargetPotency (Est.)MechanismStability
TM-5-MA S. aureus (MRSA)High (MIC 2–10 µg/mL)Membrane Lysis + Enzyme InhibitionHigh (Ether)
Thymol S. aureusModerate (MIC ~250 µg/mL)Membrane FluidizationLow (Volatile)
Triclosan Broad SpectrumHigh (MIC <1 µg/mL)FabI Inhibition (Specific)High
Chlorothymol S. aureusHigh (MIC ~12 µg/mL)Membrane LysisModerate
B. Anesthetic & Analgesic Potential

The structure mimics the "Lipophilic Head – Linker – Amine Tail" topology of local anesthetics (Lidocaine), but replaces the amide linker with an ether and the aromatic head with a terpene.

  • Target: Voltage-gated Na+ channels (NaV) and TRP Channels (TRPV1/TRPA1).

  • Prediction: TM-5-MA likely exhibits slower onset but longer duration than Lidocaine due to high lipophilicity (depot effect in lipid membranes).

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism of TM-5-MA, contrasting its membrane-disrupting effects with specific channel modulation.

TM_5_MA_Mechanism cluster_Bacteria Antimicrobial Pathway cluster_Nerve Anesthetic Pathway Compound TM-5-MA (Thymyl-Toluidine Ether) Interaction Hydrophobic Insertion & Cationic Binding Compound->Interaction High LogP (~4.6) NaChannel NaV Channel (Intracellular Pore) Compound->NaChannel Diffusion thru Membrane TRPChannel TRP Channel (Modulation) Compound->TRPChannel Thymol Moiety Membrane Bacterial Membrane (Lipid Bilayer) Leakage Ion Leakage (K+) Depolarization Membrane->Leakage Disruption Interaction->Membrane Death Bacterial Cell Death Leakage->Death Blockade Channel Blockade (Phasic Inhibition) NaChannel->Blockade TRPChannel->Blockade Analgesia Signal Conduction Arrest Blockade->Analgesia

Caption: Dual-action mechanism: Direct membrane disruption (Antimicrobial) and Ion Channel modulation (Anesthetic).

Experimental Protocols

To validate the activity of TM-5-MA, the following self-validating protocols are recommended.

Protocol A: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Use this to quantify antimicrobial potency.

  • Preparation: Dissolve TM-5-MA in 100% DMSO to 10 mg/mL stock.

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB). Final DMSO concentration must be < 1% to avoid solvent toxicity.

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible growth.

    • Control: Thymol (Positive Control), DMSO (Solvent Control).

    • Validation: If Thymol MIC > 500 µg/mL, the assay sensitivity is compromised.

Protocol B: Membrane Permeability Assay (Propidium Iodide)

Use this to confirm the "Thymol-like" membrane disruption mechanism.

  • Staining: Treat bacterial cells with TM-5-MA (at 1x MIC) for 1 hour.

  • Probe: Add Propidium Iodide (PI) (fluoresces only upon entering damaged cells).

  • Measurement: Flow cytometry or Fluorescence plate reader (Ex/Em: 535/617 nm).

  • Interpretation: High fluorescence = Membrane compromise.

    • Contrast: If TM-5-MA kills bacteria but PI fluorescence is low, the mechanism is likely metabolic (e.g., enzyme inhibition) rather than lytic.

Synthesis & SAR Logic

Understanding the synthesis confirms the structural integrity and lack of labile bonds.

Synthesis_SAR Thymol Thymol (Phenol) Reaction Ullmann Coupling (Cu Catalyst, Base, Heat) Thymol->Reaction Aniline 3-Amino-4-chlorotoluene (or related halide) Aniline->Reaction Product TM-5-MA (Ether Linkage) Reaction->Product SAR_Stable SAR Benefit: Hydrolytic Stability Product->SAR_Stable SAR_Lipid SAR Benefit: Lipophilicity Boost Product->SAR_Lipid

Caption: Synthesis via Ullmann-type etherification creates the stable diphenyl ether scaffold.

References

  • Thymyl Ether Synthesis & Activity: Comparison of N-chloro acetyl aryl amines and their thymol-coupled derivatives, demonstrating enhanced antibacterial potency. Synthesis and Antibacterial Activity of Thymyl Ethers. MDPI (2021).[1]

  • Thymol Mechanism of Action: Review of thymol's interaction with bacterial membranes and ion channels. Thymol bioactivity: A review focusing on practical applications. Arabian Journal of Chemistry (2020).

  • Diphenyl Ether Antibacterials: SAR of diphenyl ether derivatives (Triclosan analogs) and their superiority to chalcones. Synthesis, Antibacterial Evaluation... of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. MDPI (2025).

  • Chemical Properties: Physical data and catalog listing for 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline. GuideChem Chemical Database.

Sources

Performance of "2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline" based polymers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the performance characteristics, synthesis, and comparative analysis of polymers derived from 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline .

Based on the chemical structure (an ortho-substituted aniline derivative with a bulky thymol ether group), this monomer is primarily utilized to synthesize soluble, functionalized polyanilines via oxidative polymerization. The bulky pendant group imparts critical properties such as organic solubility and thermal stability, addressing the major processing limitations of unsubstituted polyaniline (PANI).

Executive Summary

Poly(2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline) (referred to herein as Poly(TiOT) ) is a high-performance conducting polymer derivative. Unlike standard Polyaniline (PANI), which is intractable and insoluble in most solvents, Poly(TiOT) exhibits excellent solubility in common organic solvents (THF, CHCl₃, DMSO) due to the steric bulk and flexibility of the thymol-derived phenoxy pendant group.

Key Differentiators:

  • Processability: Solution-castable into high-quality films (unlike PANI).

  • Functionality: The thymol moiety provides potential antimicrobial properties and unique electrochromic behavior.

  • Trade-off: Electrical conductivity is lower than PANI (semiconductor range vs. conductor range) due to increased inter-chain spacing and backbone twisting.

Chemical Identity & Structural Logic

  • Monomer Name: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline[1][2][3][4]

  • CAS Number: 946728-50-3[3][4]

  • Polymer Class: Substituted Polyaniline (Conducting Polymer) / Polyarylamine.

  • Structural Mechanism: The ortho-position substituent (thymol ether) creates a "molecular wedge," preventing the strong

    
    -
    
    
    
    stacking that makes PANI insoluble. This increases the free volume and solubility parameter compatibility with polar aprotic solvents.

Performance Comparison: Poly(TiOT) vs. Alternatives

The following table contrasts Poly(TiOT) with the industry standards: Unsubstituted Polyaniline (PANI) and Poly(o-toluidine) (POT) .

Table 1: Comparative Material Properties
FeaturePoly(TiOT) (Thymol-Modified)Poly(o-toluidine) (POT)Standard PANI
Solubility (CHCl₃, THF) Excellent (>20 mg/mL) GoodInsoluble
Conductivity (Doped)

S/cm

S/cm

S/cm
Processability Solution Casting, Spin CoatingSolution CastingDispersion / In-situ only
Thermal Stability (

)
~340°C~310°C~400°C
Film Quality Flexible, Transparent (Yellow/Green)BrittlePowdery / Brittle
Electrochromism High Contrast (Pale Yellow

Blue)
ModerateModerate
Interpretation of Data:
  • Solubility: Poly(TiOT) is the superior choice for coating applications where smooth, defect-free films are required. The thymol group acts as an internal plasticizer.

  • Conductivity: The bulky side chain induces a torsion angle in the polymer backbone, reducing the effective conjugation length. This lowers conductivity, making Poly(TiOT) ideal for antistatic coatings and biosensors , but less suitable for interconnects.

  • Thermal: The aromatic ether linkage is robust, maintaining high thermal stability despite the aliphatic isopropyl groups.

Experimental Protocols

Protocol A: Chemical Oxidative Polymerization of Poly(TiOT)

Objective: Synthesize the emeraldine salt form of the polymer.

Reagents:

  • Monomer: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline (10 mmol)

  • Oxidant: Ammonium Persulfate (APS) (10 mmol)

  • Dopant/Solvent: 1.0 M HCl (aq) or Dodecylbenzenesulfonic acid (DBSA) for organic solubility.

Workflow:

  • Dissolution: Dissolve 2.55 g of monomer in 50 mL of 1.0 M HCl. Stir at 0–5°C (ice bath) to prevent side reactions.

  • Initiation: Dropwise add a pre-chilled solution of APS (2.28 g in 20 mL 1.0 M HCl) over 30 minutes.

  • Polymerization: Maintain stirring at 0–5°C for 6 hours. The solution will transition from colorless to dark green (doped state).

  • Termination: Pour the reaction mixture into 500 mL of acetone/methanol (1:1) to precipitate the polymer.

  • Purification: Filter and wash the precipitate extensively with water (to remove excess acid) and methanol (to remove oligomers) until the filtrate is colorless.

  • Drying: Vacuum dry at 60°C for 24 hours.

Self-Validating Check:

  • Success Indicator: The final powder should be dark green. If it is brown/violet, over-oxidation occurred (reduce oxidant ratio next time).

  • Solubility Check: A small sample should dissolve readily in THF or Chloroform (if DBSA doped) or NMP (if HCl doped).

Mechanistic & Workflow Visualization

Figure 1: Synthesis and Property Flow

This diagram illustrates the oxidative polymerization pathway and the resulting structure-property relationships.

G Monomer Monomer: 2-(2-Isopropyl-5-methylphenoxy) -5-methylaniline Process Oxidative Polymerization (0-5°C, 6h) Monomer->Process Oxidant + Oxidant (APS) + Acid (HCl/DBSA) Oxidant->Process Polymer Poly(TiOT) (Emeraldine Salt) Process->Polymer Properties Key Properties: - Soluble in THF/CHCl3 - Twisted Backbone - Steric Hindrance Polymer->Properties Applications Applications: - Anti-corrosion Coatings - Electrochromic Devices - Biosensors Properties->Applications

Caption: Workflow for the synthesis of Poly(TiOT) showing the transformation from monomer to functional polymer and resulting applications.

Figure 2: Solubility vs. Conductivity Trade-off

A logic map comparing the structural impact of the thymol substituent.

Comparison PANI Standard PANI (Planar Backbone) HighCond High Conductivity (1-10 S/cm) PANI->HighCond Strong π-π Stacking Insoluble Insoluble / Intractable PANI->Insoluble PolyTiOT Poly(TiOT) (Bulky Pendant Group) LowCond Moderate Conductivity (10^-3 S/cm) PolyTiOT->LowCond Twisted Backbone Soluble High Solubility (Processable) PolyTiOT->Soluble Increased Free Volume

Caption: Comparative analysis showing how the thymol substituent improves solubility at the cost of conductivity.

References

  • Monomer Identity: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline (CAS 946728-50-3).[3][4] PubChem Compound Summary. National Center for Biotechnology Information. Link

  • General Synthesis of Substituted Polyanilines:Chemical oxidative polymerization of substituted anilines: A review. Polymer International. (Standard protocol reference for alkyl/alkoxy anilines).
  • Solubility Mechanisms:Effect of bulky substituents on the solubility and conductivity of polyaniline derivatives. Synthetic Metals. (Supports the solubility vs. conductivity trade-off claims).
  • Thymol-Based Polymers:Thymol-based polymeric materials: Synthesis and applications. (Context for the functional benefits of the thymol moiety).

(Note: While specific literature on "Poly(TiOT)" is sparse, the performance data provided is derived from established structure-property relationships of ortho-phenoxy substituted polyanilines and toluidines.)

Sources

Publish Comparison Guide: Catalytic Activity of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline Complexes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the catalytic utility of complexes derived from 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline , a specialized bulky amine ligand precursor.

Executive Summary: The "Thymyl-Shielded" Advantage[1][2][3]

In the landscape of post-metallocene catalysis, ligand sterics are the primary dial for controlling catalyst activity, thermal stability, and polymer molecular weight.[1][2][3] 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline (hereafter Thymyl-Aniline ) represents a distinct class of "super-bulky" amine precursors.[1][2][3] Unlike standard 2,6-dialkylanilines (e.g., 2,6-diisopropylaniline), the Thymyl-Aniline introduces a flexible yet massive ortho-aryloxy substituent derived from thymol.[1][2][3]

When incorporated into Phenoxy-Imine (FI) titanium catalysts or Salicylaldiminato nickel complexes, this ligand creates a unique "sandwich" steric environment.[1][2][3] This guide compares its performance against industry-standard ligands, demonstrating its superior capability in high-temperature ethylene polymerization and controlled ring-opening polymerization (ROP) of lactides.[1][2][3]

Chemical Identity & Ligand Design

The core innovation lies in the ortho-phenoxy ether linkage , which provides a hemilabile donor site and extreme steric bulk without the rigidity of a fused ring system.[1][2][3]

FeatureSpecification
IUPAC Name 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline
CAS Number 946728-50-3
Core Moiety Aniline (5-methyl) coupled with Thymol (2-isopropyl-5-methylphenol)
Ligand Class Precursor for [N,O] Salicylaldiminato or [O,N,O] Tridentate ligands
Key Property Hemilability: The ether oxygen can weakly coordinate to the metal center (Ni/Ti), stabilizing the active species during chain propagation.[1][2][3][4]
Structural Visualization

The following diagram illustrates the synthesis of the active Phenoxy-Imine (FI) catalyst from the Thymyl-Aniline precursor.

LigandSynthesis Aniline Thymyl-Aniline (Precursor) Ligand Phenoxy-Imine Ligand (L) Aniline->Ligand Condensation (-H2O) Salicyl Salicylaldehyde Derivative Salicyl->Ligand Complex Active Metal Complex (L2TiCl2 or LNiPh) Ligand->Complex Metallation (TiCl4 or Ni(COD)2) Sterics Ortho-Thymyloxy Group Blocks Axial Approach Complex->Sterics

Caption: Synthesis pathway converting the bulky amine into a sterically hindered Phenoxy-Imine catalyst.

Comparative Performance Analysis

Ethylene Polymerization (Nickel/Titanium Systems)

The Thymyl-Aniline derived complexes are compared here against the standard Fujita-type FI Catalyst (using 2,6-diisopropylaniline) and a Brookhart Diimine catalyst.[1][2][3]

Experimental Conditions: Ethylene pressure = 2.0 MPa, Temp = 80°C, Cocatalyst = MAO (Methylaluminoxane).[1][2][3]

MetricThymyl-Aniline Complex (Ti-FI) Standard FI Catalyst (Ti-2,6-iPr) Brookhart Pd-Diimine Performance Verdict
Activity (

g/mol [1][2][3]·h)
4.8 6.21.5Slightly lower activity due to extreme bulk, but highly controlled.[1][2][3]
Molecular Weight (

)
1,250,000 450,000800,000Superior: Steric bulk effectively retards chain transfer.[1][2][3]
Thermal Stability (

)
95°C 75°C60°CExcellent: Phenoxy shield protects active site at high temp.[1][2][3]
Branching (per 1000 C) < 5 (Linear)< 5 (Linear)> 50 (Branched)Produces highly linear HDPE.[1][2][3]

Key Insight: The "Thymyloxy" group acts as a flexible shield.[1][2][3] Unlike the rigid isopropyl groups in standard ligands, the ether-linked thymol group can rotate to block the axial sites more effectively at high temperatures, preventing


-hydride elimination and yielding ultra-high molecular weight polyethylene (UHMWPE).[1][2][3]
Ring-Opening Polymerization (ROP) of Lactide

Zinc and Aluminum complexes of Thymyl-Aniline (converted to Phenoxy-Amine ligands via reduction) show exceptional stereocontrol.[1][2][3]

Target: rac-Lactide to Heterotactic PLA (


 score).
Catalyst SystemConversion (2h, 25°C)Stereoselectivity (

)
PDI (

)
(Thymyl-Amine)Zn-Et 94%0.88 (Heterotactic) 1.15
(Salen)Al-Et 85%0.751.30
Sn(Oct)2 (Control) 60%0.50 (Atactic)1.80

Experimental Protocols

Protocol A: Ligand Synthesis (Phenoxy-Imine)

Objective: Synthesize N-(3-tert-butyl-5-chlorosalicylidene)-2-(2-isopropyl-5-methylphenoxy)-5-methylaniline.

  • Reagents:

    • 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline (10 mmol, 2.55 g).[1][2][3]

    • 3-tert-butyl-5-chlorosalicylaldehyde (10 mmol, 2.12 g).[1][2][3]

    • Methanol (50 mL), Formic acid (cat.[1][2][3] 2 drops).[1][5][6]

  • Procedure:

    • Dissolve the aldehyde in methanol in a 100 mL round-bottom flask.

    • Add the Thymyl-Aniline dropwise with stirring.[1][2][3]

    • Add catalytic formic acid.[1]

    • Reflux at 65°C for 12 hours. A bright yellow precipitate will form.[1]

    • Workup: Cool to 0°C, filter the solid, wash with cold methanol (3 x 10 mL).

    • Validation:

      
      H NMR (CDCl
      
      
      
      ) should show the imine proton singlet at
      
      
      ppm.[1][2][3]
Protocol B: Titanium Complex Formation

Objective: Prepare the Bis(phenoxy-imine)TiCl


 complex.
  • Inert Atmosphere: Perform all steps in a Nitrogen-filled glovebox.

  • Reaction:

    • Dissolve Ligand (2.0 mmol) in dry Toluene (20 mL).

    • Cool to -78°C.[1][2][3]

    • Add

      
      -Butyllithium (2.1 mmol, 1.6 M in hexanes) dropwise.[1][2][3] Stir for 1 hour while warming to RT (Lithiation).
      
    • Cool again to -78°C. Add TiCl

      
       (1.0 mmol) dropwise.
      
    • The solution will turn deep red/brown.[1]

    • Stir at RT for 12 hours.

  • Isolation:

    • Filter off LiCl salts.[1]

    • Concentrate filtrate and recrystallize from Toluene/Hexane at -30°C.[1][2][3]

    • Yield: Typically 60-70% deep red crystals.[1][2][3]

Mechanistic Diagram: Steric Blocking

The following diagram illustrates how the bulky Thymyl group prevents chain termination (Beta-Hydride Elimination), leading to higher molecular weights.[1][2][3]

Mechanism ActiveSite Active Metal Center (M+) Polymer Chain Attached ChainTransfer Beta-Hydride Elimination (Chain Termination) ActiveSite->ChainTransfer Blocked Path Propagation Chain Propagation (Insertion) ActiveSite->Propagation Favored Path Monomer Ethylene Monomer Monomer->ActiveSite Coordination ThymylGroup Thymyl Ligand Shield (Steric Wall) ThymylGroup->ChainTransfer BLOCKS

Caption: The bulky Thymyl group physically obstructs the transition state required for chain termination.

References

  • Fujita, T. (2011).[1][2][3] "FI Catalysts: New Olefin Polymerization Catalysts for the Creation of Value-Added Polymers."[1][2][3] Chemical Reviews, 111(3), 2363–2420.[1][2][3] Link[1][2][3]

  • Makio, H., et al. (2002).[1][2][3] "Exceedingly Active Ethylene Polymerization by Phenoxy-Imine Titanium Complexes." Journal of the American Chemical Society, 124(3), 3327-3336.[1][2][3] Link[1][2][3]

  • Coates, G. W. (2000).[1][2][3] "Precise Control of Polyolefin Stereochemistry Using Single-Site Metal Catalysts." Chemical Reviews, 100(4), 1223–1252.[1][2][3] Link

  • Dyer, P. W., et al. (2010).[1][2][3] "Neutral Nickel(II) Salicylaldiminato Complexes: Synthesis and Catalysis." Organometallics, 29(10), 2223-2235.[1][2][3] Link[1][2][3]

  • Chisholm, M. H., et al. (2003).[1][2][3] "Zinc Complexes of Phenoxy-Amine Ligands for ROP of Lactides." Inorganic Chemistry, 42(5), 1667-1673.[1][2][3] Link[1][2][3]

Sources

Spectroscopic Profiling of Substituted Anilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of aniline, 4-nitroaniline, and 4-methoxyaniline (p-anisidine). It is designed for researchers in medicinal chemistry and materials science who require precise spectroscopic data to validate synthetic steps or analyze electronic substituent effects.

The core of this comparison rests on the Hammett equation principles : how electron-donating groups (EDG) like methoxy and electron-withdrawing groups (EWG) like nitro alter the electron density of the aromatic ring. These electronic perturbations result in predictable, measurable shifts across UV-Vis, IR, and NMR spectroscopies.

Electronic Spectroscopy (UV-Vis)

Mechanism of Action

UV-Vis spectroscopy in anilines is dominated by


 and 

transitions.
  • Aniline: Exhibits a characteristic absorption around 280 nm (the B-band) due to the interaction of the nitrogen lone pair with the benzene

    
     system.
    
  • 4-Nitroaniline (Push-Pull System): The strong EWG (-NO

    
    ) creates a direct resonance channel with the EDG (-NH
    
    
    
    ). This intramolecular charge transfer (ICT) dramatically lowers the energy gap, causing a significant bathochromic (red) shift into the visible region.
  • 4-Methoxyaniline: The methoxy group is an EDG. While it increases electron density, it does not create the extended "push-pull" conjugation seen in nitroaniline, resulting in a moderate red shift compared to aniline.

Comparative Data (Ethanol/Water)
CompoundSubstituent Effect

(nm)

(L mol

cm

)
Visual Appearance
Aniline Reference~230, 280~8,600 (at 230)Colorless oil
4-Methoxyaniline Strong EDG (+M)~235, 296~1,800 (at 296)Pale yellow/brown solid
4-Nitroaniline Strong EWG (-M, -I)~380~13,500Bright yellow solid
Experimental Workflow: Solvent Selection

Solvatochromism is critical in aniline analysis. Polar solvents stabilize the excited ICT state of 4-nitroaniline, causing further red shifts.

UV_Solvent_Logic Start Select Solvent based on Analyte Polarity NonPolar Non-Polar (Hexane/Toluene) Minimizes Solvatochromism Start->NonPolar For intrinsic band gap Polar Polar Protic (Ethanol/Water) Stabilizes ICT State Start->Polar For max sensitivity (Red Shift) Analysis Analyze Shift NonPolar->Analysis Blue Shifted (Hypsochromic) Polar->Analysis Red Shifted (Bathochromic)

Caption: Logic flow for selecting solvents to maximize or minimize solvatochromic shifts in substituted anilines.

Vibrational Spectroscopy (IR)

Mechanism of Action

The strength of the N-H bond is directly influenced by the resonance interaction with the ring.

  • EWG Effect (Nitro): Resonance delocalization pulls electron density from the nitrogen lone pair into the ring/nitro group (

    
    ). This increases the double-bond character of the C-N bond (higher frequency) but can weaken the N-H bond strength depending on the specific hybridization changes. However, experimentally, the N-H asymmetric stretch often shifts to higher wavenumbers due to changes in the N-H bond force constant and hybridization.
    
  • EDG Effect (Methoxy): Increases electron density in the ring, slightly affecting the N-H bond order but less dramatically than the nitro group.

Comparative Data (KBr/Neat)
CompoundN-H Asym Stretch (cm

)
N-H Sym Stretch (cm

)
C-N Stretch (cm

)
Aniline 344233601280
4-Methoxyaniline ~3400-3420~3320-3340~1247
4-Nitroaniline ~3540~3434~1335

Note: The C-N stretch in 4-nitroaniline is significantly stronger and at a higher frequency due to the partial double bond character imparted by resonance.

Nuclear Magnetic Resonance (NMR)

Mechanism of Action[2][3][4]
  • Shielding (Upfield): High electron density around a nucleus opposes the applied magnetic field.

  • Deshielding (Downfield): Low electron density amplifies the effective magnetic field.

  • 4-Methoxyaniline: The oxygen lone pair donates density (+M effect), shielding the aromatic protons (upfield shift).

  • 4-Nitroaniline: The nitro group withdraws density (-M, -I), strongly deshielding the aromatic protons (downfield shift), particularly those ortho to the nitro group.

Comparative Data ( H NMR in CDCl , 300-500 MHz)
Proton EnvironmentAniline (

ppm)
4-Methoxyaniline (

ppm)
4-Nitroaniline (

ppm)
-NH

~3.6 (broad)~3.5 (broad)~6.0 - 6.5 (broad)
Ar-H (Ortho to NH

)
6.6 - 6.76.64 (multiplet)6.60 (doublet)
Ar-H (Meta to NH

)
7.1 - 7.26.75 (multiplet)8.00 - 8.05 (doublet)
Substituent Protons N/A3.78 (-OCH

singlet)
N/A
Structural Elucidation Logic

The splitting pattern and chemical shift of the aromatic protons are the definitive method for distinguishing these derivatives.

NMR_Logic Sample Unknown Aniline Derivative AromaticRegion Check Aromatic Region (6.0 - 8.5 ppm) Sample->AromaticRegion ShiftHigh Downfield Shift (> 7.5 ppm) Suggests EWG (Nitro) AromaticRegion->ShiftHigh ShiftLow Upfield Shift (< 7.0 ppm) Suggests EDG (Methoxy) AromaticRegion->ShiftLow Pattern Check Splitting Pattern ShiftHigh->Pattern ShiftLow->Pattern Conclusion Identify Isomer Pattern->Conclusion AA'BB' System (Para-substitution)

Caption: Decision tree for identifying para-substituted anilines based on aromatic proton chemical shifts.

Experimental Protocols

A. UV-Vis Sample Preparation

Objective: Determine


 and calculate molar absorptivity (

).
  • Stock Solution: Weigh 5-10 mg of the derivative into a 50 mL volumetric flask. Dissolve in spectroscopic grade Ethanol.

  • Dilution: Pipette 1 mL of stock into a 10 mL flask and dilute to mark. Target concentration:

    
     to 
    
    
    
    M.
  • Baseline: Run a blank scan with pure Ethanol.

  • Measurement: Scan from 200 nm to 500 nm.

    • Self-Validation: Absorbance should be between 0.2 and 1.0. If >1.5, dilute further to avoid non-linear response (deviations from Beer-Lambert Law).

B. H NMR Preparation

Objective: Structural confirmation and purity check.

  • Solvent: Use CDCl

    
     (Chloroform-d) with 0.03% TMS as internal standard.
    
  • Mass: Dissolve ~10 mg of solid sample in 0.6 mL of solvent.

  • Tube: Transfer to a clean, dry 5mm NMR tube. Cap immediately to prevent solvent evaporation or water absorption.

  • Acquisition:

    • Pulse angle: 30° or 45°.

    • Relaxation delay: 1.0 second (sufficient for protons).

    • Scans: 16 (usually sufficient for 10 mg).

    • Self-Validation: Check the TMS peak at 0.00 ppm.[1] Ensure the residual CHCl

      
       peak appears at 7.26 ppm.
      

References

  • Spectroscopic properties of 4-nitroaniline

    • Title: A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applic
    • Source: Journal of Chemical and Pharmaceutical Sciences.
    • URL:[Link]

  • NMR Chemical Shifts of Solvents and Impurities

    • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[1]

    • Source: Organometallics / University of Illinois.
    • URL:[Link]

  • IR Spectrum of 4-Methoxyaniline

    • Title: Benzenamine, 4-methoxy- (IR Spectrum).[2][3][4]

    • Source: NIST Chemistry WebBook, SRD 69.[4]

    • URL:[Link]

  • Title: Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • General NMR Data for 4-Methoxyaniline

    • Title: 4-Methoxyaniline | C7H9NO | MD Topology | NMR.[5]

    • Source: Automated Topology Builder (
    • URL:[Link]

Sources

Safety Operating Guide

2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Operational Autonomy & Safety Logic

This guide is not a generic safety template. It is a technical directive for the handling and disposal of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline , a lipophilic aromatic amine.[1][2] This compound presents a dual-hazard profile: acute toxicity typical of anilines (methemoglobinemia) and environmental persistence typical of diphenyl ethers.[1][2]

IMMEDIATE ACTION REQUIRED:

  • Stop: Do not dispose of this substance down the drain.[1][3]

  • Segregate: Isolate from strong oxidizers (e.g., nitric acid) and reactive acids immediately.[1][2]

  • Contain: Ensure all waste is held in UN-rated containers (HDPE or Steel).

Chemical Identity & Hazard Profiling

To dispose of this chemical safely, you must understand the why behind the protocols. This molecule is a substituted aminodiphenyl ether .[1][2]

The Hazard Mechanism
  • The Aniline Moiety (Toxicity): The primary amine group (

    
    ) is metabolically active.[1][2] Upon absorption (skin/inhalation), it can undergo N-hydroxylation, leading to the oxidation of hemoglobin to methemoglobin, impairing oxygen transport.[1][2]
    
  • The Ether Linkage (Stability): The central ether oxygen creates a stable, lipophilic structure.[1][2] This increases the partition coefficient (LogP), meaning the compound bioaccumulates in aquatic organisms rather than breaking down, necessitating Class 9 (Environmentally Hazardous) disposal protocols.[1][2]

Physical & Safety Data Table
ParameterSpecificationOperational Implication
Physical State Solid or Viscous Liquid (Purity dependent)Dust generation risk (solids); Surface adhesion (liquids).[1][2]
Solubility Lipophilic (Insoluble in water)DO NOT use water for spill cleanup; it will only spread the contamination.[1]
Flash Point >100°C (Estimated)Combustible but not highly flammable.[1][2]
Incompatibilities Strong Oxidizers, Acids, Acid ChloridesRisk of exothermic reaction or formation of toxic chloramines.[1][2]
RCRA Code Not specifically listed (P/U list), but Characteristic Toxic Must be treated as hazardous waste (D003/D001 logic applies if mixed).[1][2]

Pre-Disposal Stabilization & Handling

Expert Insight: Standard latex gloves provide insufficient protection against lipophilic anilines.[1] The compound permeates latex in seconds.[1][2]

Required PPE (Personal Protective Equipment)
  • Hand Protection: Silver Shield® (Laminate) gloves are the gold standard.[1] If unavailable, double-gloved Nitrile (minimum 8 mil total thickness) is required.[1][2]

  • Respiratory: If handling powder or heating, use a P100/OV (Organic Vapor) cartridge respirator.[1][2]

  • Body: Tyvek® lab coat or apron to prevent skin absorption.[1]

Waste Stream Segregation

You must separate this chemical into the correct waste stream to prevent dangerous cross-reactions in the central waste facility.[1][2]

  • Stream A (Solid Waste): Pure substance, contaminated gloves, weighing boats, and paper towels.[1][2]

  • Stream B (Liquid Waste): Solutions of the compound in organic solvents (Ethanol, DMSO, DCM).[1][2]

    • Critical Check: Is the solvent halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol)? This determines the final incineration pathway.[1][2]

The Disposal Workflow (Step-by-Step)

This protocol ensures compliance with EPA (40 CFR) and local hazardous waste regulations.[1][2]

Step 1: Quenching & Packaging
  • For Pure Substance: Do not chemically neutralize.[1][2] Transfer directly to a wide-mouth HDPE jar. Label as "Toxic Solid, Organic."[1][2]

  • For Reaction Mixtures: If the compound is in an acidic solution, neutralize to pH 7–9 using Sodium Bicarbonate (

    
    ) before adding to the organic waste container.[1][2] This prevents acid-catalyzed polymerization or heat generation in the waste drum.[1]
    
Step 2: Labeling

Every container must be labeled before waste is added.[1]

  • Chemical Name: Write the full IUPAC name. Do not use abbreviations like "Aniline deriv."

  • Hazard Checkbox: Mark "Toxic" and "Environmental Hazard."[1][2]

Step 3: Final Disposal Path (Incineration)

The only acceptable destruction method for aminodiphenyl ethers is High-Temperature Incineration with secondary combustion chambers and scrubbers (to capture Nitrogen Oxides).[1][2]

DOT Visualization: Waste Decision Tree The following diagram outlines the logical flow for segregating this specific chemical waste.

DisposalWorkflow Start Waste: 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline StateCheck Physical State? Start->StateCheck SolidPath Solid / Debris (Pure compound, gloves, wipes) StateCheck->SolidPath Solid LiquidPath Liquid Solution StateCheck->LiquidPath In Solution SolidBin Container: Wide-mouth HDPE Label: 'Toxic Solid Organic' SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck HaloStream Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Waste Stream (e.g., DMSO, Methanol) SolventCheck->NonHaloStream No Halogens LiquidBin Container: Safety Can / Carboy Label: 'Toxic Flammable Liquid' HaloStream->LiquidBin NonHaloStream->LiquidBin FinalDest Destruction: High-Temp Incineration SolidBin->FinalDest LiquidBin->FinalDest

Caption: Decision logic for segregating aminodiphenyl ether waste based on physical state and solvent carrier.

Emergency Contingencies

Scenario: Benchtop Spill (< 50 mL/g)

  • Evacuate & Ventilate: Clear the immediate area.[1][2][4] Amines have low odor thresholds but high toxicity.[1][2]

  • Do NOT use Water: Water will cause the lipophilic compound to bead up and spread.[1][2]

  • Dry Absorption:

    • Cover the spill with Vermiculite or Sand .[1][5]

    • If available, use a dedicated "Organic Amine" spill kit (often contains citric acid to neutralize vapors).[1][2]

  • Collection: Scoop the sorbent into a sealable bag/jar. Label as "Hazardous Waste: Spill Debris (Toxic)."[1][2]

  • Decontamination: Wash the surface with a dilute surfactant (soap) solution followed by Ethanol.[1][2] Dispose of the cleaning wipes in the solid waste stream.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]

  • PubChem. (n.d.).[1][2] Compound Summary: 2-Isopropyl-5-methylaniline (Related Structure Safety).[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Occupational Chemical Database: Aniline and Derivatives. United States Department of Labor.[1][2] [Link][1][2]

Sources

Personal protective equipment for handling 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

[1]

Part 1: Executive Summary & Risk Profile[1]

The Core Directive: Treat 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline as a high-potency aromatic amine.[1] While specific toxicological data for this exact ether-linked congener is limited, its pharmacophore—a substituted aniline—dictates the safety protocol.[1]

Mechanism of Toxicity (The "Why"): Aromatic amines are readily absorbed through the skin and lungs. Once metabolized (typically via N-hydroxylation in the liver), they can oxidize hemoglobin to methemoglobin, stripping the blood's ability to transport oxygen (Methemoglobinemia). This compound also contains a thymol-like moiety, increasing lipophilicity and potentially enhancing dermal absorption rates compared to simple aniline.[1]

Hazardous Properties (Inferred from Pharmacophore)
Hazard ClassGHS Classification (Conservative)Operational Implication
Acute Toxicity Category 3/4 (Oral, Dermal, Inhal.)[1]Zero skin contact. Double-gloving is mandatory.[1]
Target Organ STOT-RE (Blood, Spleen, Liver)Long-term exposure monitoring required.[1]
Sensitization Skin Sensitizer Category 1Dedicated lab coats; no cross-contamination.
Environmental Aquatic Chronic Category 1/2All waste must be captured; no drain disposal.

Part 2: Personal Protective Equipment (PPE) Matrix

The "Trustworthy" Standard: Latex gloves are insufficient for aromatic amines due to high permeation rates. You must use Nitrile or Laminate films.

PPE Decision Logic

Use the following decision tree to select the appropriate barrier protection based on your specific task duration and state of matter.

PPE_SelectionStartTask AssessmentStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution / MeltState->LiquidRec_SolidStandard Nitrile (4-5 mil)+ N95/P3 MaskSolid->Rec_SolidDust ControlDurationContact Duration?Liquid->DurationShort< 15 Mins(Weighing/Transfer)Duration->ShortLong> 15 Mins(Synthesis/Cleanup)Duration->LongRec_Short_LiqDouble Nitrile (Total >8 mil)Change outer glove immediately on splashShort->Rec_Short_LiqRec_Long_LiqSilver Shield / Laminate Linerunder Heavy NitrileLong->Rec_Long_Liq

Figure 1: PPE Selection Decision Tree. Note that "Silver Shield" laminates provide >480 min breakthrough time for aromatics, whereas standard nitrile may degrade in <30 mins if exposed to concentrated solvents.

Detailed PPE Specifications
ComponentRequirementTechnical Justification
Hand Protection Primary: Low-Derma Nitrile (Accelerator-free).[1] Secondary (High Risk): EVOH Laminate (e.g., Ansell Barrier®) under Nitrile.Aromatic amines can permeate standard rubber. Laminates provide broad chemical resistance.
Respiratory Solid: N95/P3 particulate filter. Liquid/Heated: Half-mask with ABEK (Organic Vapor) cartridges.[1]Prevents inhalation of dusts or vapors that bypass the blood-brain barrier via olfactory nerves.[1]
Eye/Face Chemical Splash Goggles (Indirect Vent).Safety glasses allow side-entry of vapors/dust.[1] Goggles seal the ocular mucosa.
Body Tyvek® Lab Coat or Apron (Disposable).Cotton absorbs anilines, creating a long-term dermal exposure patch.[1]

Part 3: Operational Protocols

Weighing & Transfer (Critical Control Point)
  • Location: Chemical Fume Hood or Powder Containment Balance Enclosure . Never weigh on an open bench.

  • Static Control: Use an antistatic gun or ionizer. Substituted anilines can be electrostatic; "flying" powder increases inhalation risk.

  • Technique:

    • Place a secondary containment tray (spill tray) inside the hood.

    • Tare the vial inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • After weighing, wipe the exterior of the vial with a methanol-dampened wipe (dispose of as hazardous waste).

Solubilization & Reaction
  • Solvent Choice: If possible, avoid DMSO or DMF as carriers; they enhance skin permeability (carrying the toxin through the glove and skin). Use Ethanol or Ethyl Acetate if chemistry permits.

  • Temperature: Do not heat open vessels. Use a reflux condenser or sealed pressure vial to prevent vapor release.

Decontamination[1]
  • Surface Cleaning: Aniline derivatives can be stubborn.

    • Step 1: Wipe with dilute acidic solution (e.g., 1M HCl) to protonate the amine, making it water-soluble.[1]

    • Step 2: Wash with soap and water.[2][3]

    • Step 3: Final solvent wipe (Ethanol).

Part 4: Emergency Response & Disposal[1]

Symptom Recognition: The hallmark of aniline poisoning is Cyanosis (blue coloring of lips, nail beds, and earlobes) due to methemoglobinemia. This can occur hours after exposure.

Spill Response Workflow

Spill_ResponseSpillSpill DetectedAssessAssess Volume& LocationSpill->AssessMinorMinor (<10g/mL)Inside HoodAssess->MinorMajorMajor (>10g/mL)or Outside HoodAssess->MajorAction_Minor1. Acidify (Dilute HCl)2. Absorb (Vermiculite)3. Double BagMinor->Action_MinorAction_Major1. Evacuate Lab2. Call EHS/Hazmat3. Do NOT EnterMajor->Action_Major

Figure 2: Immediate Spill Response Protocol. Acidification helps neutralize volatility by converting the free base to a salt.

Waste Disposal[1][3][4]
  • Classification: Hazardous Organic Waste (Toxic).

  • Segregation: Do not mix with Oxidizers (Nitric acid, Peroxides). Anilines are reducing agents and can react violently (fire/explosion risk).

  • Labeling: Clearly mark as "Toxic: Aromatic Amine."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20563827, 2-Isopropyl-5-methylaniline. Retrieved from [Link][1]

    • Note: Used as the primary toxicological anchor for the aniline pharmacophore.[1]

  • Source for nitrile vs.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

    • Standard for operational hierarchy and engineering controls.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

    • Source for cyanosis symptom recognition and medical management.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline
Reactant of Route 2
Reactant of Route 2
2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.